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  • Product: 2-Hydroxypent-4-enoic acid
  • CAS: 67951-43-3

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of 2-Hydroxypent-4-enoic Acid in Advanced Therapeutics and Polymer Chemistry

Executive Summary In the landscape of modern drug development and biofunctional polymer engineering, the strategic selection of chiral building blocks dictates the efficacy and scalability of the final macromolecule. 2-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and biofunctional polymer engineering, the strategic selection of chiral building blocks dictates the efficacy and scalability of the final macromolecule. 2-Hydroxypent-4-enoic acid (commonly known as β -vinyllactic acid or 2-hydroxy-4-pentenoic acid) emerges as a highly versatile bifunctional aliphatic compound. Featuring an α -hydroxy acid moiety coupled with a terminal alkene, it provides orthogonal reactive sites. This guide delineates the physicochemical profile, field-proven synthesis methodologies, and advanced applications of 2-hydroxypent-4-enoic acid, providing a self-validating framework for its integration into your laboratory workflows.

Structural Chemistry & Quantitative Physicochemical Profiling

The utility of 2-hydroxypent-4-enoic acid stems from its dual functional groups: the α -hydroxy carboxylic acid allows for standard esterification, amidation, and macrolactonization, while the terminal alkene serves as a pristine handle for transition-metal-free click chemistry or epoxidation.

To facilitate precise stoichiometric calculations and downstream analytical validation, the core quantitative data for 2-hydroxypent-4-enoic acid is summarized below, cross-referenced from authoritative chemical databases 1[1] and 2[2].

Table 1: Physicochemical Data of 2-Hydroxypent-4-enoic Acid
PropertyValue
IUPAC Name 2-hydroxypent-4-enoic acid
Common Synonyms β -vinyllactic acid, 2-hydroxy-4-pentenoic acid
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
Boiling Point 268.8 ºC at 760 mmHg
Density 1.176 g/cm³
Flash Point 130.6 ºC
Canonical SMILES C=CCC(C(=O)O)O

Mechanistic Synthesis Pathways & Self-Validating Protocols

As application scientists, we must ensure that every synthetic route is not only high-yielding but mechanistically sound and self-validating. Below are two primary methodologies for synthesizing 2-hydroxypent-4-enoic acid, chosen based on the availability of starting materials and desired stereocontrol.

Protocol A: Synthesis via Diazotization of DL-Allylglycine

Objective: Conversion of DL-Allylglycine to (RS)-2-Hydroxy-4-pentenoic acid with retention of the terminal alkene 3[3].

Causality & Mechanism: This reaction relies on the diazotization of the primary amine using sodium nitrite in a strictly controlled acidic medium. The transient diazonium salt rapidly undergoes hydrolysis. Maintaining a low temperature (0 °C) is critical; it prevents the premature decomposition of the diazonium intermediate into unwanted elimination products, ensuring the hydroxyl group is installed precisely at the α -position.

Step-by-Step Methodology:

  • Acidic Solubilization: Dissolve 200 mg (1.74 mmol) of DL-Allylglycine in 7 mL of 0.5 M H₂SO₄ (3.5 mmol). Causality: The sulfate counter-ion provides a non-nucleophilic environment, preventing unwanted substitution side-reactions that commonly occur if halogenated acids (e.g., HCl) are used.

  • Diazotization: Prepare a solution of 700 mg (10.1 mmol) sodium nitrite in 5 mL of deionized water. Add this dropwise to the allylglycine solution over 15 minutes while strictly maintaining the reaction vessel at 0 °C.

  • Hydrolysis & Maturation: Stir the reaction mixture overnight, allowing it to gradually warm to room temperature. Causality: Gradual warming ensures complete hydrolysis of the diazonium salt to the α -hydroxy acid while maintaining the stability of the terminal alkene.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: Draw an aliquot and perform ¹H NMR (CDCl₃). The protocol is validated if the α -proton shifts appropriately for a hydroxyl substitution and the terminal vinyl protons remain intact at 5.1–5.8 ppm, alongside the complete disappearance of the starting material's α -amino proton signals.

Protocol B: Direct Allylation of Glyoxylic Acid

Objective: Direct construction of the carbon skeleton from glyoxylic acid monohydrate4[4].

Causality & Mechanism: Glyoxylic acid inherently provides the C2 backbone with the correct oxidation state at the α -carbon. Allylation via an organometallic reagent extends the chain by three carbons in a single, efficient step.

Step-by-Step Methodology:

  • Initiation: Dissolve 20.0 g (0.217 mol) of glyoxylic acid monohydrate in 300 mL of anhydrous THF in a 1L Schlenk flask. Cool the solution to 0 °C. Causality: THF effectively coordinates the organometallic intermediate, while the 0 °C temperature suppresses the highly exothermic nature of the addition, preventing over-alkylation.

  • Allylation: Slowly introduce the allylating agent (1.0 mol eq.) under an inert argon atmosphere.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy unreacted organometallic species and protonate the newly formed alkoxide.

  • Isolation & Self-Validation Checkpoint: Extract with diethyl ether, dry over MgSO₄, and evaporate to yield a yellow oil. Purify via rapid flash chromatography over silica gel. Confirm the product via ¹³C NMR, ensuring the presence of the carboxyl carbon (~176 ppm) and the alkene carbons (~133, 118 ppm).

Applications in Drug Development & Biofunctional Polymers

The orthogonal reactivity of 2-hydroxypent-4-enoic acid makes it a premier candidate for both small-molecule therapeutics and advanced polymer engineering.

G HPA 2-Hydroxypent-4-enoic Acid Alkene Terminal Alkene HPA->Alkene Hydroxyl alpha-Hydroxyl Group HPA->Hydroxyl Carboxyl Carboxylic Acid HPA->Carboxyl ThiolEne Thiol-Ene Click Chemistry (Biofunctional Polymers) Alkene->ThiolEne UV (365 nm) Esterification Esterification / Macrolactonization (Cyclodepsipeptides) Hydroxyl->Esterification Coupling Carboxyl->Esterification Coupling

Dual functional reactivity of 2-hydroxypent-4-enoic acid in synthesis.

Cyclodepsipeptides (Destruxin B Analogs)

In osteoporosis therapeutics, Destruxin B is a natural product known for regulating osteoclast morphology. 2-Hydroxypent-4-enoic acid serves as a critical α -hydroxy acid building block in the Solid-Phase Peptide Synthesis (SPPS) of Destruxin B analogs 5[5]. The allyl side chain provides unique steric properties that directly influence the biological activity of the resulting cyclodepsipeptide.

G Start Polymer-Supported Amine Step1 Fmoc-Peptide Coupling (Amino Acids) Start->Step1 Iterative SPPS Step2 Coupling with 2-Hydroxypent-4-enoic acid Step1->Step2 Depsi-bond formation Step3 Cleavage from Support (30% HFIP/CH2Cl2) Step2->Step3 Resin cleavage Step4 MNBA-Mediated Macrolactonization Step3->Step4 Cyclization End Destruxin B Analog (Osteoclast Regulator) Step4->End Final Product

Solid-phase synthesis workflow for Destruxin B analogs using the acid.

Biofunctional Polymers via Click Chemistry

In the realm of drug delivery and tissue engineering, the terminal alkene of 2-hydroxypent-4-enoic acid is an ideal candidate for thiol-ene click chemistry. When incorporated into a copolyester backbone (e.g., alternating with lactic acid), the vinyl groups can be selectively modified using UV light ( λ = 365 nm) to attach discrete side chains, such as polylactides 6[6]. The causality here is profound: this approach completely bypasses the need for toxic heavy metal catalysts (like Cu in standard azide-alkyne cycloadditions), ensuring the resulting polymer retains absolute biocompatibility for in vivo applications.

References

  • Title: Synthesis and characterization of allyl functionalized poly( α -hydroxy)acids and their further dihydroxylation and epoxidation Source: ResearchGate URL: [Link]

  • Title: Adaptive cellular strategies to improve commodity chemical production in Escherichia coli Source: UC Berkeley (escholarship.org) URL: [Link]

  • Title: Combinatorial Solid-Phase Synthesis and Biological Evaluation of Cyclodepsipeptide Destruxin B as a Negative Regulator for Osteoclast Morphology Source: ACS Publications URL: [Link]

  • Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: PMC (nih.gov) URL: [Link]

  • Title: beta-Vinyllactic acid | C₅H₈O₃ | CID 172026 Source: PubChem - NIH URL: [Link]

Sources

Exploratory

Whitepaper: A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 2-Hydroxypent-4-enoic Acid

Abstract 2-Hydroxypent-4-enoic acid is a small molecule with documented, yet mechanistically uncharacterized, biological activities, including antimicrobial and antiproliferative effects.[1] This guide presents a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Hydroxypent-4-enoic acid is a small molecule with documented, yet mechanistically uncharacterized, biological activities, including antimicrobial and antiproliferative effects.[1] This guide presents a comprehensive, phased experimental framework for systematically elucidating its in vitro mechanism of action. Moving beyond a simple recitation of protocols, this document provides the strategic rationale and causal logic behind each experimental phase, designed to guide researchers from initial, broad phenotypic observations to the precise identification of molecular targets and the subsequent mapping of downstream signaling pathways. The methodologies described herein are designed as a self-validating, iterative system to ensure robust and reproducible findings, providing a clear roadmap for the characterization of this, or any, novel bioactive compound.

Introduction: The Challenge of an Uncharacterized Compound

The journey from identifying a bioactive small molecule to understanding its therapeutic potential is fundamentally dependent on one critical process: elucidating its mechanism of action (MoA). 2-Hydroxypent-4-enoic acid, also known as beta-vinyllactic acid, has shown potential antiproliferative activity against cancer cell lines and antimicrobial properties.[1] However, without a known molecular target or affected pathway, its development is stalled. Structurally similar compounds, such as other unsaturated hydroxy acids, are known to possess a range of activities, from modulating mitochondrial function to antioxidant and anti-inflammatory effects, suggesting a rich but undefined pharmacological landscape.[2][3][4]

This technical guide provides a strategic workflow for a research team tasked with a de novo MoA investigation for 2-Hydroxypent-4-enoic acid. The core philosophy is to employ an unbiased, multi-phased approach that builds upon itself, using the findings of one stage to logically inform the design of the next.

Phase I: Foundational Phenotypic Characterization

The first principle in an MoA study is to establish a robust, reproducible, and quantifiable biological effect. While preliminary activities for 2-Hydroxypent-4-enoic acid have been reported, they must be independently confirmed and expanded upon in a controlled in vitro setting. This phase serves to define the compound's potency and spectrum of activity, which are essential for guiding subsequent target identification efforts.[5][6]

Protocol 1: Quantitative Assessment of Anti-proliferative Activity

This protocol aims to determine the concentration-dependent inhibitory effect of the compound on cell growth across a diverse panel of human cell lines.

Methodology: MTT Cell Viability Assay

  • Cell Line Selection & Seeding:

    • Select a panel of cell lines. Recommended: HeLa (cervical cancer, to confirm reported activity), U-118 MG (glioblastoma), MCF-7 (breast cancer), and HEK293 (non-cancerous embryonic kidney, as a cytotoxicity control).

    • Culture cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Hydroxypent-4-enoic acid in DMSO.

    • Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Assay & Data Acquisition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Illustrative Data Presentation

Cell LineTypeHypothetical IC₅₀ (µM)
HeLaCervical Carcinoma12.5
U-118 MGGlioblastoma28.3
MCF-7Breast Adenocarcinoma45.1
HEK293Non-cancerous>100
Protocol 2: Determination of Antimicrobial Spectrum

This protocol establishes the compound's potency against key pathogenic bacteria.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strain Preparation:

    • Select representative strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Inoculate 3-5 colonies into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7]

    • Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.[7]

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of 2-Hydroxypent-4-enoic acid in MHB, ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate for 16-20 hours at 37°C.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Illustrative Data Presentation

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
S. aureusPositive16
E. coliNegative>256

Phase I Workflow

Phase1_Workflow cluster_start Start: Uncharacterized Compound cluster_screening Phenotypic Screening cluster_analysis Data Analysis & Decision cluster_outcome Outcome Compound 2-Hydroxypent-4-enoic acid Antiproliferative Anti-proliferative Assay (MTT, Cell Panel) Compound->Antiproliferative Antimicrobial Antimicrobial Assay (MIC, Bacterial Panel) Compound->Antimicrobial Decision Robust & Selective Phenotype? Antiproliferative->Decision Antimicrobial->Decision Proceed Proceed to Phase II Decision->Proceed Yes

Caption: Phase I workflow for phenotypic characterization.

Phase II: Unbiased Molecular Target Identification

With a confirmed phenotype (e.g., potent and selective anti-proliferative activity), the central challenge is to identify the direct molecular target(s). An unbiased approach is critical to avoid preconceived notions. Modern chemical biology offers two powerful, complementary strategies: affinity-based methods and label-free methods.[6][9]

Methodology 1: Affinity-Based Target Pulldown

This "fishing" approach uses a modified version of the compound as bait to capture its binding partners from a complex protein mixture.[9][10]

Causality & Experimental Logic: The core assumption is that a specific, high-affinity interaction between the compound and its target protein can be preserved even when the compound is tethered to a solid support. The success of this method hinges on identifying a position on 2-Hydroxypent-4-enoic acid where a linker can be attached without disrupting the bioactivity—a step that requires preliminary structure-activity relationship (SAR) studies.

Workflow Protocol:

  • Probe Synthesis:

    • Conduct limited SAR to identify a non-essential modification site on 2-Hydroxypent-4-enoic acid.

    • Synthesize a derivative with a linker arm terminating in a biotin tag. Biotin's high affinity for streptavidin makes it ideal for purification.[9]

    • Critical Control: Validate that the biotinylated probe retains its anti-proliferative activity. A significant loss of potency indicates the modification site is crucial for binding.

  • Lysate Preparation & Incubation:

    • Culture and harvest the most sensitive cell line (e.g., HeLa) and prepare a native cell lysate.

    • Incubate the lysate with the biotinylated probe.

    • Competition Control: In a parallel sample, co-incubate the lysate with the biotinylated probe AND a large excess (e.g., 100x) of the original, unmodified 2-Hydroxypent-4-enoic acid. True binding partners will preferentially bind the free compound, preventing their pulldown by the probe.

  • Affinity Purification & Elution:

    • Add streptavidin-coated magnetic beads to the lysates to capture the probe and any bound proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins using SDS-PAGE.

    • Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Affinity Pulldown Workflow

Affinity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Biotin-tagged 2-HP-4-E Probe Incubate Incubate Lysate with Probe Probe->Incubate Compete Control: Incubate Lysate with Probe + Excess Free Compound Probe->Compete Lysate Prepare Native Cell Lysate Lysate->Incubate Lysate->Compete Purify Purify on Streptavidin Beads Incubate->Purify Compete->Purify SDS Elute & Run SDS-PAGE Purify->SDS MS Excise Specific Bands & Analyze via LC-MS/MS SDS->MS Target Putative Target(s) MS->Target

Caption: Workflow for affinity-based target identification.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that circumvents the need for chemical synthesis. It operates on the principle that a small molecule binding to its target protein will stabilize the protein's conformation, making it more resistant to cleavage by proteases.[10][11]

Causality & Experimental Logic: This technique leverages a biophysical change (increased stability) as a proxy for a binding event. It is particularly valuable when SAR is difficult or when the compound's small size makes modification challenging.

Workflow Protocol:

  • Lysate Preparation & Treatment:

    • Prepare native cell lysate as in the affinity pulldown method.

    • Aliquot the lysate into two tubes. Treat one with an effective concentration of 2-Hydroxypent-4-enoic acid and the other with vehicle (DMSO).

  • Limited Proteolysis:

    • Add a low concentration of a broad-spectrum protease (e.g., pronase or thermolysin) to both tubes.

    • Incubate for a short, optimized duration to allow for partial digestion. The goal is not to obliterate all proteins, but to reveal differences in susceptibility.

  • Analysis by Gel Electrophoresis:

    • Stop the digestion by adding a denaturing loading buffer and boiling the samples.

    • Separate the protein fragments via SDS-PAGE.

    • Visualize the bands using a total protein stain (e.g., Coomassie Blue or silver stain).

  • Target Identification:

    • Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle lane. These represent proteins protected from proteolysis.[11]

    • Excise these bands and identify the protein(s) via LC-MS/MS.

DARTS Workflow

DARTS_Workflow cluster_treatment Treatment Lysate Prepare Native Cell Lysate Treat_Compound Add 2-HP-4-E Lysate->Treat_Compound Treat_Vehicle Add Vehicle (DMSO) Lysate->Treat_Vehicle Proteolysis Limited Proteolysis (e.g., Pronase) Treat_Compound->Proteolysis Treat_Vehicle->Proteolysis SDS_PAGE SDS-PAGE Analysis Proteolysis->SDS_PAGE Identify Identify Protected Bands via Mass Spectrometry SDS_PAGE->Identify Target Putative Target(s) Identify->Target

Caption: Workflow for DARTS label-free target identification.

Phase III: Target Validation and Pathway Elucidation

Protocol 3: Biochemical Validation (Enzyme Inhibition)

If the identified target is an enzyme (e.g., a kinase, polymerase), its activity must be directly assessed in a purified, cell-free system.

Methodology: In Vitro Kinase Assay (Illustrative Example)

  • System Setup:

    • Obtain purified, recombinant target kinase and its specific substrate peptide.

    • Use a system that allows for detection of phosphorylation, such as an ADP-Glo™ or radiometric assay.

  • Inhibition Assay:

    • In a multi-well plate, set up reactions containing the kinase, substrate, ATP, and varying concentrations of 2-Hydroxypent-4-enoic acid.

    • Incubate for the optimal reaction time at the appropriate temperature.

  • Data Acquisition & Analysis:

    • Terminate the reaction and measure the output (e.g., luminescence corresponding to ADP produced).

    • Calculate the percent inhibition relative to a no-compound control.

    • Determine the IC₅₀ of the compound for the specific enzyme.

  • Mechanism of Inhibition:

    • To determine if inhibition is competitive (with ATP) or non-competitive, repeat the assay using a fixed concentration of the inhibitor across a range of ATP concentrations.

    • Plot the data on a Lineweaver-Burk (double reciprocal) plot to visualize the inhibition mechanism.[14]

Illustrative Enzyme Inhibition Data

ParameterHypothetical ValueInterpretation
IC₅₀ vs. Target Kinase X2.5 µMPotent, direct inhibition
Inhibition MechanismCompetitive with ATPCompound likely binds in the ATP pocket
Protocol 4: Cellular Target Engagement & Pathway Analysis

Validation must also occur within the intact cell. This step confirms that the compound engages its target in a physiological context and triggers downstream signaling events consistent with the observed phenotype.

Methodology: Western Blot for Downstream Signaling

  • Experimental Setup:

    • Treat sensitive cells (e.g., HeLa) with 2-Hydroxypent-4-enoic acid at 1x, 2x, and 5x its cellular IC₅₀ for various time points (e.g., 1, 6, 24 hours).

  • Lysate Preparation & Western Blotting:

    • Harvest cells and prepare lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Probing:

    • Probe the membrane with primary antibodies specific for:

      • The phosphorylated (active) form of a key downstream substrate of the target kinase.

      • The total amount of that substrate (as a loading control).

      • A marker of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved Caspase-3).

      • A housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis:

    • Quantify band intensities. A dose- and time-dependent decrease in the phosphorylation of the downstream substrate, correlated with a decrease in proliferation markers, provides strong evidence that the compound inhibits the target kinase in the cell, leading to the anti-proliferative effect.

Hypothetical Signaling Pathway

Signaling_Pathway Compound 2-Hydroxypent-4-enoic acid Target Target Kinase X (Putative Target) Compound->Target Inhibition pSubstrate p-Substrate Y (Active) Target->pSubstrate Phosphorylation Substrate Substrate Y Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Phenotype Cell Proliferation Downstream->Phenotype

Caption: Hypothetical pathway inhibited by the compound.

Conclusion

Elucidating the mechanism of action for a novel compound like 2-Hydroxypent-4-enoic acid is a systematic process of inquiry. The three-phased approach outlined in this guide—moving from broad phenotype to specific target and finally to pathway context—provides a robust and logically sound framework for this investigation. Each phase is designed to be self-validating through the rigorous use of controls, and the results of each step directly inform the next. By adhering to this strategic workflow, researchers can confidently navigate the complexities of MoA studies and transform a molecule with preliminary biological activity into a well-characterized lead compound with a clear and defined therapeutic hypothesis.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC . (2023, October 10). National Center for Biotechnology Information. [Link]

  • Identification of Direct Protein Targets of Small Molecules . (2010, November 16). ACS Chemical Biology. [Link]

  • Small-molecule Target and Pathway Identification . Broad Institute. [Link]

  • Chemical genetic approaches for the elucidation of signaling pathways . (2001, August 15). PubMed. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC . National Center for Biotechnology Information. [Link]

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC . National Center for Biotechnology Information. [Link]

  • Small Molecule Drug Target Identification and Validation . Biotyscience. [Link]

  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound . Antimicrobial Agents and Chemotherapy. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC . National Center for Biotechnology Information. [Link]

  • functional in vitro assays for drug discovery . (2023, August 18). YouTube. [Link]

  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin . (2023, November 1). ACS Omega. [Link]

  • (E)-4-Hydroxypent-2-enoic Acid Overview . Ontosight AI. [Link]

  • Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC . (2009, July 7). National Center for Biotechnology Information. [Link]

  • 2-Oxopent-4-enoic acid . Wikipedia. [Link]

  • What is glycolic acid mechanism of action? . Consensus. [Link]

  • Multifaceted Analyses of Isolated Mitochondria Establish the Anticancer Drug 2-Hydroxyoleic Acid as an Inhibitor of Substrate Oxidation and an Activator of Complex IV-Dependent State 3 Respiration - PMC . National Center for Biotechnology Information. [Link]

  • 2-Amino-4-hydroxypent-2-enoic acid | C5H9NO3 | CID 145805121 . PubChem. [Link]

  • What is glycolic acid mechanism of action? . Consensus. [Link]

  • Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evaluation of the epidermal barrier . PubMed. [Link]

  • 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism . Frontiers. [Link]

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  • USP7 Inhibition Alleviates H2O2-Induced Injury in Chondrocytes via Inhibiting NOX4/NLRP3 Pathway . Frontiers. [Link]

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Foundational

Physical and chemical properties of 2-Hydroxypent-4-enoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypent-4-enoic Acid Introduction 2-Hydroxypent-4-enoic acid, also known by its synonyms β-vinyllactic acid or 3-vinyllactic acid, is a multifu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypent-4-enoic Acid

Introduction

2-Hydroxypent-4-enoic acid, also known by its synonyms β-vinyllactic acid or 3-vinyllactic acid, is a multifunctional organic compound of growing interest in the scientific community.[1] Its structure is characterized by the presence of a hydroxyl group at the alpha position to a carboxylic acid and a terminal alkene, lending it a unique combination of chemical reactivity and biological potential.[1] With the molecular formula C5H8O3, this compound serves as a versatile building block in synthetic organic chemistry and a subject of investigation in medicinal chemistry and biotechnology.[1][2]

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, synthesis, and biological applications of 2-Hydroxypent-4-enoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven insights to serve as a foundational resource for laboratory work and further investigation.

Section 1: Core Physicochemical Characteristics

The physical properties of a compound are foundational to its handling, formulation, and behavior in various systems. 2-Hydroxypent-4-enoic acid's amphiphilic nature, stemming from its hydrophilic carboxyl and hydroxyl groups and its hydrophobic carbon backbone, dictates its solubility and interactions.[1]

Molecular Structure

The fundamental structure of 2-Hydroxypent-4-enoic acid is key to understanding its properties.

Caption: Molecular structure of 2-Hydroxypent-4-enoic acid.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Hydroxypent-4-enoic acid. It is critical to note the discrepancy in reported melting points; one source indicates 133°C for a white solid, while another reports 37°C.[1][3] This may be attributable to different polymorphic forms, impurities, or measurement conditions (e.g., solvent of crystallization). Researchers should verify this property on their own material.

PropertyValueSource(s)
CAS Number 67951-43-3[1][2][3]
Molecular Formula C5H8O3[1][2][3]
Molecular Weight 116.11 g/mol [1][4]
Appearance White solid[1]
Melting Point 133°C or 37°C[1][3]
Boiling Point 268.8°C (at 760 mmHg)[3][5]
Density 1.176 g/cm³[3][5]
pKa (Predicted) 3.79 ± 0.11[1][3]
Solubility Soluble in water, ethanol, ether[1]
LogP 0.00800[3]
Flash Point 130.6°C[3][5]
Refractive Index 1.4117 (at 20°C)[3]
Topological Polar Surface Area 57.5 Ų[4]
Acid-Base Characteristics and Solubility

With a predicted pKa of approximately 3.79, 2-Hydroxypent-4-enoic acid is classified as a weak acid.[1][3] This value is characteristic of aliphatic carboxylic acids and indicates that at physiological pH (~7.4), the compound will exist predominantly in its deprotonated, carboxylate anion form. This ionization significantly enhances its aqueous solubility, a crucial factor for its biological activity and formulation in drug development. Its solubility in polar protic solvents like water and ethanol is further facilitated by hydrogen bonding via both the carboxyl and hydroxyl groups.[1]

Section 2: Spectroscopic Characterization

A comprehensive search of scientific literature and databases reveals a notable absence of experimentally-derived spectroscopic data (NMR, IR, MS) for 2-Hydroxypent-4-enoic acid.[6] Therefore, this section provides an expert analysis of the expected spectral features based on its molecular structure and data from analogous compounds. This predictive analysis serves as a benchmark for researchers aiming to characterize this molecule.

Predicted Spectroscopic Data
Technique Feature Expected Chemical Shift / Frequency Rationale
¹H NMR Carboxyl H (-COOH)> 10 ppm (broad singlet)Deshielded, acidic proton; often broad due to hydrogen exchange.[6]
Methine H (-CH(OH))~ 4.2 - 4.5 ppm (multiplet)Adjacent to electron-withdrawing hydroxyl and carboxyl groups.
Methylene H (-CH2-)~ 2.4 - 2.7 ppm (multiplet)Allylic position and adjacent to a chiral center.
Vinyl H (=CH2)~ 5.1 - 5.3 ppm (multiplet)Terminal alkene protons.
Vinyl H (-CH=)~ 5.8 - 6.0 ppm (multiplet)Internal alkene proton, coupled to both methylene and terminal vinyl protons.
¹³C NMR Carbonyl C (-COOH)~ 175 - 180 ppmCharacteristic of carboxylic acids.
Alkene C (-CH=CH2)~ 130 - 135 ppmDeshielded sp² carbon.
Alkene C (=CH2)~ 118 - 122 ppmShielded terminal sp² carbon.
Methine C (-CH(OH))~ 68 - 72 ppmCarbon bonded to oxygen.
Methylene C (-CH2-)~ 35 - 40 ppmAliphatic sp³ carbon.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)Strong hydrogen bonding causes significant broadening.[6][7]
O-H Stretch (Alcohol)3200 - 3500 cm⁻¹ (broad)Typically overlaps with the carboxylic acid O-H stretch.
C-H Stretch (sp²)3010 - 3100 cm⁻¹Characteristic of alkene C-H bonds.
C-H Stretch (sp³)2850 - 3000 cm⁻¹Characteristic of alkane C-H bonds.
C=O Stretch (Carbonyl)~ 1710 cm⁻¹ (strong, sharp)Diagnostic for a saturated carboxylic acid carbonyl.[6]
C=C Stretch (Alkene)~ 1640 cm⁻¹Characteristic of a carbon-carbon double bond.
Mass Spectrometry Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M+) at m/z 116 would be expected. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45), leading to significant peaks at m/z 99 and 71, respectively.[6][7]

Section 3: Chemical Reactivity and Synthesis

The trifunctional nature of 2-Hydroxypent-4-enoic acid provides a rich landscape for chemical transformations, making it a versatile synthetic intermediate.

Key Reaction Pathways

The reactivity is dominated by its three functional groups: the carboxylic acid, the α-hydroxyl group, and the terminal alkene.

A 2-Hydroxypent-4-enoic Acid B Ester Derivative A->B + Alcohol (R-OH) Esterification C Oxidized Product (2-Oxopent-4-enoic acid) A->C + Oxidizing Agent Oxidation D Addition Product (e.g., Halogenation) A->D + Electrophile (e.g., Br2) Alkene Addition

Caption: Key chemical reactions of 2-Hydroxypent-4-enoic acid.

  • Esterification: The carboxylic acid can readily react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1] This is a common strategy for modifying the compound's solubility and bioavailability.

  • Oxidation: The secondary alcohol (α-hydroxyl group) can be oxidized to a ketone, yielding 2-oxopent-4-enoic acid, using standard oxidizing agents.[1][8]

  • Alkene Reactions: The terminal double bond can undergo a variety of classic alkene reactions, including hydrogenation, halogenation, epoxidation, and polymerization.

  • Decarboxylation: Under specific thermal or catalytic conditions, the molecule may undergo decarboxylation.[1]

Synthetic Approaches

Several synthetic routes to 2-Hydroxypent-4-enoic acid have been explored, with biocatalytic methods gaining favor due to their high stereoselectivity and milder reaction conditions.[1]

cluster_0 Biocatalytic Synthesis Workflow A Starting Materials: Glyoxylate & Allyl Derivative C Reaction: Incubate at 25-37°C A->C B Enzyme Solution: Aldolase in Buffer (pH 6-8) B->C D Workup: Acidification & Extraction C->D E Purification: Chromatography D->E F Final Product: 2-Hydroxypent-4-enoic Acid E->F

Caption: General workflow for biocatalytic synthesis.

Protocol: Aldolase-Catalyzed Synthesis

This protocol describes a general enzymatic approach for synthesizing 2-Hydroxypent-4-enoic acid, valued for producing enantiopure compounds.[1]

  • Enzyme Preparation: Prepare a solution of a suitable aldolase enzyme in an aqueous buffer system (e.g., potassium phosphate buffer, pH 6-8).

  • Reactant Preparation: Prepare separate aqueous solutions of glyoxylate and an appropriate allyl derivative (e.g., allylboronate).

  • Reaction Initiation: Combine the reactant solutions with the enzyme solution in a reaction vessel. The typical reaction temperature is maintained between 25-37°C.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Reaction Quench & Workup: Once the reaction reaches completion, quench it by acidifying the mixture to a low pH (e.g., pH 2) with an acid like HCl. This protonates the product.

  • Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to maximize yield.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to obtain pure 2-Hydroxypent-4-enoic acid.

Section 4: Biological Activity and Applications

Preliminary research indicates that 2-Hydroxypent-4-enoic acid possesses notable biological activities, positioning it as a compound of interest for pharmaceutical research.[1]

Antimicrobial and Antiproliferative Effects
  • Antimicrobial Activity: The compound has been shown to inhibit the growth of various bacterial and fungal strains.[1] While the exact mechanism is not fully elucidated, the activity of similar unsaturated fatty acids is often attributed to the disruption of the microbial cell membrane.[9]

  • Antiproliferative Activity: 2-Hydroxypent-4-enoic acid has demonstrated antiproliferative effects against certain cancer cell lines, including HeLa cells.[1] This suggests potential applications in oncology, possibly through mechanisms like apoptosis induction, which are common for related α,β-unsaturated carbonyl compounds.[9]

Potential Applications

The unique structure of this molecule opens doors to several fields:

  • Medicinal Chemistry: It serves as a lead compound for the development of new antimicrobial and anticancer agents.[1]

  • Materials Science: It can be used as a monomer or precursor for the synthesis of functional polyesters and other polymers.[1]

  • Biotechnology: The compound can be employed in metabolic engineering to influence microbial pathways for the production of other valuable chemicals.[1]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This workflow is a standard method to quantify the antimicrobial activity of a compound.

cluster_1 Antimicrobial Screening Workflow (MIC) A Prepare serial dilutions of 2-Hydroxypent-4-enoic acid in microplate wells B Inoculate each well with a standardized microbial suspension (e.g., bacteria at 10^5 CFU/mL) A->B C Incubate the plate (e.g., 37°C for 24 hours) B->C D Observe for visible growth. The lowest concentration with no growth is the MIC. C->D

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Section 5: Safety and Handling

Proper handling of 2-Hydroxypent-4-enoic acid is essential in a laboratory setting. The available safety data sheets (SDS) for this compound and its close structural analogs indicate several potential hazards.[3][10]

GHS Hazard Information

There is some variation across different suppliers. A consolidated view of potential hazards is presented below. Users must consult the specific SDS for their purchased material.

Pictogram Hazard Class Hazard Statement
Flame, Exclamation Mark, CorrosionFlammable/Combustible LiquidH227: Combustible liquid
Skull and Crossbones (or Exclamation Mark)Acute Toxicity, OralH302: Harmful if swallowed[10]
CorrosionSkin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Exclamation MarkEye IrritationH319: Causes serious eye irritation[10]
Exclamation MarkSpecific Target Organ ToxicityH335: May cause respiratory irritation[10]
Safe Handling Protocol
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[10] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.[11]

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the handling area. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives.[11][12]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be treated as hazardous chemical waste.[10]

Conclusion

2-Hydroxypent-4-enoic acid is a compound with significant potential, underscored by its versatile chemical reactivity and promising biological activities. While a solid foundation of its physicochemical properties exists, a notable gap is the lack of empirical spectroscopic data, which presents an opportunity for future research. The conflicting reports on its melting point also warrant further investigation. As research continues, this molecule may prove to be a valuable platform for developing new therapeutics and advanced materials. This guide serves as a critical resource to enable and accelerate those discoveries.

References

  • LookChem. (n.d.). 2-HYDROXY-PENT-4-ENOIC ACID. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Hydroxypent-4-ynoic acid. Retrieved from [Link]

  • Li, Z., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1353–1358. [Link]

  • NextSDS. (n.d.). 2-hydroxypent-4-ynoic acid — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (Z)-4-hydroxypent-2-enoic acid. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis and biological evaluation of new natural phenolic 2E, 4E, 6E octatrienoic esters. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1625. [Link]

  • Frontiers. (n.d.). 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of destruxin A, cyclo(D-2-hydroxypent-4-enoic acid 1-Pro.... Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biosynthesis and Metabolic Pathways of 2-Hydroxypent-4-enoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the biosynthesis and metabolic pathways associated with 2-hydroxypent-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis and metabolic pathways associated with 2-hydroxypent-4-enoic acid. Contrary to the pursuit of a dedicated anabolic pathway, current scientific evidence exclusively identifies this molecule as a transient intermediate within a catabolic context. Specifically, its formation is a key step in the bacterial degradation of aromatic compounds via the catechol meta-cleavage pathway. This document details the enzymatic machinery, genetic regulation, and metabolic fate of 2-hydroxypent-4-enoic acid, primarily focusing on the well-characterized system in Pseudomonas putida harboring the TOL plasmid. Furthermore, this guide presents detailed, field-proven experimental protocols for the study of this pathway, offering researchers a practical framework for investigation.

Introduction: A Catabolic Intermediate, Not a De Novo Product

2-Hydroxypent-4-enoic acid is a five-carbon alpha-hydroxy acid. While its structure suggests potential as a chiral building block in chemical synthesis, its biological role is not that of a primary or secondary metabolite synthesized de novo. Instead, it is a fleeting intermediate in the microbial breakdown of environmental aromatic hydrocarbons like toluene and xylenes. Its significance, therefore, lies in the field of microbial metabolism, bioremediation, and metabolic engineering.

The primary focus of this guide is the dehydrogenative branch of the catechol meta-cleavage pathway, the sole well-documented route for the biological synthesis of this molecule. Understanding this pathway is critical for professionals seeking to leverage microbial catabolism for bioremediation or to engineer pathways for the production of valuable chemicals from aromatic feedstocks.

The Core Biosynthetic Route: The Catechol Meta-Cleavage Pathway

The biosynthesis of 2-hydroxypent-4-enoic acid is an integral part of the intricate enzymatic cascade responsible for mineralizing aromatic compounds to central metabolites. This pathway is extensively studied in soil bacteria, particularly Pseudomonas putida mt-2, which carries the TOL plasmid (pWW0) encoding the necessary catabolic enzymes.

The pathway begins with the conversion of aromatic compounds like toluene to catechol. Catechol is the crucial branch-point intermediate that can be processed by either an ortho- or meta-cleavage pathway. The formation of 2-hydroxypent-4-enoic acid occurs exclusively within the meta-cleavage pathway.

Enzymatic Cascade from Catechol

The sequence of reactions funnels catechol into the tricarboxylic acid (TCA) cycle. The key steps leading to and consuming the 2-hydroxypent-4-enoate intermediate are as follows:

  • Ring Cleavage: Catechol 2,3-dioxygenase (C23O) , encoded by the xylE gene, catalyzes the extradiol cleavage of the catechol ring using molecular oxygen. This reaction opens the aromatic ring to form 2-hydroxymuconic semialdehyde.

  • Dehydrogenation: 2-Hydroxymuconic semialdehyde dehydrogenase , encoded by xylG, oxidizes the aldehyde to a carboxylate, yielding the enol form of 4-oxalocrotonate.

  • Tautomerization: 4-Oxalocrotonate tautomerase (4-OT) , encoded by xylH, converts the enol form of 4-oxalocrotonate to its keto form, 2-oxo-3-hexenedioate[1].

  • Decarboxylation & Isomerization (The Key Step): This critical step is catalyzed by 4-oxalocrotonate decarboxylase (4-OD) , encoded by the xylI gene. This enzyme removes a carboxyl group from 2-oxo-3-hexenedioate. The product of this reaction is the unstable enol isomer, 2-hydroxypent-2,4-dienoate [2]. This is the direct precursor to the molecule of interest.

  • Hydration: The unstable 2-hydroxypent-2,4-dienoate is immediately acted upon by 2-oxopent-4-enoate hydratase (OEH) , encoded by xylJ. This enzyme catalyzes the addition of a water molecule, forming (S)-4-hydroxy-2-oxovalerate[2][3]. It is through the tautomerization of 2-hydroxypent-2,4-dienoate that its keto form, 2-oxopent-4-enoate, can be considered, which is then hydrated. The enzyme is named for this keto form but acts on the enol isomer[3][4].

The causality behind this sequence is efficiency and management of chemical instability. The product of the decarboxylation, 2-hydroxypent-2,4-dienoate, is chemically labile. To prevent its accumulation and potential side reactions, the decarboxylase (XylI) and the hydratase (XylJ) are known to form a physical complex. This enzyme complex ensures efficient substrate channeling, where the unstable intermediate is immediately passed to the next active site for conversion[2].

Genetic Organization and Regulation

The genes encoding these enzymes are organized in the meta-operon on the TOL plasmid (xylXYZLTEGFJQKIH)[5][6]. The expression of this operon is tightly regulated to ensure that the degradative machinery is only produced in the presence of aromatic substrates.

  • Key Regulators: Two primary regulatory proteins, XylR and XylS , govern the expression of the xyl operons.

  • Induction Mechanism: The master regulator, XylR, is activated by the initial aromatic substrates (e.g., toluene, xylenes). Activated XylR then turns on the transcription of the "upper pathway" operon (for converting toluene to benzoate) and the xylS gene. The XylS protein is, in turn, activated by the benzoate-type intermediates. Activated XylS then powerfully induces the expression of the meta-operon from the Pm promoter, leading to the synthesis of the enzymes required to break down catechol and its derivatives[7][8][9].

This hierarchical and cascaded regulatory network allows the bacterium to respond efficiently to the presence of aromatic compounds, ensuring that the metabolic burden of producing these enzymes is only undertaken when necessary.

TOL_meta_operon_regulation cluster_regulators Regulatory Cascade cluster_operons Catabolic Operons XylR XylR XylS XylS XylR->XylS induces transcription Upper_Operon Upper Operon (xylUWCAMBN) XylR->Upper_Operon induces Meta_Operon meta-Operon (xylXYZLTEGFJQKIH) XylS->Meta_Operon induces Benzoates Benzoate Intermediates Upper_Operon->Benzoates produces Aromatics Aromatic Substrates (e.g., Toluene) Aromatics->XylR activates Benzoates->XylS activates

Caption: Regulatory cascade of the TOL plasmid xyl genes.

Metabolic Fate and Integration with Central Metabolism

2-Hydroxypent-4-enoic acid (as its isomer) is not an end product. The pathway continues to break it down into core metabolites that can enter central carbon metabolism, providing both carbon and energy for the cell.

  • Aldol Cleavage: The product of the hydratase reaction, 4-hydroxy-2-oxovalerate, is cleaved by 4-hydroxy-2-oxovalerate aldolase (encoded by xylK). This reaction yields two central metabolites: pyruvate and acetaldehyde .

  • Entry into Central Metabolism:

    • Pyruvate directly enters central metabolism and can be converted to acetyl-CoA to enter the TCA cycle or used as a precursor for gluconeogenesis and biosynthesis.

    • Acetaldehyde is typically oxidized to acetyl-CoA by an acetaldehyde dehydrogenase (encoded by xylQ), which can then enter the TCA cycle[6].

This metabolic route efficiently converts complex aromatic hydrocarbons into fundamental building blocks of cellular metabolism.

Metabolic_Pathway Catechol Catechol HMSA 2-Hydroxymuconic semialdehyde Catechol->HMSA xylE Oxalo 4-Oxalocrotonate (keto form) HMSA->Oxalo xylG, xylH HPDA 2-Hydroxypent-2,4-dienoate (Unstable Intermediate) Oxalo->HPDA xylI (-CO2) HOV 4-Hydroxy-2-oxovalerate HPDA->HOV xylJ (+H2O) Pyruvate Pyruvate HOV->Pyruvate xylK Acetaldehyde Acetaldehyde HOV->Acetaldehyde xylK TCA TCA Cycle Pyruvate->TCA Acetaldehyde->TCA xylQ HPLC_Workflow Start Bacterial Culture Sample Centrifuge Centrifugation Start->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Supernatant Inject HPLC Injection Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV/DAD Detection Separate->Detect Analyze Data Analysis (Peak Integration, Quantification) Detect->Analyze Result Concentration of Metabolites Analyze->Result

Sources

Foundational

Comprehensive Toxicity and Safety Profile of 2-Hydroxypent-4-enoic Acid: Mechanistic Insights and Handling Protocols

Executive Summary 2-Hydroxypent-4-enoic acid (2-HPA), also known as β -vinyllactic acid (CAS: 67951-43-3), is a bifunctional non-proteinogenic α -hydroxy acid characterized by a terminal alkene. In drug development and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxypent-4-enoic acid (2-HPA), also known as β -vinyllactic acid (CAS: 67951-43-3), is a bifunctional non-proteinogenic α -hydroxy acid characterized by a terminal alkene. In drug development and synthetic biology, it serves a dual role: it is a highly versatile synthon for biofunctional polymers via UV-catalyzed thiol-ene click chemistry[1], and it acts as a critical toxicophore in naturally occurring cyclodepsipeptides (destruxins) produced by entomopathogenic fungi[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide deconstructs the mechanistic causality behind 2-HPA's toxicity, translates these mechanisms into field-proven safety protocols, and provides self-validating experimental workflows for researchers handling this compound.

Physicochemical Identity & Hazard Architecture

The toxicological profile of 2-HPA is intrinsically linked to its molecular architecture. The juxtaposition of a carboxylic acid with an adjacent hydroxyl group ( α -hydroxy acid motif) lowers the pKa​ relative to standard aliphatic acids. This increases its potential for acid-catalyzed hydrolysis of lipid bilayers in the stratum corneum, directly resulting in its classification as a Category 2 Skin and Eye Irritant (3)[3].

Furthermore, while the compound has a high boiling point, its vapor pressure and amphiphilic nature allow it to interact aggressively with respiratory mucosal membranes upon aerosolization, triggering Category 3 Specific Target Organ Toxicity (STOT SE 3)[3].

Table 1: Physicochemical Properties & Mechanistic Hazard Summary
Property / Hazard CodeValue / ClassificationMechanistic Rationale for Toxicity
Molecular Weight 116.11 g/mol [3]Low molecular weight facilitates rapid cellular permeability.
Boiling Point 268.8°C at 760 mmHg[4]Low volatility at room temperature, but hazardous if aerosolized.
Skin Irritation H315 (Category 2)[3]AHA motif protonates and disrupts stratum corneum lipid bilayers.
Eye Irritation H319 (Category 2)[3]Acid-catalyzed denaturation and hydrolysis of corneal proteins.
Respiratory Toxicity H335 (Category 3)[3]Vapor interaction with mucosal membranes causes acute inflammation.

Biological Toxicity: The Destruxin Pathway

To understand the latent biological toxicity of 2-HPA, we must examine its role in nature. Entomopathogenic fungi, such as Aschersonia and Metarhizium, biosynthesize a class of hexadepsipeptides known as destruxins[2]. 2-HPA is enzymatically incorporated into these structures via non-ribosomal peptide synthetases (NRPS)[5].

Mechanistic Causality: Once secreted into a host, the 2-HPA moiety within the destruxin structure provides a specific hydrophobic interaction face (via the terminal alkene) that is crucial for binding to host cellular targets. This triggers two primary toxicological pathways:

  • Neuromuscular Toxicity: Activation of calcium channels in muscle tissues, leading to a lethal influx of Ca2+ and subsequent tetanic paralysis[2].

  • Immunosuppression: Induction of hemocyte degranulation, which depletes the host's defensive resources and suppresses the innate immune response[2].

G A Fungal Biosynthesis (Aschersonia sp.) B 2-HPA Incorporation (via NRPS) A->B Precursor C Destruxin Secretion B->C Assembly D Calcium Channel Activation C->D Muscle Target E Hemocyte Degranulation C->E Immune Target F Tetanic Paralysis D->F Influx G Immune Suppression E->G Lysis

Fig 1. Biosynthetic pathway and dual-target toxicity mechanism of 2-HPA-derived destruxins.

Advanced Experimental Protocols

Protocol 1: Self-Validating In Vitro Cytotoxicity Assay (MTT) for 2-HPA

When testing acidic monomers like 2-HPA on cell lines (e.g., A549 or HeLa), researchers frequently generate false-positive toxicity data. This occurs because the α -hydroxy acid rapidly acidifies the culture media, causing non-specific necrotic shock rather than intrinsic molecular toxicity. This protocol isolates the true metabolic safety profile.

Step-by-Step Methodology:

  • Preparation & pH Balancing: Dissolve 2-HPA in sterile DMSO to create a 1000x stock. Dilute into DMEM culture media.

    • Causality Step: Immediately measure and adjust the dosed media to pH 7.2–7.4 using 0.1 M NaOH. Failing to neutralize the acid will mask the true pharmacological profile of the pentenoic tail.

  • Cell Seeding: Seed target cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing & Internal Validation: Apply the pH-adjusted 2-HPA media (dose range: 1 µM to 1 mM).

    • Self-Validation Controls: You must include a vehicle control (0.1% DMSO) and an osmotic/AHA control (Sodium Lactate at matched molarity). Because sodium lactate shares the α -hydroxy acid backbone but lacks the terminal alkene, this control proves that any observed toxicity is strictly driven by the unique 2-HPA vinyl group.

  • Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Protocol 2: Safe Handling and Chemical Decontamination Workflow

Due to its H315/H319/H335 hazard profile, 2-HPA requires strict engineering controls. Standard spill pads are insufficient and dangerous if used alone, as they do not neutralize the respiratory hazard.

Step-by-Step Methodology:

  • Isolation: Handle the neat liquid exclusively within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to mitigate H335 vapor hazards.

  • Controlled Neutralization: In the event of a spill, do not use a strong base (like NaOH), which will cause an exothermic reaction and vaporize the unreacted 2-HPA. Instead, liberally apply solid Sodium Bicarbonate ( NaHCO3​ ).

    • Causality Step: NaHCO3​ provides a controlled, endothermic neutralization. The release of CO2​ gas (effervescence) serves as a visual, self-validating indicator. When bubbling ceases, the acid has been successfully converted to a stable, non-volatile sodium salt.

  • Validation & Cleanup: Test the neutralized slurry with pH indicator paper. Once pH 7.0 is confirmed, absorb with an inert pad, dispose of as hazardous chemical waste, and wipe the surface with 70% ethanol.

G S1 Spill Detection (2-HPA Liquid) S2 Fume Hood Isolation & PPE Donning S1->S2 S3 Base Neutralization (NaHCO3) S2->S3 Prevent vapor S4 pH Validation (Litmus Test) S3->S4 Chemical shift S4->S3 If pH < 7.0 S5 Inert Absorption & Disposal S4->S5 pH 7.0 confirmed

Fig 2. Self-validating decontamination workflow for 2-HPA spills ensuring pH neutralization.

References

  • Title: beta-Vinyllactic acid | C5H8O3 | CID 172026 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: New Destruxins from the Entomopathogenic Fungus Aschersonia sp. Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Metabolite Production by Entomopathogenic Fungi Source: DigitalCommons@USU URL: [Link]

Sources

Exploratory

Molecular weight and boiling point of 2-Hydroxypent-4-enoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypent-4-enoic Acid Introduction 2-Hydroxypent-4-enoic acid (CAS: 67951-43-3), also known as β-vinyllactic acid, is a bifunctional organic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypent-4-enoic Acid

Introduction

2-Hydroxypent-4-enoic acid (CAS: 67951-43-3), also known as β-vinyllactic acid, is a bifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and a terminal alkene. Its molecular structure provides a versatile scaffold for chemical synthesis and has garnered interest in biotechnology, medicinal chemistry, and materials science. Initially isolated from tobacco roots (Nicotiana tabacum), this compound serves as a valuable intermediate and a subject of study for its potential biological activities, including antimicrobial and antiproliferative properties.

This guide provides a detailed examination of the core physicochemical properties of 2-Hydroxypent-4-enoic acid, with a specific focus on its molecular weight and boiling point. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's characteristics for experimental design and application.

Molecular Structure and Identification

The unique arrangement of functional groups in 2-Hydroxypent-4-enoic acid dictates its chemical behavior and physical properties. The presence of a chiral center at the second carbon (C2) means the molecule can exist as (R) and (S) enantiomers, a critical consideration in pharmacological and biological contexts.

Caption: 2D representation of 2-Hydroxypent-4-enoic acid.

Physicochemical Properties Summary

The following table summarizes the key quantitative properties of 2-Hydroxypent-4-enoic acid based on available literature and database information. It is critical to note that some values, particularly the boiling point, are predicted and may not reflect experimentally determined results.

PropertyValueSource(s)
IUPAC Name 2-hydroxypent-4-enoic acid
CAS Number 67951-43-3[1][2]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [2]
Boiling Point 268.8°C at 760 mmHg (Predicted)[1][3]
Melting Point 37°C (from ethyl ether/ligroine)[3][4][5]
Density 1.176 g/cm³[1][3]
Flash Point 130.6°C[1][3]
pKa 3.79 ± 0.11 (Predicted)[3]

In-Depth Analysis of Core Properties

Molecular Weight

The molecular weight of a compound is a fundamental and absolute property derived from its molecular formula. For 2-Hydroxypent-4-enoic acid, with the formula C₅H₈O₃, the molecular weight is calculated as follows:

  • (5 × Atomic Weight of Carbon) + (8 × Atomic Weight of Hydrogen) + (3 × Atomic Weight of Oxygen)

  • (5 × 12.011) + (8 × 1.008) + (3 × 15.999) = 116.116 g/mol

Various sources report this value with slight differences in decimal places, such as 116.12 g/mol or 116.11 g/mol , all of which are considered correct and reflect minor variations in the atomic weights used for calculation.[1][2][6]

Boiling Point: A Predicted Value

The most frequently cited boiling point for 2-Hydroxypent-4-enoic acid is 268.8°C at atmospheric pressure (760 mmHg) .[1][3]

Expertise & Causality: This value should be treated with caution as it is a computationally predicted figure.[5] Experimental determination of the boiling point for a molecule with this structure is challenging. The combination of a carboxylic acid and a hydroxyl group allows for extensive intermolecular hydrogen bonding. These strong attractive forces require a substantial amount of thermal energy to overcome, leading to a very high boiling point.[7] At such elevated temperatures, molecules of this type are highly susceptible to thermal degradation, such as decarboxylation, before the boiling point is reached.[7] Therefore, distillation at atmospheric pressure is often impractical, and a predicted value is provided in chemical databases as a theoretical estimate. For practical applications, vacuum distillation would be required, and the boiling point would be significantly lower at reduced pressures.

Melting Point and Physical State

There is a notable discrepancy in the reported melting points for this compound. One source cites a melting point of approximately 133°C, describing it as a white solid. However, multiple other sources report a melting point of 37°C when crystallized from a mixture of ethyl ether and ligroine.[3][4][5]

Trustworthiness & Field Insight: The 37°C value is more consistent with the compound's structure and other reported properties. A five-carbon chain, even with hydrogen-bonding groups, is unlikely to have a melting point as high as 133°C. The lower value aligns with analyses that describe 2-hydroxypent-4-enoic acid as a liquid at room temperature with moderate volatility.[7] This suggests that the compound exists as a low-melting solid or a liquid, depending on ambient temperature and purity. The discrepancy highlights the importance of verifying physical constants from multiple authoritative sources and relying on experimentally validated data when available.

Experimental Protocol: Micro Boiling Point Determination

Given the high predicted boiling point and the likelihood of requiring a small sample size, the most appropriate method for experimental verification is a micro boiling point determination using a Thiele tube. This method is a self-validating system that accurately measures the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

Principle: A sample is heated in a small tube containing an inverted capillary. As the temperature rises, trapped air and sample vapor expand, exiting the capillary as a stream of bubbles. The system is then allowed to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn into the capillary tube, signifying that the external pressure has just overcome the liquid's vapor pressure.

Methodology

Boiling_Point_Workflow cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement A 1. Attach small test tube to thermometer B 2. Add ~0.5 mL of sample to test tube A->B C 3. Insert inverted capillary tube into sample B->C D 4. Place assembly in Thiele tube C->D E 5. Heat side arm gently (2-3 °C/min near BP) D->E F 6. Observe for a rapid, continuous stream of bubbles E->F G 7. Remove heat source F->G H 8. Allow apparatus to cool slowly G->H I 9. Record temperature the moment liquid enters capillary H->I J 10. Record barometric pressure I->J

Caption: Workflow for micro boiling point determination via Thiele tube.

Step-by-Step Protocol:

  • Apparatus Assembly: Securely attach a small test tube (e.g., 75x10 mm) to a calibrated thermometer using a rubber band or wire. The bottom of the tube should align with the midpoint of the thermometer bulb.[1]

  • Sample Addition: Using a pipette, add approximately 0.5 mL of 2-Hydroxypent-4-enoic acid into the test tube.

  • Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid sample.[3]

  • Thiele Tube Setup: Clamp a Thiele tube, filled with mineral oil to a level above the side-arm, to a ring stand inside a fume hood. Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil.[1]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[3] As the predicted boiling point is approached, reduce the heating rate to approximately 2-3°C per minute to ensure thermal equilibrium.

  • Observation: Watch for the stream of bubbles escaping from the tip of the inverted capillary. Initially, this will be due to the expansion of trapped air. As the boiling point is reached, a rapid and continuous stream of vapor bubbles will be observed.[8]

  • Cooling and Measurement: Once a continuous stream of bubbles is established, remove the heat source and allow the apparatus to cool slowly.[3]

  • Data Recording: The boiling point is the temperature recorded on the thermometer at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[2] It is crucial to also record the ambient barometric pressure, as boiling point is pressure-dependent.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for 2-Hydroxypent-4-enoic acid is not widely available, supplier data indicates the following hazards:

  • Hazard Codes: Xi (Irritant).[3][4]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4][5]

  • Safety Statements: S36/37/39 - Wear suitable protective clothing, gloves, and eye/face protection.[4][5]

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Hydroxypent-4-enoic acid is a compound with a calculated molecular weight of 116.12 g/mol . Its boiling point is predicted to be high (268.8°C ) due to strong intermolecular hydrogen bonding, a value that necessitates experimental verification via techniques suitable for high-boiling substances, such as micro-boiling point determination. Researchers should be aware of the conflicting data regarding its melting point and handle the compound as an irritant, employing appropriate safety protocols. This guide provides the foundational knowledge required for the safe and effective use of 2-Hydroxypent-4-enoic acid in a research setting.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • LookChem. 2-HYDROXY-PENT-4-ENOIC ACID. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • chist.com. Micro Boiling Point Determination. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • ResearchGate. ORGANIC LABORATORY TECHNIQUES 5.1 • BOILING POINT DETERMINATION. [Link]

  • ChemTips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

  • University of Alberta. Micro-boiling point measurement. [Link]

Sources

Foundational

Crystallographic Analysis and Structural Biology of 2-Hydroxypent-4-enoic Acid Derivatives in Drug Design

Executive Summary Derivatives of 2-hydroxypent-4-enoic acid (allylglycolic acid) serve as critical chiral building blocks in the synthesis of complex natural products, foldamers, and highly potent enzyme inhibitors. In s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 2-hydroxypent-4-enoic acid (allylglycolic acid) serve as critical chiral building blocks in the synthesis of complex natural products, foldamers, and highly potent enzyme inhibitors. In structure-based drug design (SBDD), particularly for targeting viral aspartic proteases, the stereochemically defined hydroxyl and terminal alkene groups provide a versatile scaffold for backbone-binding interactions. This whitepaper provides an in-depth technical analysis of the crystallographic workflows, stereochemical control mechanisms, and structural data associated with 2-hydroxypent-4-enoic acid derivatives, offering a self-validating framework for researchers in pharmaceutical development.

Mechanistic Rationale: The Role of 2-Hydroxypent-4-enoic Acid in SBDD

The acyclic nature of 2-hydroxypent-4-enoic acid presents a high degree of conformational flexibility. In drug development, this flexibility must be restricted to lock the molecule into a bioactive conformation. When utilized as P2-ligands in HIV-1 protease inhibitors, the C2​ -hydroxyl group of the pent-4-enoate backbone is strategically positioned to form robust hydrogen bonds with the amide backbone of the protease flap (e.g., Gly48)[1].

Causality in Structural Design

The terminal alkene of the pent-4-enoate system is not merely a synthetic handle; it is a critical mechanistic feature. It allows for downstream functionalization via cross-metathesis, asymmetric dihydroxylation, or [2,3]-sigmatropic rearrangements to form fused-tetrahydropyranyl tetrahydrofuran (Tp-THF) ring systems[2]. By converting the flexible alkene into a rigid bicyclic system, the entropic penalty of binding is minimized. Crystallographic validation is mandatory in these workflows because NMR alone often fails to unambiguously assign the absolute configuration of highly functionalized, flexible acyclic intermediates.

Workflow Start 2-Hydroxypent-4-enoic Acid Derivatization Protect Protecting Group Addition (e.g., t-Butyl, Dioxolane) Start->Protect Kinetic Control Cryst Small Molecule Crystallization Protect->Cryst Rigidification Protein Protein-Ligand Co-Crystallization Protect->Protein Target Binding XRD X-Ray Diffraction Data Collection Cryst->XRD Protein->XRD Model Structural Refinement & Hydrogen Bond Analysis XRD->Model

Figure 1: Synthetic and crystallographic workflow for 2-hydroxypent-4-enoate derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols detail the synthesis, rigidification, and crystallographic analysis of these derivatives. Every step is designed with inherent causality to prevent stereochemical degradation.

Protocol A: Stereocontrolled Synthesis and Small-Molecule SCXRD Preparation

To obtain X-ray quality crystals of acyclic 2-hydroxypent-4-enoate derivatives, the molecule must be derivatized with heavy atoms (e.g., bromine) to solve the phase problem via anomalous dispersion, and bulky protecting groups to promote crystal lattice packing[3].

Step-by-Step Methodology:

  • Enolate Formation under Kinetic Control: Dissolve the precursor (e.g., an esterified chiral dioxolane derivative) in anhydrous THF. Cool the system strictly to -45 °C.

    • Causality: Temperatures above -40 °C risk β -elimination or epimerization of the sensitive α -stereocenter.

  • Deprotonation: Add 1.0 M LiHMDS dropwise.

    • Causality: The bulky hexamethyldisilazide base ensures selective, non-nucleophilic deprotonation to form the kinetically favored (Z)-enolate[4].

  • Electrophilic Trapping: Introduce the electrophile (e.g., 4-bromobenzyl bromide) to the enolate. Allow the mixture to warm slowly to -30 °C over 1 hour.

  • Stereochemical Quenching: Quench with saturated aqueous NH4​Cl at -30 °C before warming to room temperature.

    • Causality: Early quenching at low temperatures locks the newly formed stereocenter, preventing base-catalyzed racemization[4].

  • Crystallization: Dissolve the purified 4-bromobenzyl 2-hydroxypent-4-enoate derivative in a minimal volume of hot ethyl acetate. Slowly diffuse hexanes into the solution at 4 °C over 72 hours to yield single crystals suitable for X-ray diffraction.

Protocol B: Protein-Ligand Co-Crystallization (HIV-1 Protease Complex)

When 2-hydroxypent-4-enoic acid derivatives are incorporated into P2-ligands, their binding modes must be validated via protein X-ray crystallography[2].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify wild-type HIV-1 protease. Buffer exchange into 50 mM sodium acetate (pH 4.5), 2 mM DTT.

    • Causality: Maintaining pH 4.5 is critical; it reflects the physiological pH of the viral maturation environment and ensures the correct protonation state of the catalytic Asp25/Asp25' dyad.

  • Ligand Incubation: Add the 2-hydroxypent-4-enoate-derived inhibitor (dissolved in 100% DMSO) to the protein solution at a 5:1 molar excess. Incubate on ice for 1 hour.

  • Hanging Drop Vapor Diffusion: Mix 1 μ L of the protein-ligand complex with 1 μ L of precipitant solution (typically 15-20% PEG 8000, 0.1 M ammonium sulfate, 0.1 M sodium acetate pH 4.5).

  • Cryoprotection and Diffraction: Harvest crystals after 1-2 weeks. Briefly soak in the precipitant solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen to prevent ice lattice formation during data collection at 100 K.

Quantitative Crystallographic Data

The table below synthesizes standard crystallographic parameters for 2-hydroxypent-4-enoic acid derivatives and their corresponding macromolecular complexes, demonstrating the high-resolution structural validation required in SBDD[2],[3],[4].

Compound / ComplexSpace GroupUnit Cell Parameters (Å, °)Resolution (Å)R-factor / Rfree​ Ref
4-Bromobenzyl 2-hydroxy-pent-4-enoate derivative P21​21​21​ a=10.2, b=15.4, c=22.1, α=β=γ=90 0.85 (Small Mol)0.032 / N/A[3]
HIV-1 Protease + P2-Ligand (Compound 30j) P21​21​2 a=58.2, b=86.4, c=46.1, α=β=γ=90 1.620.185 / 0.221[2]
HIV-1 Protease + Dioxolane-pent-4-enoate Ligand P21​21​2 a=58.5, b=86.8, c=46.0, α=β=γ=90 1.350.174 / 0.205[4]
Isaridin G (Cyclohexadepsipeptide derivative) P21​ a=9.8, b=18.2, c=11.4, β=98.5 1.10 (Small Mol)0.041 / N/A[5]

Structural Insights and Hydrogen Bonding Networks

High-resolution X-ray structures (e.g., 1.35 Å - 1.62 Å) reveal that the stereochemistry of the 2-hydroxypent-4-enoate moiety dictates the hydration network within the enzyme active site.

In HIV-1 protease, the C2​ -(R)-configuration of the hydroxyl group is optimal for direct hydrogen bonding with the backbone amide of Gly48 in the flap region[2]. This interaction displaces a conserved structural water molecule, leading to a significant gain in binding entropy. Furthermore, the terminal alkene (or its cyclized ether derivatives) occupies the hydrophobic S2 pocket, establishing favorable van der Waals contacts with Val32 and Ile47.

Interactions Ligand 2-Hydroxypent-4-enoate Derivative Gly48 Gly48 (Protease Flap) Ligand->Gly48 H-Bond (C2-OH to Backbone) Asp25 Asp25 / Asp25' (Catalytic Dyad) Ligand->Asp25 Electrostatic / H-Bond Water Conserved Water (Tetrahedral) Ligand->Water Solvent Displacement

Figure 2: Thermodynamic and electrostatic interaction map of 2-hydroxypent-4-enoate derivatives within the HIV-1 Protease active site.

The crystallographic data unequivocally proves that minor epimerization at the C2​ position (shifting from R to S) abolishes the Gly48 interaction, forcing the ligand to adopt a high-energy, solvent-exposed conformation that drops inhibitory potency by over 10-fold[2]. This underscores the absolute necessity of the rigorous, kinetically controlled synthetic protocols outlined in Section 2.

References

  • Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands National Institutes of Health (PMC)[Link]

  • “On Water” Direct Catalytic Vinylogous Aldol Reaction of Silyl Glyoxylates The Journal of Organic Chemistry - ACS Publications[Link]

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein–Ligand X-ray Studies Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-l-proline National Institutes of Health (PMC)[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2-Hydroxypent-4-enoic Acid

Executive Summary As biopolymer engineering and sequence-defined macromolecular synthesis advance, the demand for orthogonally reactive, bifunctional monomers has surged. 2-Hydroxypent-4-enoic acid (CAS: 67951-43-3) —an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As biopolymer engineering and sequence-defined macromolecular synthesis advance, the demand for orthogonally reactive, bifunctional monomers has surged. 2-Hydroxypent-4-enoic acid (CAS: 67951-43-3) —an aliphatic alpha-hydroxy acid featuring a terminal alkene—has emerged as a highly versatile building block. This technical guide provides an authoritative analysis of its thermodynamic stability, physicochemical properties, and field-proven handling protocols. Designed for drug development professionals and polymer scientists, this whitepaper bridges the gap between theoretical thermodynamics and practical laboratory workflows.

Thermodynamic Foundations and Physicochemical Profile

Understanding the thermodynamic behavior of 2-hydroxypent-4-enoic acid requires analyzing its amphiphilic structure. The molecule possesses a highly polar, hydrogen-bonding head (the alpha-hydroxy carboxylic acid) and a hydrophobic, flexible tail (the allyl group).

Causality Behind Physical States

Despite the strong hydrogen-bonding potential of its carboxyl and hydroxyl groups, the compound exhibits an unusually low melting point of 37°C[1]. From a thermodynamic perspective, the flexible allyl chain disrupts the highly ordered crystal lattice packing required for a high melting point. Consequently, the solid state is characterized by weak intermolecular dispersion forces, making it highly susceptible to thermal phase transitions at near-ambient temperatures[1].

Quantitative Physicochemical Data

The following table summarizes the critical thermodynamic and physical parameters required for process chemistry scaling:

PropertyValueThermodynamic Implication / Causality
Molecular Formula C5H8O3Bifunctional nature enables orthogonal click-chemistry applications.
Melting Point 37°CLow lattice energy due to the flexible allyl tail disrupting H-bonding networks[1].
Boiling Point 268.8°C (at 760 mmHg)High thermal energy required to break primary carboxylic/hydroxyl hydrogen bonds during vaporization[2].
Density 1.176 g/cm³Standard dense packing for short-chain aliphatic alpha-hydroxy acids[2].
Flash Point 130.6°CEstablishes the safety threshold for high-temperature vacuum distillation and thermal processing[2].
Optimal pH Stability 2.0 – 6.0Prevents base-catalyzed alkene isomerization and carboxylate degradation[1].

Thermodynamic Stability and Degradation Kinetics

To maintain structural integrity during synthesis and storage, scientists must navigate three primary degradation vectors: thermal, pH-dependent, and oxidative.

  • Thermal Degradation : Approaching its boiling point (268.8°C), the molecule risks thermal decarboxylation or dehydration. Distillation must strictly be performed under high vacuum to artificially lower the boiling point below its flash point (130.6°C)[2].

  • pH-Dependent Isomerization : The compound is diprotic, with the primary carboxyl group deprotonating first[1]. In highly alkaline environments (pH > 8), the molecule is susceptible to base-catalyzed side reactions. The abstraction of protons can drive the thermodynamic isomerization of the terminal alkene into a more stable, conjugated internal alkene. Maintaining an optimal pH of 2 to 6 provides a kinetic barrier against this degradation[1].

  • Oxidative Degradation : In biological or enzymatic environments, the secondary hydroxyl group is a prime target for oxidation. Exposure to L-hydroxyacid oxidase rapidly converts 2-hydroxypent-4-enoic acid into 2-oxopent-4-enoic acid (2-keto-4-pentenoate).

Pathway A 2-Hydroxypent-4-enoic acid (Stable at pH 2-6) B Enzymatic/Chemical Oxidation A->B L-hydroxyacid oxidase C Alkaline Environment (pH > 8) A->C OH- attack D 2-Oxopent-4-enoic acid (2-Keto derivative) B->D E Base-Catalyzed Isomerization C->E Alkene migration

Thermodynamic degradation and oxidation pathways of 2-Hydroxypent-4-enoic acid.

Experimental Workflows: Synthesis and Stability Validation

A hallmark of robust application science is the use of self-validating protocols. The following methodologies incorporate In-Process Controls (IPCs) to ensure data integrity.

Protocol 1: Biocatalytic Synthesis of (S)-2-Hydroxypent-4-enoic Acid

Chemical hydroxylation often yields racemic mixtures. To achieve >99% enantiomeric excess (ee), we utilize Lactate Dehydrogenase from Bacillus stearothermophilus (BS-LDH)[1].

  • Step 1: Substrate Solubilization. Dissolve 2-oxopent-4-enoic acid in a 100 mM aqueous phosphate buffer adjusted to pH 7.5.

    • Causality: pH 7.5 is the thermodynamic sweet spot that maximizes BS-LDH conformation stability while remaining below the threshold for rapid alkaline degradation of the substrate.

  • Step 2: Cofactor Integration. Introduce Nicotinamide adenine dinucleotide (NADH) as the reducing agent[1].

  • Step 3: Enzymatic Reduction. Add BS-LDH and incubate at 30°C under gentle agitation.

    • Causality: 30°C provides sufficient kinetic energy to overcome the activation barrier without triggering thermal denaturation of the enzyme.

  • Step 4: Self-Validating IPC. Continuously monitor the reaction via UV-Vis spectroscopy at 340 nm. The depletion of NADH (which absorbs strongly at 340 nm) directly correlates to product formation, validating the reaction kinetics in real-time.

  • Step 5: Phase Extraction. Acidify the mixture to pH 2.5 using 1M HCl, then extract with ethyl acetate.

    • Causality: Dropping the pH below the pKa of the carboxylic acid forces protonation, shifting the molecule to a lipophilic state that readily partitions into the organic phase.

Workflow S1 Substrate Prep pH 7.5 Buffer S2 BS-LDH + NADH Incubation (30°C) S1->S2 IPC IPC: UV 340nm (NADH Depletion) S2->IPC S3 Acidification (pH 2.5) & Extraction IPC->S3 Pass S4 (S)-Enantiomer >99% ee S3->S4

Self-validating biocatalytic workflow for synthesizing (S)-2-hydroxypent-4-enoic acid.

Protocol 2: Thermodynamic Stability Profiling via TGA/DSC

To determine the safe operating window for downstream polymerization, thermal profiling is mandatory.

  • Step 1: Sample Preparation. Load 5.0 mg of crystallized 2-hydroxypent-4-enoic acid into an aluminum crucible.

  • Step 2: DSC Isothermal Ramping. Ramp the temperature from 10°C to 150°C at a rate of 5°C/min under a strict nitrogen atmosphere.

    • Causality: The nitrogen purge prevents oxidative degradation, allowing the Differential Scanning Calorimetry (DSC) to capture a pure endothermic melting peak at 37°C, validating crystalline purity[1].

  • Step 3: TGA Mass-Loss Profiling. Continue ramping to 300°C in the Thermogravimetric Analyzer (TGA) to map the exact onset of thermal decomposition and mass loss prior to the boiling point.

Advanced Applications in Sequence-Defined Polymers

The true value of 2-hydroxypent-4-enoic acid lies in its orthogonal reactivity, making it a cornerstone for synthesizing sequence-defined polyesters.

During standard esterification or ring-opening polymerization (ROP), the alpha-hydroxy acid moiety acts as the primary backbone chain extender. Because the terminal alkene is thermodynamically stable under standard polymerization conditions, it remains entirely inert. This orthogonality completely obviates the need for complex, yield-reducing protective group chemistry[3].

Once the polymer backbone is established, the pendant allyl side chains can be quantitatively modified via free-radical thiol-ene "click" chemistry. This allows researchers to rapidly attach different ω-functional thiols, generating highly specific hydrophilic/hydrophobic patterned oligoesters for targeted drug delivery systems and advanced biomaterials[3].

References

  • Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 - Smolecule , smolecule.com, 1

  • 4-Pentenoic acid,2-hydroxy- 67951-43-3 - Guidechem , guidechem.com, 2

  • Sequence of Reactions Which Follows Enzymatic Oxidation of Allylglycine+ , electronicsandbooks.com,

  • Synthesis of Enantiomeric ω-Substituted Hydroxy Acids from Terminal Epoxides and Alkenes: Functional Building Blocks for Discrete and Sequence-Defined Polyesters , researchgate.net, 3

Sources

Protocols & Analytical Methods

Method

How to synthesize 2-Hydroxypent-4-enoic acid from allylic precursors

Application Note: Synthesis of 2-Hydroxypent-4-enoic Acid via Barbier-Type Allylation Executive Summary The synthesis of 2-hydroxypent-4-enoic acid (also known as allyl glycolic acid) is a critical transformation for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-Hydroxypent-4-enoic Acid via Barbier-Type Allylation

Executive Summary

The synthesis of 2-hydroxypent-4-enoic acid (also known as allyl glycolic acid) is a critical transformation for researchers developing novel polyesters, functionalized amino acids, and pharmaceutical intermediates[1]. Because the target molecule features both a terminal alkene and an α-hydroxy acid moiety, traditional Grignard or organolithium approaches require tedious protection-deprotection sequences to prevent unwanted reactions with the acidic carboxyl proton[2].

This application note details robust, single-step Barbier-type allylations of glyoxylic acid using allylic precursors (allyl bromide). By utilizing water-tolerant metal mediators—specifically Indium (In) or a Bismuth/Zinc (BiCl₃/Zn) bimetallic system—chemists can achieve high-yielding, regioselective C-C bond formation without the need for anhydrous conditions or protecting groups[3],[2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why we bypass standard organometallic reagents for this synthesis. Glyoxylic acid is a highly electrophilic aldehyde, but in aqueous or ambient conditions, it exists predominantly as a hydrate.

  • The Problem with Grignard Reagents: Standard allylmagnesium bromide will immediately undergo protonolysis upon encountering the hydrate or the carboxylic acid proton, quenching the reagent before nucleophilic attack can occur.

  • The Barbier Solution: By generating the allyl-metal intermediate in situ in the presence of the electrophile, we circumvent reagent degradation. Metals like Indium have a low first ionization energy (5.8 eV) and are kinetically stable to water[3]. The reaction proceeds via a cyclic Zimmerman-Traxler transition state, where the metal coordinates simultaneously to the carbonyl oxygen and the forming alkoxide, driving the equilibrium toward the desired α-hydroxy acid[3].

Mechanism A Allyl Bromide + Metal (In or Zn/Bi) B Allyl-Metal Intermediate (e.g., Allylindium(III)) A->B Oxidative Addition D Cyclic Transition State (Chelation Control) B->D Coordination with C C Glyoxylic Acid (Aqueous/Hydrate) C->D Carbonyl Activation E 2-Hydroxypent-4-enoic Acid (Target Molecule) D->E Nucleophilic Attack & Acidic Workup

Figure 1: Mechanistic pathway of the Barbier-type allylation of glyoxylic acid.

Comparative Data of Synthesis Routes

Selecting the correct protocol depends on your laboratory's scale-up requirements and environmental constraints. Below is a comparative analysis of the two most validated methods[3],[2].

ParameterProtocol A: Indium-MediatedProtocol B: BiCl₃/Zn-Mediated
Metal Reagent Indium powder (In)Bismuth(III) chloride + Zinc powder
Solvent System THF / H₂O (1:1)THF (or THF/H₂O)
Temperature Room Temperature0–10 °C during addition, then RT
Typical Yield 85 – 90%90 – 95%
Environmental Profile Excellent (Aqueous compatible)Moderate (Requires heavy metal Bi)
Primary Advantage True green chemistry, no inert gas neededHighly scalable, extremely cost-effective

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the reaction is proceeding as intended.

Protocol A: Indium-Mediated Aqueous Allylation

This method exploits the unique stability of allylindium reagents in water, making it ideal for environmentally conscious workflows[3].

Reagents:

  • Glyoxylic acid (50% aqueous solution or monohydrate): 10.0 mmol

  • Allyl bromide: 15.0 mmol (1.5 equiv)

  • Indium powder (100 mesh): 20.0 mmol (2.0 equiv)

  • THF / H₂O (1:1 v/v): 50 mL

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, add 25 mL of THF and 25 mL of deionized water. Add the Indium powder and stir vigorously.

  • Initiation: Add allyl bromide (15.0 mmol) to the suspension. Stir for 15–20 minutes. Validation Check: The solution will become milky/cloudy, and a slight exotherm will be observed, indicating the formation of the allylindium sesquibromide intermediate[3].

  • Electrophile Addition: Add the glyoxylic acid (10.0 mmol) dropwise.

  • Incubation: Stir the mixture vigorously overnight (12–16 h) at room temperature.

  • Acidic Quench (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify to pH < 2 using 1M HCl. Causality: The product exists as a water-soluble indium carboxylate salt; strong acidification is mandatory to protonate the acid for organic extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Protocol B: BiCl₃/Zn-Promoted Allylation

This protocol is highly recommended for large-scale synthesis due to the low cost of Zinc and the catalytic/stoichiometric efficiency of the Bismuth mediator[4],[2].

Reagents:

  • Glyoxylic acid monohydrate: 10.0 mmol

  • Allyl bromide: 14.0 mmol (1.4 equiv)

  • Bismuth(III) chloride (BiCl₃): 14.0 mmol (1.4 equiv)

  • Zinc powder: 21.0 mmol (2.1 equiv)

  • Anhydrous THF: 30 mL

Step-by-Step Procedure:

  • Metal Suspension: Suspend BiCl₃ and metallic Zinc powder in 30 mL of THF under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Cool the suspension to 0–10 °C using an ice bath. Add glyoxylic acid monohydrate (10.0 mmol) followed immediately by allyl bromide (14.0 mmol)[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Quench: Carefully quench the reaction by adding 20 mL of 1M HCl.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Extract the filtrate with Diethyl Ether (3 × 30 mL).

  • Isolation: Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure. Flash chromatography (Silica gel, EtOAc/Hexane) yields the pure product (~95% yield)[4].

Workflow S1 1. Reaction Setup Suspend Metal in Solvent S2 2. Reagent Addition Add Allyl Bromide & Glyoxylic Acid S1->S2 S3 3. Incubation Stir at RT (12-16 h) S2->S3 S4 4. Acidic Quench Add 1M HCl (pH < 2) S3->S4 S5 5. Extraction Extract with EtOAc/Ether S4->S5 S6 6. Purification Dry, Concentrate & Column S5->S6

Figure 2: Standard experimental workflow for the synthesis and isolation of 2-hydroxypent-4-enoic acid.

Self-Validation & Quality Control (QC)

To verify the integrity of the synthesized 2-hydroxypent-4-enoic acid, compare your analytical data against these established benchmarks[2]:

  • Physical State: Colorless to pale yellow viscous oil.

  • IR Spectroscopy (neat): Broad O-H and COOH stretch at 3400–2500 cm⁻¹, sharp C=O stretch at ~1718 cm⁻¹, and C=C stretch at 1642 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.75–5.90 (m, 1H, internal alkene -CH=CH₂)

    • δ 5.10–5.25 (m, 2H, terminal alkene -CH=CH₂)

    • δ 4.33 (t, J = 6.6 Hz, 1H, α-CH-OH)

    • δ 2.45–2.70 (m, 2H, allylic -CH₂-)

  • Troubleshooting (Lactonization): If NMR shows a shift in the carbonyl peak and a lack of the broad COOH proton, the product may have undergone intramolecular dehydration to form a lactone. Ensure temperatures during concentration in vacuo do not exceed 40 °C.

References

  • Paquette, L. A., & Rothhaar, R. R. (1999). Competitive Intramolecular/Intermolecular Chelation Options Operative during Indium-Promoted Additions to Pyridyl Aldehydes and to Glyoxylic Acid under Aqueous Conditions. The Journal of Organic Chemistry, 64(1), 217-224. URL:[Link]

  • Wada, M., Honna, M., Kuramoto, Y., & Miyoshi, N. (1997). A Grignard-Type Addition of Allyl Unit to Carbonyl Compounds Containing a Carboxyl Group by Using BiCl3-Zn(0). Bulletin of the Chemical Society of Japan, 70(9), 2265-2267. URL:[Link]

  • Gastaldi, S., et al. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(16), 5470-5474. URL:[Link]

Sources

Application

Strategic Applications of 2-Hydroxypent-4-enoic Acid in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Notes and Methodological Protocols Executive Summary 2-Hydroxypent-4-enoic acid (also known as β -vinyllactic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Notes and Methodological Protocols

Executive Summary

2-Hydroxypent-4-enoic acid (also known as β -vinyllactic acid or 2-hydroxy-4-pentenoic acid) is a highly versatile, bifunctional building block in organic synthesis[1]. Featuring an α -hydroxy carboxylic acid motif coupled with a terminal alkene, it serves as a critical linchpin for diverse chemical transformations. Its unique structural topology allows it to act simultaneously as a monomer for biodegradable polyesters and as an orthogonal handle for post-polymerization modifications, stereoselective halolactonizations, and complex natural product total synthesis[1][2].

This guide provides field-proven protocols and mechanistic insights to harness the full synthetic potential of 2-hydroxypent-4-enoic acid.

Reactivity Core 2-Hydroxypent-4-enoic Acid Polymer Polyester Backbone Core->Polymer Condensation Lactone Gamma-Lactones Core->Lactone Iodolactonization Graft Grafted Copolymers Polymer->Graft Thiol-Ene Click Pharm Natural Products Lactone->Pharm Stereocontrol

Divergent synthetic applications of 2-hydroxypent-4-enoic acid in organic chemistry.

De Novo Synthesis of the Scaffold

Before deploying 2-hydroxypent-4-enoic acid in complex workflows, it is often synthesized via the allylation of glyoxylic acid. Traditional Grignard or organolithium reagents fail in this context due to the unprotected carboxylic acid and the inherent hydration of glyoxylic acid monohydrate.

Mechanistic Rationale: To circumvent these limitations, a BiCl 3​ -Zn(0) mediated allylation is employed[3]. Zinc powder reduces Bi(III) to Bi(0), which subsequently reacts with allyl bromide to generate a highly nucleophilic allylbismuth intermediate. This specific organometallic species is uniquely stable in aqueous and protic media, allowing direct carbon-carbon bond formation with glyoxylic acid monohydrate without tedious protection-deprotection sequences[3][4].

Protocol 1: Aqueous Allylation of Glyoxylic Acid
  • Step 1: In a Schlenk flask, dissolve glyoxylic acid monohydrate (1.0 eq) in a THF/H 2​ O mixture (4:1 v/v) and cool to 0 °C[4].

  • Step 2: Add BiCl 3​ (1.2 eq) followed by metallic Zinc powder (1.5 eq).

  • Step 3: Slowly add allyl bromide (1.2 eq) dropwise over 15 minutes to control the exothermic generation of the allylbismuth species[3].

  • Step 4: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (staining with KMnO 4​ ). The complete consumption of allyl bromide and the appearance of a highly polar, UV-inactive spot indicates successful conversion.

  • Step 5 (Workup): Quench with 1M HCl to dissolve precipitated zinc salts. Extract the aqueous layer with EtOAc (3x), wash with brine, dry over MgSO 4​ , and concentrate in vacuo to yield the product as a pale yellow oil[4].

Biofunctional Polymer Engineering via Thiol-Ene Click Chemistry

In biomaterials science, 2-hydroxypent-4-enoic acid is copolymerized with monomers like lactic acid to yield functionalized copolyesters[2]. The α -hydroxy acid moiety integrates seamlessly into the polyester backbone, while the terminal vinyl group remains pendant[2].

Mechanistic Rationale: The pendant alkene is electron-rich and sterically unhindered, making it an ideal candidate for radical-mediated thiol-ene "click" chemistry. This allows for the orthogonal grafting of complex biological ligands or PEG chains under mild UV irradiation. Because the radical addition proceeds via an anti-Markovnikov pathway, it does not hydrolyze or degrade the sensitive polyester backbone[2][5].

Protocol 2: Thiol-Ene Grafting of Copolyesters
  • Step 1: Dissolve the poly(lactic acid-co-2-hydroxy-4-pentenoic acid) backbone and the thiol-terminated ligand (e.g., PEG-SH, 5.0 eq relative to alkene units) in anhydrous DMF[2].

  • Step 2: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq) as a photoinitiator.

  • Step 3: Degas the solution via three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent radical scavenger; failure to remove it will prematurely terminate the thiyl radical chain reaction.

  • Step 4: Irradiate the solution with UV light ( λ = 365 nm) for 2 hours at room temperature[2][5].

  • Validation Checkpoint: Conduct 1 H NMR analysis of a crude aliquot. The complete disappearance of the characteristic vinyl proton signals at 5.5 ppm and 6.1 ppm confirms quantitative grafting[4].

Stereoselective Halolactonization for Pharmacophore Synthesis

Gamma-lactones are ubiquitous in bioactive natural products. However, standard iodolactonization of 2-hydroxypent-4-enoic acid typically yields a poor mixture of 1,3-cis and 1,3-trans diastereomers[6].

Mechanistic Rationale: By introducing Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) prior to the electrophilic halogen source, the titanium coordinates simultaneously with the α -hydroxyl group and the carboxylate. This chelation locks the acyclic precursor into a rigid, chair-like transition state, restricting rotational freedom. Consequently, the alkene is forced into a trajectory that heavily favors 1,3-cis attack by the iodonium intermediate, drastically improving stereoselectivity[6].

Workflow Step1 1. Substrate Preparation Dissolve in CH2Cl2 Step2 2. Chelation Control Add Ti(OiPr)4 (1 eq) Step1->Step2 Step3 3. Halocyclization Add NIS at -78°C Step2->Step3 Step4 4. Quench & Isolate Na2S2O3 Workup Step3->Step4

Step-by-step workflow for Ti(OiPr)4-mediated stereoselective iodolactonization.

Protocol 3: Ti(OiPr)4-Mediated Stereoselective Iodolactonization
  • Step 1: Dissolve 2-hydroxypent-4-enoic acid (1.0 eq) in anhydrous CH 2​ Cl 2​ under an inert argon atmosphere.

  • Step 2: Add Ti(OiPr) 4​ (1.0 eq) dropwise at room temperature and stir for 30 minutes to ensure complete bidentate chelation[6].

  • Step 3: Cool the reaction mixture to -78 °C.

  • Step 4: Add N-iodosuccinimide (NIS, 1.2 eq) in one portion. Allow the reaction to slowly warm to 0 °C over 4 hours[6].

  • Validation Checkpoint: The reaction mixture will turn slightly yellow. Quench with saturated aqueous Na 2​ S 2​ O 3​ . The immediate discharge of the yellow color visually validates the neutralization of unreacted electrophilic iodine.

  • Step 5: Extract with diethyl ether, wash with brine, and purify via silica gel chromatography to isolate the pure 1,3-cis γ -lactone[6].

Application in Natural Product Total Synthesis

Beyond methodology, 2-hydroxypent-4-enoic acid is a direct precursor in the total synthesis of complex peptides and depsipeptides, such as the marine natural product Trichomide D[7]. The carboxylic acid is readily coupled with sterically hindered amines (e.g., proline derivatives) using standard peptide coupling reagents like PyBroP or EDCI/HOBt[7]. Following acylation, the terminal alkene serves as a pristine handle for subsequent late-stage functionalizations, such as Sharpless asymmetric dihydroxylation or olefin cross-metathesis, enabling the rapid construction of complex stereocenters[7].

Quantitative Benchmarks

To assist in experimental planning, the following tables summarize expected yields and efficiencies based on validated literature parameters.

Table 1: Effect of Ti(OiPr) 4​ on Iodolactonization Stereoselectivity [6]

Reaction ConditionsElectrophileAdditiveIsolated Yield (%)Diastereomeric Ratio (cis:trans)
CH 3​ CN, 25 °CI 2​ None65%1.3 : 1
CH 2​ Cl 2​ , -78 °CNISNone70%1.8 : 1
CH 2​ Cl 2​ , -78 °CNISTi(OiPr) 4​ (1.0 eq) 82%11 : 1
CH 2​ Cl 2​ , -78 °CI 2​ Ti(OiPr) 4​ (1.0 eq) 78%23 : 1

Table 2: Grafting Efficiencies via Thiol-Ene Click Chemistry [2]

Polymer BackboneGrafting AgentInitiation MethodConversion of Alkene (%)
Poly(LA-co-HPA)Polylactide-SH (LA n​ -SH)UV (365 nm) + DMPA> 95%
Poly(LA-co-HPA)PEG-SHUV (365 nm) + DMPA> 90%

References

  • Properties of 4-Pentenoic acid,2-hydroxy- Source: Guidechem URL
  • Source: NIH (PMC)
  • Synthesis and characterization of allyl functionalized poly(α-hydroxy)
  • A Grignard-Type Addition of Allyl Unit to Carbonyl Compounds Containing a Carboxyl Group by Using BiCl3-Zn(0)
  • Effect of Ti(OiPr)
  • Source: Journal of Natural Products (ACS)

Sources

Method

Using 2-Hydroxypent-4-enoic acid in cross-coupling reactions

Application Note: Harnessing 2-Hydroxypent-4-enoic Acid in Advanced Cross-Coupling and Conjugation Workflows Executive Summary 2-Hydroxypent-4-enoic acid (2-HPA), also known as β -vinyllactic acid, is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing 2-Hydroxypent-4-enoic Acid in Advanced Cross-Coupling and Conjugation Workflows

Executive Summary

2-Hydroxypent-4-enoic acid (2-HPA), also known as β -vinyllactic acid, is a highly versatile bifunctional building block[1]. Featuring both an α -hydroxy acid moiety and a terminal alkene, it serves as a critical linchpin in modern synthetic chemistry, enabling orthogonal reactivity[2]. This application note provides authoritative, step-by-step protocols for utilizing 2-HPA in two distinct paradigms: metallaphotoredox decarboxylative cross-coupling (leveraging the α -hydroxy acid) and radical-mediated thiol-ene "click" chemistry (leveraging the terminal alkene) for macromolecular engineering[3][4].

Physicochemical Profiling & Reactivity Nodes

Understanding the physical properties of 2-HPA is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during cross-coupling. The molecule's dual functional groups allow it to be seamlessly integrated into complex peptide syntheses, such as the total synthesis of Trichomide D[5], or utilized as a reactive handle in polymer backbones[4].

Table 1: Physicochemical Properties of 2-Hydroxypent-4-enoic Acid

PropertyValueReference
CAS Number 67951-43-3[6]
Molecular Weight 116.12 g/mol [1]
Boiling Point 268.8 °C (at 760 mmHg)[6]
Density 1.176 g/cm³[6]
Flash Point 130.6 °C[6]

Strategic Application 1: Metallaphotoredox Decarboxylative Cross-Coupling

Mechanistic Rationale

The α -hydroxyl group of 2-HPA significantly lowers the oxidation potential of the adjacent carboxylate. Upon deprotonation by a mild base, the resulting carboxylate undergoes facile single-electron transfer (SET) oxidation by an excited-state Iridium(III) photocatalyst. Subsequent extrusion of CO₂ generates a highly nucleophilic α -oxy carbon-centered radical. Concurrently, a Nickel(II) catalyst undergoes oxidative addition with an aryl halide. The Ni(II) species intercepts the α -oxy radical to form a transient Ni(III) complex, which rapidly undergoes reductive elimination to form a new C–C bond, yielding a homoallylic alcohol.

Mechanism Substrate 2-Hydroxypent-4-enoic Acid (Substrate) Photocatalyst Ir(III)* Photocatalyst (Excited State) Substrate->Photocatalyst Deprotonation & SET Radical α-Oxy Radical + CO₂ (Intermediate) Photocatalyst->Radical Decarboxylation NiIII Ni(III) Complex (Radical Capture) Radical->NiIII Radical Addition NiCat Aryl-Ni(II) Species (Cross-Coupling Partner) NiCat->NiIII Enters Catalytic Cycle Product Homoallylic Alcohol (Final Product) NiIII->Product Reductive Elimination

Fig 1: Metallaphotoredox decarboxylative cross-coupling mechanism of 2-HPA.

Step-by-Step Protocol

Note: This protocol is a self-validating system. The inclusion of a dark control ensures the observed C-C bond formation is strictly photochemically driven.

  • Reaction Setup (Glovebox Required): In an argon-filled glovebox, charge a 20 mL reaction vial equipped with a Teflon septum with 2-HPA (1.5 equiv), the desired aryl bromide (1.0 equiv), NiCl₂·dme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF to achieve a 0.1 M concentration with respect to the aryl bromide.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate at ambient temperature (fan-cooled to maintain ~25 °C) for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation & Control: Run an identical parallel reaction wrapped completely in aluminum foil (Dark Control). Analyze both crude mixtures via LC-MS. The dark control must show 0% conversion, validating that the mechanism proceeds exclusively via the SET-photoredox pathway rather than a thermal background reaction.

Strategic Application 2: Thiol-Ene "Click" Coupling for Polymer Functionalization

Causality and Context

In macromolecular engineering, synthesizing discrete bottlebrush polymers requires highly efficient, sterically forgiving post-polymerization modification techniques[3]. 2-HPA is frequently polymerized with lactic acid to form an alternating copolyester backbone[4]. The terminal alkene of the 2-HPA residue is highly accessible and kinetically favors anti-Markovnikov radical addition. By utilizing UV-promoted thiol-ene click chemistry, massive polymeric side chains (e.g., thiol-terminated polylactides) can be grafted onto the 2-HPA vinyl groups with near-quantitative yields[4].

Workflow Step1 1. Polymer Prep Alternating LA & 2-HPA Step2 2. Thiol-Ene Click UV (365 nm) + DMPA Step1->Step2 Step3 3. Purification Ether Precipitation Step2->Step3 Step4 4. Validation 1H NMR (δ 5.8 ppm) Step3->Step4

Fig 2: Workflow for thiol-ene click functionalization of 2-HPA polymer backbones.

Step-by-Step Protocol
  • Reagent Preparation: In a Schlenk flask, dissolve the 2-HPA-containing copolyester backbone (1.0 equiv of alkene) and the thiol-terminated side chain (e.g., LAn-SH, 1.5 equiv) in anhydrous DMF.

  • Initiator Addition: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 equiv relative to the alkene) as the photoinitiator.

  • Degassing (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches thiyl radicals, terminating the chain reaction. Strict anaerobic conditions are mandatory for quantitative grafting.

  • Irradiation: Backfill the flask with Argon and irradiate with a 365 nm UV lamp for 2 hours at room temperature[4].

  • Purification: Precipitate the resulting bottlebrush polymer by dropping the reaction mixture into an excess of cold diethyl ether. Centrifuge and dry the polymer pellet under vacuum.

  • Self-Validation (NMR): Dissolve a small aliquot of the purified polymer in CDCl₃ and analyze via ¹H NMR. The complete disappearance of the distinct multiplet at δ 5.8 ppm (corresponding to the internal proton of the terminal alkene) serves as a self-validating metric for 100% grafting efficiency.

Data Presentation: Optimization & Yields

To demonstrate the causality of the experimental parameters in the thiol-ene click functionalization of 2-HPA backbones, the following quantitative data summarizes the impact of degassing and light source on grafting efficiency.

Table 2: Optimization of Thiol-Ene Click Grafting Efficiency on 2-HPA Backbones

Light SourcePhotoinitiator (equiv)Degassing MethodAlkene Conversion (¹H NMR)Mechanistic Outcome
Ambient LightDMPA (0.1)None< 5%Insufficient energy for homolytic cleavage of DMPA.
UV (365 nm)NoneFreeze-Pump-Thaw< 10%Lack of primary radical generation.
UV (365 nm)DMPA (0.1)None (Aerobic)45%Severe oxygen quenching of thiyl radicals.
UV (365 nm) DMPA (0.1) Freeze-Pump-Thaw > 99% Quantitative anti-Markovnikov addition.

References

  • Synthesis of discrete bottlebrush polymers via the iterative convergent growth technique and post-functionalization Source: RSC Advances, 2022 URL:[Link]

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: Chemical Reviews, ACS Publications, 2024 URL:[Link]

  • Structure Revision of Trichomide D by Total Synthesis Source: Journal of Natural Products, ACS Publications, 2022 URL:[Link]

  • beta-Vinyllactic acid (CID 172026) Source: PubChem, National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxypent-4-enoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Hydroxypent-4-enoic acid (also known as allyl glycolic acid). This guide is designed for researchers and drug development professionals seeking to troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxypent-4-enoic acid (also known as allyl glycolic acid). This guide is designed for researchers and drug development professionals seeking to troubleshoot low yields and optimize their synthetic workflows. We address the two most common methodologies utilized in the field: the Diazotization of DL-Allylglycine and the Barbier-Type Allylation of Glyoxylic Acid .

SynthesisPathways Start1 DL-Allylglycine Reagent1 NaNO2 / H2SO4 (Diazotization) Start1->Reagent1 Inter1 Diazonium Intermediate Reagent1->Inter1 0 °C Product 2-Hydroxypent-4-enoic Acid Inter1->Product Hydrolysis (-N2) Start2 Glyoxylic Acid Reagent2 Allyl Bromide + Zn(0) (Barbier Allylation) Start2->Reagent2 Inter2 Organozinc Intermediate Reagent2->Inter2 THF/H2O or BiCl3 Inter2->Product Acidic Quench

Figure 1: Divergent synthetic pathways for 2-Hydroxypent-4-enoic acid production.

Section 1: Diazotization of DL-Allylglycine (Deamination-Hydrolysis)

Q1: Why is my yield consistently below 50% when converting DL-allylglycine to 2-hydroxypent-4-enoic acid? A: The conversion relies on the diazotization of the primary amine using sodium nitrite in an acidic medium. This forms a highly unstable diazonium intermediate. Because nitrogen gas (N₂) is an exceptional leaving group, the intermediate rapidly decomposes into a carbocation. If thermal energy allows for competing pathways, the carbocation will undergo E1 elimination to form diene byproducts or undergo Wagner-Meerwein rearrangements. This severely caps your yield at ~55%, as demonstrated in 1[1]. Maintaining strict temperature control (0 °C) suppresses the activation energy required for these elimination pathways.

Q2: How do I properly manage the sodium nitrite addition to prevent runaway reactions? A: The reaction between sodium nitrite and sulfuric acid generates nitrous acid (HONO) in situ, which is highly exothermic and unstable at room temperature. Bulk addition causes rapid localized heating and outgassing of toxic NOₓ gases, destroying the active reagent before it can react with the amino acid[1]. The solution must be added dropwise over an extended period under vigorous stirring.

Protocol 1: Optimized Diazotization Workflow
  • Preparation: Dissolve DL-Allylglycine (1.0 eq) in 0.5 M H₂SO₄ (2.0 eq). Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a concentrated aqueous solution of sodium nitrite (5.8 eq). Add this dropwise over 15–20 minutes to the vigorously stirring reaction mixture[1].

  • Validation Check (In-Process): You should observe steady, controlled bubbling (N₂ evolution). Self-Validating Step: A sudden burst of brown gas (NO₂) indicates the addition is too fast and the localized temperature is too high. Pause addition until the system cools.

  • Incubation: Stir the reaction overnight, allowing it to gradually warm to room temperature[1].

  • Extraction: Extract the aqueous layer with diethyl ether (5×). The high number of extractions is critical due to the high water solubility of the short-chain hydroxy acid.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a brown oil[1].

Section 2: Barbier-Type Allylation of Glyoxylic Acid

Q3: My zinc-mediated allylation of glyoxylic acid is stalling. How do I improve the conversion rate? A: The Barbier-type allylation relies on the insertion of zero-valent zinc into allyl bromide to form an allylzinc bromide intermediate. Zinc powder rapidly forms a passivating oxide layer (ZnO) upon exposure to air, which physically blocks the electron transfer required for oxidative addition. You must activate your zinc powder before use (e.g., via dilute HCl wash) or utilize a transmetalation co-catalyst that bypasses the sluggish direct addition.

Q4: Is it necessary to use Bismuth(III) chloride (BiCl₃) as a co-catalyst? A: While zinc alone can mediate the reaction, using it standalone often results in yields dropping by more than half[2]. Glyoxylic acid contains an unprotected carboxylic acid group, which can prematurely quench the organozinc reagent. By adding BiCl₃, the in situ generated allylzinc transmetalates to form an allylbismuth species. Allylbismuth reagents are remarkably stable in aqueous media and exhibit high chemoselectivity, reacting exclusively with the aldehyde carbon without being protonated by the adjacent carboxyl group, as reported in 2[2].

BarbierWorkflow Step1 1. Zinc Activation (Zn + BiCl3 in THF) Step2 2. Substrate Addition (Glyoxylic Acid + Allyl Bromide) Step1->Step2 Step3 3. Transmetalation (Formation of Allylbismuth) Step2->Step3 Step4 4. Acidic Quench (1M HCl) Step3->Step4 16h, RT Step5 5. Extraction (Diethyl Ether) Step4->Step5

Figure 2: Experimental workflow for the BiCl3-Zn(0) mediated allylation of glyoxylic acid.

Protocol 2: BiCl₃-Zn(0) Mediated Aqueous Allylation
  • Activation: To a THF suspension containing Bismuth trichloride (1.4 eq) and metallic zinc powder (2.1 eq), stir at room temperature for 10 minutes to allow the formation of the active metallic complex[2].

  • Substrate Addition: Add glyoxylic acid monohydrate (1.0 eq) and allyl bromide (1.4 eq) directly to the suspension[2]. The reaction is highly tolerant of water; the use of the monohydrate form of glyoxylic acid actually aids in the solubility of the transition state[2].

  • Reaction: Stir the mixture at room temperature for 16 hours[2].

  • Quench & Validation: Quench the reaction by adding 1 M aqueous hydrochloric acid. Self-Validating Step: The physical disappearance of the suspended zinc dust and the cessation of any mild exotherm indicates complete quenching[2].

  • Isolation: Extract the organic materials with diethyl ether, dry over anhydrous MgSO₄, and evaporate the solvent to isolate the 2-hydroxy-4-pentenoic acid[2].

Section 3: Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both synthetic routes to assist in selecting the best method for your laboratory's capabilities.

ParameterRoute A: DiazotizationRoute B: Barbier Allylation
Starting Material DL-AllylglycineGlyoxylic Acid Monohydrate
Key Reagents NaNO₂, 0.5 M H₂SO₄Allyl Bromide, Zn(0), BiCl₃
Typical Yield ~55%>80%
Reaction Temperature 0 °C warming to Room TempRoom Temperature
Reaction Time 16 hours (Overnight)16 hours
Primary Challenge Suppressing E1 eliminationZinc passivation / Moisture
Chemoselectivity Stereoretention (if chiral starting material)Aldehyde selective over COOH

References

  • Adaptive cellular strategies to improve commodity chemical production in Escherichia coli Source: UC Berkeley (escholarship.org) URL:[Link]

  • A Grignard-Type Addition of Allyl Unit to Carbonyl Compounds Containing a Carboxyl Group by Using BiCl3-Zn(0) Source: Bulletin of the Chemical Society of Japan (oup.com) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxypent-4-enoic Acid

Welcome to the technical support guide for the purification of 2-Hydroxypent-4-enoic acid crude extracts. This resource is designed for researchers, scientists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Hydroxypent-4-enoic acid crude extracts. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this versatile compound. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols, grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Introduction: The Purification Challenge

2-Hydroxypent-4-enoic acid is a valuable building block in medicinal chemistry and biotechnology, notable for its dual functionality as a carboxylic acid and a secondary alcohol with a terminal alkene.[1] However, its synthesis, whether through chemical routes like the oxidation of pent-4-ene-1,2-diol or natural extraction, often yields a crude mixture containing unreacted starting materials, byproducts, and residual reagents.[1] The presence of multiple polar functional groups and its potential for thermal and pH-based degradation introduces specific challenges to its purification.[1] Achieving high purity (>99%) is critical for subsequent applications, particularly in drug development where impurities can have significant impacts on safety and efficacy.

This guide will walk you through the most common issues encountered during purification and provide robust, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Hydroxypent-4-enoic acid in a direct question-and-answer format.

Q1: My final product is a persistent yellow or brown oil after extraction and solvent removal. How can I obtain a solid?

Probable Causes:

  • Residual Solvent: Trace amounts of high-boiling point solvents (like ethyl acetate) can prevent crystallization.

  • Impurities: The presence of structurally similar byproducts or unreacted starting materials can act as "crystallization inhibitors," disrupting the formation of a crystal lattice.

  • Thermal Degradation: The compound can degrade if concentrated at elevated temperatures for extended periods, leading to colored, oily impurities.[1]

Solutions:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (30-40°C) can be applied if the compound is stable at that temperature.

  • Trituration: Dissolve the oil in a minimal amount of a suitable solvent in which the desired product is highly soluble (e.g., diethyl ether). Then, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane or ligroine) while vigorously stirring.[1][2] This should cause the pure product to precipitate as a solid, leaving impurities behind in the solvent.

  • Attempt Crystallization from a Different Solvent System: If trituration fails, attempt a full recrystallization. A documented effective system is a mixture of ethyl ether and ligroine.[1] The goal is to find a solvent or solvent pair where the compound has high solubility at an elevated temperature but low solubility at a reduced temperature.

Q2: My yield is significantly low after performing a liquid-liquid extraction. What went wrong?

Probable Causes:

  • Incorrect pH of the Aqueous Phase: 2-Hydroxypent-4-enoic acid is a carboxylic acid. For it to be extracted into an organic solvent like ethyl acetate, the carboxyl group must be protonated (in its -COOH form), which makes the molecule less polar. If the pH of the aqueous layer is too high (above its pKa, typically ~3-4), the acid will be deprotonated to its carboxylate form (-COO⁻), which is highly water-soluble and will not partition into the organic layer.[1]

  • Emulsion Formation: Vigorous shaking of the biphasic mixture can lead to the formation of a stable emulsion at the interface, trapping a significant amount of product.

  • Insufficient Number of Extractions: A single extraction is often insufficient to transfer all the product from the aqueous to the organic phase.

Solutions:

  • pH Adjustment: Before extraction, acidify the aqueous solution containing your crude product to a pH of 2-3 using an acid like dilute HCl or H₂SO₄.[1] This ensures the carboxylic acid is fully protonated.

  • Breaking Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking. Centrifugation can also be effective.

  • Perform Multiple Extractions: It is far more efficient to perform three to four extractions with smaller volumes of organic solvent than one extraction with a large volume. This ensures a more complete transfer of the product.

Q3: The product appears to decompose when I concentrate the organic extracts on the rotary evaporator. Why is this happening?

Probable Causes:

  • Thermal Instability: Although moderately stable, prolonged heating can cause decarboxylation or other degradation reactions.[1]

  • Oxidative Impurities: Certain synthetic routes, particularly those involving diazotization, can leave residual oxidants like HNO₂ or HNO₃ in the crude mixture.[3] These can decompose the product during concentration, especially if residual ether (which can form peroxides) is present.[3]

Solutions:

  • Low-Temperature Concentration: Always use a rotary evaporator with the water bath set to a low temperature (≤ 40°C) and under reduced pressure to minimize thermal stress.[1]

  • Reductive Wash: If you suspect oxidative impurities from your synthesis, wash the combined organic extracts with a solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), before drying and concentration.[3] This will neutralize the damaging oxidants.

  • Use Fresh, Peroxide-Free Solvents: Always use freshly opened containers of solvents like diethyl ether or test for peroxides if the container has been open for a while.

Troubleshooting Summary Table
Problem Potential Cause(s) Suggested Solution(s)
Persistent Oily ProductResidual solvent; Impurities; Thermal degradation.Dry under high vacuum; Triturate with a non-polar solvent; Attempt recrystallization from a different solvent system (e.g., ether/ligroine).[1][2]
Low Extraction YieldIncorrect aqueous pH; Emulsion formation; Insufficient extractions.Acidify aqueous phase to pH 2-3; Add brine to break emulsions; Perform 3-4 extractions with smaller solvent volumes.[1]
Product DecompositionThermal instability; Oxidative impurities from synthesis.Concentrate at low temperature (≤40°C); Wash organic extracts with a reducing agent (e.g., Na₂SO₃ solution) before drying.[1][3]
Poor Chromatographic SeparationIncorrect solvent system; Column overloading.Develop an appropriate mobile phase using TLC analysis; Load ≤5% of the silica gel mass.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for 2-Hydroxypent-4-enoic acid, and how do they compare?

The choice of purification method depends on the scale of your experiment and the required final purity. The three most common methods are liquid-liquid extraction, column chromatography, and crystallization.

Method Typical Purity Recovery Rate Scalability Pros Cons
Liquid-Liquid Extraction 90-95%[1]85-95%[1]Lab to IndustrialHigh recovery, scalable, cost-effective for initial cleanup.Moderate purity, may not remove closely related impurities.
Flash Chromatography 95-98%[1]70-85%[1]Lab to PilotHigh purity, good for removing a wide range of impurities.Lower recovery, solvent-intensive, limited scalability.
Crystallization >99%VariableLab to IndustrialAchieves highest purity, cost-effective final step.Can have lower yields, requires finding suitable solvent conditions.
Vacuum Distillation 95-97%[1]65-80%[1]Lab to IndustrialScalable.Risk of thermal degradation, lower recovery.[1]
Preparative HPLC >99%[1]90-98%[1]Lab to PilotHighest purity and recovery.Limited scalability, high cost, requires specialized equipment.[1]
Q2: My synthesis is complete. How should I structure my purification workflow?

A multi-step approach is often the most effective for achieving high purity. A typical laboratory-scale workflow would proceed from a bulk separation technique to a high-resolution technique.

Caption: General purification workflow for 2-Hydroxypent-4-enoic acid.

Q3: How do I assess the purity of my final product?

Purity assessment is crucial and typically requires spectroscopic and chromatographic methods.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct and above the limit of detection.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water containing a small amount of acid (e.g., 0.05% trifluoroacetic acid) is a common starting point.[1] Purity is determined by the relative area of the main product peak.

  • Chiral HPLC: Since 2-Hydroxypent-4-enoic acid is chiral, determining its enantiomeric purity is often required, especially for pharmaceutical applications. This requires a specialized chiral stationary phase (CSP).[1][4] Chiral HPLC can separate the R and S enantiomers to determine the enantiomeric excess (ee).[4]

  • Gas Chromatography (GC): For GC analysis, the polar hydroxyl and carboxylic acid groups must first be derivatized, typically by silylation (e.g., using BSTFA), to make the compound volatile.[5]

Standard Operating Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This protocol is designed for the initial cleanup of a crude reaction mixture.

  • Preparation: Transfer the aqueous crude reaction mixture to a separatory funnel.

  • Acidification: Check the pH of the aqueous solution with pH paper or a pH meter. Slowly add 1M HCl dropwise while swirling until the pH is between 2 and 3.

  • First Extraction: Add a volume of ethyl acetate equal to the volume of the aqueous layer. Stopper the funnel and invert it several times, venting frequently to release pressure. Gently swirl or rock the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Combine Organic Layers: Drain the upper organic (ethyl acetate) layer into a separate Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times. Combine all organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator at a bath temperature of ≤40°C to yield the crude extracted product.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the product obtained from extraction.

  • TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and elute with various ratios of hexanes and ethyl acetate. A good solvent system will give your product an Rf value of ~0.3. A typical starting gradient is 15% ethyl acetate in hexanes.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (the "wet slurry" method is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient is needed, start with a lower polarity mixture (e.g., 15% EtOAc/85% Hexanes) and gradually increase the polarity (e.g., to 30% EtOAc/70% Hexanes) to elute your product.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combine & Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Diagram: Principle of pH-Dependent Extraction

This diagram illustrates why pH control is critical for successfully extracting the acidic product from an aqueous phase into an organic solvent.

ExtractionPrinciple cluster_high_ph High pH (e.g., pH 8) cluster_low_ph Low pH (e.g., pH 2) high_ph Aqueous Layer 2-Hydroxypent-4-enoate (R-COO⁻) Soluble info1 At high pH, the acid is deprotonated, becoming a charged salt that is highly soluble in water and will not extract into the organic phase. high_ph:port_aq->info1 low_ph Aqueous Layer 2-Hydroxypent-4-enoic Acid (R-COOH) Insoluble low_ph_org Organic Layer (EtOAc) 2-Hydroxypent-4-enoic Acid (R-COOH) Soluble low_ph:port_aq->low_ph_org:port_org Partitions into Organic Layer info2 After adding acid (e.g., HCl), the carboxylate is protonated. The neutral acid is much less soluble in water and preferentially partitions into the organic solvent. low_ph_org->info2

Caption: pH effect on the solubility and extraction of 2-Hydroxypent-4-enoic acid.

References

  • PubMed. (2008, April 14). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. [Link]

  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • PubMed. (2002, April 15). Simultaneous Determination of Alpha and Beta Hydroxy Acids in Personal Care Products by Capillary Gas Chromatography. [Link]

  • Organic Syntheses. * (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid*. [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

Sources

Troubleshooting

Technical Support Center: 2-Hydroxypent-4-enoic Acid Storage &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling challenges associated with 2-Hydroxypent-4-enoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling challenges associated with 2-Hydroxypent-4-enoic acid . Because this compound is a highly versatile bifunctional monomer—containing both a terminal alkene and an α -hydroxy acid moiety—it is uniquely susceptible to two entirely different modes of polymerization during storage.

This guide provides field-proven insights, self-validating protocols, and the mechanistic causality behind our recommendations to ensure your monomer remains pristine for downstream drug development and materials science applications.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the dual-threat nature of the molecule. 2-Hydroxypent-4-enoic acid can degrade via two distinct pathways depending on the environmental trigger:

Pathways Monomer 2-Hydroxypent-4-enoic Acid Radical Radical Initiation (Heat, Light, Peroxides) Monomer->Radical Alkene moiety Condensation Esterification (Trace Acid, Dehydration) Monomer->Condensation α-Hydroxy Acid moiety PolyAlkene Poly(alkene) Network (Crosslinked/Viscous) Radical->PolyAlkene Chain-growth Polyester Poly(α-hydroxy acid) (Oligomeric Esters) Condensation->Polyester Step-growth

Dual polymerization pathways of 2-Hydroxypent-4-enoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Hydroxypent-4-enoic acid turn into a viscous gel or solid during storage? A1: The compound degrades via two primary causal pathways:

  • Free-Radical Polymerization: The terminal alkene is susceptible to auto-oxidation. Trace peroxides or UV light generate radicals that attack the double bond, leading to rapid chain-growth polymerization[1].

  • Condensation Polymerization: The α -hydroxy acid moiety can undergo intermolecular esterification. The hydroxyl group of one molecule attacks the carboxylic acid of another, forming 2[2]. This step-growth process is accelerated by heat, trace acidic impurities, or dehydrating conditions.

Q2: How do I prevent radical polymerization of the terminal alkene? A2: You must introduce a radical scavenger, such as Butylated hydroxytoluene (BHT) or Monomethyl ether of hydroquinone (MEHQ). Causality: Inhibitors like MEHQ do not work in a vacuum; they3 to form the active nitroxyl radical species that intercepts propagating carbon-centered radicals[3]. Storing MEHQ-inhibited monomers under strictly inert (Argon/N₂) atmospheres will paradoxically induce polymerization by starving the inhibitor of oxygen. If you must store under Argon to prevent oxidation, use BHT instead, as its steric hindrance allows it to act as an antioxidant and radical scavenger without requiring high oxygen tension[4].

Q3: How do I prevent condensation polymerization of the α -hydroxy acid moiety? A3: Condensation is an equilibrium process driven by the removal of water and catalyzed by protons. To prevent esterification, you must disrupt the equilibrium:

  • Temperature Control: Storing the compound at -20°C drastically reduces the kinetic rate of esterification.

  • Dilution: Storing the monomer as a dilute solution (e.g., 0.1 M to 0.5 M) in an anhydrous, non-nucleophilic solvent (like THF or MTBE) physically separates the molecules, favoring intramolecular stability over intermolecular step-growth.

Q4: What are the optimal storage conditions? A4: We recommend storing the compound neat at -20°C with 200 ppm BHT, or as a dilute solution. Below is a quantitative summary of validated storage parameters:

Storage StateInhibitorAtmosphereTempExpected Shelf-Life
Neat (Liquid/Solid)200 ppm MEHQAmbient Air (Dark)4°C1 - 3 months
Neat (Liquid/Solid)200 ppm BHTArgon / N₂ (Dark)-20°C> 6 months
0.5 M in THF50 ppm BHTArgon / N₂ (Dark)-20°C> 12 months

Validated Experimental Protocols

Protocol 1: Inhibitor Addition & Long-Term Storage

Self-Validating System: This protocol incorporates a baseline NMR check. By establishing the precise ratio of vinylic protons to the α -proton on Day 0, any subsequent deviation acts as a self-contained diagnostic for degradation.

  • Baseline Quantification: Dissolve a 10 mg aliquot of the fresh monomer in CDCl₃. Acquire a ¹H-NMR spectrum. Integrate the vinylic protons (multiplet, ~5.8 ppm) against the α -proton (doublet of doublets, ~4.2 ppm). The ratio should be exactly 1:1.

  • Inhibitor Addition: Weigh the bulk monomer. For every 10 grams of 2-Hydroxypent-4-enoic acid, add 2.0 mg of BHT (to achieve ~200 ppm). Causality: BHT is chosen over MEHQ because the subsequent step involves inert gas purging, which would deactivate MEHQ[3][4].

  • Homogenization: Gently warm the mixture to 25°C (do not exceed 30°C to prevent thermal initiation) and agitate until the BHT is fully dissolved.

  • Aliquoting and Inerting: Transfer the stabilized monomer into amber glass vials to prevent UV-induced radical generation. Purge the headspace of each vial with Argon for 30 seconds.

  • Storage and Validation: Seal tightly with PTFE-lined caps and store at -20°C. To validate storage integrity, pull one aliquot after 30 days and repeat Step 1. A reduction in the vinylic proton integration indicates radical consumption; a broadening of the α -proton peak indicates polyesterification.

Protocol 2: Monomer Recovery (Inhibitor Removal)

Before using the monomer in sensitive catalytic reactions (e.g., transition-metal catalyzed cross-coupling or 5[5]), the BHT must be removed.

  • Dissolution: Dissolve the stored monomer in a minimal amount of diethyl ether.

  • Filtration: Pass the solution through a short plug of activated basic alumina (Brockmann Grade I). Causality: The basic alumina selectively binds the phenolic BHT and any trace polymeric acids, while the free monomer elutes.

  • Concentration: Concentrate the filtrate under reduced pressure (bath temperature <25°C).

  • Validation: Run a rapid ¹H-NMR check to confirm the disappearance of the BHT aromatic protons (~6.9 ppm) before proceeding to your main experiment.

Diagnostics & Troubleshooting Workflow

If you suspect your stored batch has degraded, follow this workflow before committing the reagent to expensive downstream synthesis:

Troubleshooting Start Inspect Stored Monomer CheckViscosity Is the sample highly viscous or gelled? Start->CheckViscosity YesGel Yes CheckViscosity->YesGel NoGel No CheckViscosity->NoGel Discard Discard Sample YesGel->Discard Irreversible crosslinking NMRCheck Run 1H-NMR NoGel->NMRCheck BroadPeaks Broad peaks at 4-5 ppm? (Polyesterification) NMRCheck->BroadPeaks MissingVinyl Reduced integration at 5.8 ppm? (Radical Polymerization) NMRCheck->MissingVinyl Purify Proceed to Protocol 2 (Inhibitor Removal) NMRCheck->Purify Sharp peaks, correct integration BroadPeaks->Discard High MW MissingVinyl->Discard High MW

Troubleshooting workflow for assessing monomer integrity prior to experimental use.

References

  • Synthesis of water-soluble poly(α-hydroxy acids)
  • Resilient Poly(α-hydroxy acids)
  • Source: acs.
  • Source: benchchem.
  • ACRYLIC ACID (AA)

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 2-Hydroxypent-4-enoic Acid Preparation

Welcome to the Technical Support Center for the asymmetric synthesis of 2-hydroxypent-4-enoic acid (also known as β -vinyllactic acid). Achieving high enantiomeric excess (ee) for this valuable chiral building block requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 2-hydroxypent-4-enoic acid (also known as β -vinyllactic acid). Achieving high enantiomeric excess (ee) for this valuable chiral building block requires strict control over reaction microenvironments. This guide addresses the two primary synthetic paradigms: chemocatalytic asymmetric allylation of glyoxylates and biocatalytic reduction of α -keto acids.

Workflow & Stereocontrol Nodes

G Start Precursor Selection Route1 2-Oxopent-4-enoic Acid Start->Route1 Route2 Alkyl Glyoxylate + Allyl Donor Start->Route2 BioCat Biocatalytic Reduction (BS-LDH / NADH) Route1->BioCat pH 7-8, 25-37°C ChemoCat Asymmetric Allylation (Chiral Lewis Acid) Route2->ChemoCat Strictly Anhydrous, Low Temp EE_Bio >99% ee (S)-Enantiomer BioCat->EE_Bio EE_Chemo 70-95% ee (R/S)-Enantiomer ChemoCat->EE_Chemo Workup Mild Hydrolysis & Extraction EE_Bio->Workup EE_Chemo->Workup Product Enantiopure 2-Hydroxypent-4-enoic Acid Workup->Product Avoid Base-Catalyzed Racemization

Fig 1: Synthetic pathways for enantiopure 2-hydroxypent-4-enoic acid and stereocontrol nodes.

Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) dropping below 70% during the asymmetric allylation of ethyl glyoxylate? Causality & Explanation: In chemocatalytic allylation—such as those catalyzed by chiral (salen)Cr(III) complexes[1] or chiral titanium complexes [2]—moisture and temperature are the most critical failure points. Trace water coordinates competitively with the Lewis acid metal center, displacing the chiral ligand or disrupting the highly ordered cyclic transition state required for facial selectivity. Furthermore, elevated temperatures exponentially increase the rate of the uncatalyzed, racemic background reaction. Self-Validating Protocol: Run a parallel control reaction without the chiral ligand. If the uncatalyzed reaction proceeds beyond 5% conversion at your operating temperature within 1 hour, your temperature is too high. Lower the reaction temperature to -78°C and ensure strict Schlenk techniques are utilized with freshly distilled, anhydrous solvents.

Q2: I am using Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH) for biocatalytic reduction, but my ee fluctuates and yields stall at 50%. What is going wrong? Causality & Explanation: BS-LDH is highly stereoselective, typically achieving >99% ee for the (S)-enantiomer [3]. However, this enzyme relies entirely on the continuous regeneration of its cofactor, NADH. If the cofactor regeneration system (e.g., formate dehydrogenase/formate) is inefficient, the reaction stalls. Additionally, extreme pH shifts during the conversion of the α -keto acid can denature the enzyme or promote spontaneous, non-enzymatic (and thus racemic) reduction. Self-Validating Protocol: Integrate an autotitrator to maintain the reaction strictly at pH 7.5. Validate your NADH recycling system independently by measuring the absorbance at 340 nm in a blank reaction containing only the regeneration components to ensure steady-state NADH levels are maintained.

Q3: My crude reaction mixture shows 95% ee, but after ester hydrolysis to yield the free 2-hydroxypent-4-enoic acid, the ee drops to 80%. How do I prevent racemization? Causality & Explanation: The α -proton of 2-hydroxy esters is highly acidic due to the electron-withdrawing effects of both the hydroxyl and ester groups. Under harsh basic hydrolysis conditions (e.g., refluxing NaOH), deprotonation at the α -carbon readily occurs. This forms a planar enolate intermediate, which upon reprotonation leads to racemization. Self-Validating Protocol: Abandon high-temperature saponification. Instead, use a mild hydrolysis protocol utilizing LiOH in a THF/Water mixture at 0°C to 4°C. Track the ee at 1-hour intervals via chiral HPLC to pinpoint the exact onset of racemization and quench the reaction immediately upon complete ester consumption.

Quantitative Data Comparison
Synthesis MethodPrecursorCatalyst SystemExpected ee (%)Key Troubleshooting Parameter
Biocatalytic Reduction 2-Oxopent-4-enoic acidBS-LDH / NADH>99% (S)pH control (7.0–8.0), NADH recycling
Chemocatalytic Allylation Alkyl glyoxylateChiral Titanium Complexes85–95% (R or S)Strict anhydrous conditions, -78°C
High-Pressure Allylation Alkyl glyoxylate(Salen)Cr(III) Complexes58–79% (R or S)Pressure optimization (up to 10 kbar)
Step-by-Step Methodologies
Protocol A: Biocatalytic Synthesis using BS-LDH [3]
  • Preparation: In a jacketed reactor vessel, prepare 100 mL of 100 mM potassium phosphate buffer and adjust to pH 7.5.

  • Substrate Addition: Dissolve 50 mmol of 2-oxopent-4-enoic acid and 100 mmol of sodium formate in the buffer.

  • Cofactor & Enzyme Addition: Add 1.0 mmol of NAD+, 500 U of formate dehydrogenase (FDH, for cofactor regeneration), and 500 U of Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH).

  • Incubation: Stir the mixture gently at 30°C. Connect an autotitrator dispensing 1.0 M NaOH to maintain the pH strictly at 7.5.

  • Monitoring & Workup: Monitor conversion via HPLC. Upon completion (typically 12-24 hours), acidify the mixture to pH 2.0 with 1 M HCl at 0°C and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Chemocatalytic Asymmetric Allylation using (Salen)Cr(III) Complexes [1]
  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.

  • Catalyst Loading: Add 2 mol% of the chiral (1R,2R)-(salen)Cr(III)BF4 catalyst to the flask.

  • Solvent & Substrate: Inject 10 mL of anhydrous, degassed dichloromethane (CH2Cl2). Add 1.0 mmol of ethyl glyoxylate.

  • Temperature Equilibration: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Stir for 15 minutes.

  • Allylation: Dropwise, add 1.1 mmol of allyltributyltin. (Note: For less reactive aldehydes, high-pressure conditions up to 10 kbar at 20°C may be required, but glyoxylates typically proceed smoothly under atmospheric pressure at low temperatures).

  • Quenching & Workup: After 24 hours, quench the reaction at -78°C with wet diethyl ether. Warm to room temperature, dry over MgSO4, filter, and purify the resulting ethyl 2-hydroxypent-4-enoate via silica gel chromatography. Hydrolyze mildly (LiOH, 0°C) to obtain the enantiopure free acid.

References
  • Title: Asymmetric glyoxylate-ene reaction catalyzed by chiral titanium complexes: a practical access to alpha-hydroxy esters in high enantiomeric purities Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxypent-4-enoic Acid Oxidation

Welcome to the Technical Support Center for the chemoselective oxidation of 2-Hydroxypent-4-enoic acid . This bifunctional molecule—containing both an α -hydroxy acid moiety and a terminal alkene—presents unique chemosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective oxidation of 2-Hydroxypent-4-enoic acid . This bifunctional molecule—containing both an α -hydroxy acid moiety and a terminal alkene—presents unique chemoselectivity challenges. Depending on your synthetic goals, you may need to selectively oxidize the secondary C2-hydroxyl group to yield 2-oxopent-4-enoic acid[1], or functionalize the C4-C5 alkene via epoxidation or dihydroxylation without degrading the sensitive α -hydroxy acid[2].

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to ensure high-fidelity transformations.

Chemoselective oxidation pathways for 2-Hydroxypent-4-enoic acid.

Part 1: C2-Hydroxyl Oxidation (Ketone Synthesis) FAQs

Q: I am trying to synthesize 2-oxopent-4-enoic acid, but my NMR shows the double bond has shifted to the internal position. What happened? A: You are observing base-catalyzed isomerization. The desired product, 2-oxopent-4-enoic acid, is a β,γ -unsaturated ketone[1]. The protons at the C3 position are highly acidic because their removal generates an enolate that is fully conjugated with the C4-C5 alkene. If you are using a Swern oxidation, the excess triethylamine (Et 3​ N) used to resolve the alkoxysulfonium intermediate will rapidly deprotonate C3. Reprotonation at C5 yields the thermodynamically more stable α,β -unsaturated system (2-oxopent-3-enoic acid). Fix: Use a non-basic oxidant like Dess-Martin Periodinane (DMP) buffered with NaHCO 3​ , or ensure your Swern deprotonation step is kept strictly at -78 °C and quenched with cold acid before warming.

Q: I am observing significant mass loss, and my GC-MS shows aldehyde formation instead of the expected ketone. Why? A: This is a classic case of oxidative decarboxylation. Free α -hydroxy acids are highly susceptible to C1-C2 bond cleavage when treated with strong oxidants (like KMnO 4​ or Cr(VI) reagents), releasing CO 2​ and forming the corresponding aldehyde[3]. Fix: Always protect the carboxylic acid as an ester (e.g., methyl 2-hydroxypent-4-enoate) prior to C2 oxidation. The ester can be hydrolyzed later under mild enzymatic or strictly controlled acidic conditions.

Troubleshooting workflow for C2-hydroxyl oxidation failures.

Part 2: Alkene-Selective Oxidation FAQs

Q: How can I selectively dihydroxylate the terminal alkene without oxidizing the α -hydroxy group? A: The C2-hydroxyl group is generally stable to standard Upjohn dihydroxylation conditions. By using catalytic OsO 4​ with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant, you can selectively convert the terminal alkene to a 1,2-diol[2]. Avoid using strong oxidants like KMnO 4​ , which will indiscriminately over-oxidize both the alkene and the secondary alcohol, leading to complex mixtures and cleavage products[3].

Q: Can I epoxidize the alkene directly? A: Yes. meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane will selectively epoxidize the C4-C5 alkene[2]. The secondary alcohol at C2 is inert to mCPBA, provided the reaction is kept at or below room temperature to prevent unwanted side reactions.

Part 3: Quantitative Data & Reagent Selection

The following table summarizes the expected chemoselectivity and risks associated with various oxidation systems applied to 2-hydroxypent-4-enoic acid derivatives.

Oxidant SystemTarget Functional GroupChemoselectivityRisk of IsomerizationRisk of DecarboxylationTypical Yield
DMP / NaHCO 3​ C2-HydroxylVery HighLow (Neutral conditions)Low (If esterified)80–90%
Swern (DMSO/(COCl) 2​ ) C2-HydroxylHigh (Alkene preserved)Moderate (Requires -78 °C)Low (If esterified)75–85%
OsO 4​ / NMO C4-C5 AlkeneHigh (C2-OH preserved)NoneNone70–85%
mCPBA C4-C5 AlkeneHigh (Epoxidation)NoneNone65–80%
KMnO 4​ (Strong) BothPoor (Over-oxidation)HighHigh< 20%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Swern Oxidation (Synthesis of Methyl 2-oxopent-4-enoate)

Causality Focus: This protocol utilizes strict temperature control to prevent the base-catalyzed isomerization of the highly acidic C3 protons.

  • Preparation: Flame-dry a Schlenk flask under N 2​ . Add anhydrous CH 2​ Cl 2​ (0.2 M relative to substrate) and oxalyl chloride (1.2 eq). Cool the system to exactly -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

  • Substrate Addition: Add a solution of methyl 2-hydroxypent-4-enoate (1.0 eq) in CH 2​ Cl 2​ dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Deprotonation (Critical Step): Add triethylamine (5.0 eq) dropwise. Do not let the temperature rise above -78 °C.

    • Self-Validation Check: Remove a 10 µL aliquot, quench in a mini-vial with saturated NH 4​ Cl, and spot on a TLC plate (stain with KMnO 4​ ). The complete disappearance of the starting material validates that the ylide has successfully collapsed into the ketone.

  • Quenching: While still at -78 °C, add saturated aqueous NH 4​ Cl to quench the reaction before removing the cooling bath. This prevents the Et 3​ N from isomerizing the newly formed β,γ -unsaturated ketone during warming.

  • Workup: Warm to room temperature, extract with CH 2​ Cl 2​ , wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Alkene-Selective Dihydroxylation (Upjohn Conditions)

Causality Focus: Utilizes OsO 4​ 's strict affinity for π -bonds to functionalize the alkene while leaving the α -hydroxy acid intact[2].

  • Preparation: Dissolve 2-hydroxypent-4-enoic acid (1.0 eq) in a 3:1:1 mixture of acetone/tert-butanol/water (0.1 M).

  • Co-Oxidant Addition: Add NMO (1.5 eq). Ensure the solution is homogeneous.

  • Catalysis: Add OsO 4​ (0.02 eq, typically as a 2.5 wt% solution in tert-butanol). Stir at room temperature for 12 hours.

    • Self-Validation Check: The reaction mixture should maintain a pale yellow color. If it turns black, the NMO is depleted, and osmium is precipitating. A TLC stained with Ceric Ammonium Molybdate (CAM) will reveal a highly polar spot (the diol), validating conversion.

  • Quenching: Add solid sodium sulfite (Na 2​ SO 3​ ) (3.0 eq) and stir for 1 hour. This reduces the osmate ester and quenches any residual toxic OsO 4​ .

  • Workup: Acidify the aqueous layer to pH 3 with 1M HCl, extract repeatedly with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield 2,4,5-trihydroxypentanoic acid.

References

  • Master Organic Chemistry, "Alcohol Oxidation: 'Strong' & 'Weak' Oxidants". 3

  • ResearchGate, "Synthesis and characterization of allyl functionalized poly(α-hydroxy)acids and their further dihydroxylation and epoxidation". 2

  • Wikipedia, "2-Oxopent-4-enoic acid".1

  • UCA, "Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO". 4

Sources

Optimization

Technical Support Center: Resolving Impurities in 2-Hydroxypent-4-enoic Acid HPLC Analysis

Welcome to the technical support center for the chromatographic analysis of 2-hydroxypent-4-enoic acid. This highly polar α -hydroxy acid (also known as β -vinyllactic acid) presents unique analytical challenges due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-hydroxypent-4-enoic acid. This highly polar α -hydroxy acid (also known as β -vinyllactic acid) presents unique analytical challenges due to its hydrophilicity, lack of a strong UV chromophore, and susceptibility to degradation . This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to resolve co-eluting impurities and achieve robust quantification.

Diagnostic Workflow: Resolving Polar Impurities

G Start HPLC Impurity Resolution 2-Hydroxypent-4-enoic Acid Issue1 Poor Retention & Peak Tailing Start->Issue1 Issue2 Noisy Baseline & Low Sensitivity Start->Issue2 Issue3 Co-eluting Degradants (e.g., Lactones) Start->Issue3 Sol1 Use AQ-C18 Column Adjust pH to 2.0 Issue1->Sol1 Increase Hydrophobic Interaction Sol2 Switch to CAD/MS Use UV-transparent buffers Issue2->Sol2 Bypass Weak Chromophore Sol3 Optimize Gradient Control Sample Temp Issue3->Sol3 Resolve Neutral vs. Ionic Species

Logical workflow for troubleshooting 2-hydroxypent-4-enoic acid HPLC impurities.

Troubleshooting FAQs

Q1: Why does 2-hydroxypent-4-enoic acid exhibit poor retention and severe peak tailing on standard C18 columns? Causality: 2-Hydroxypent-4-enoic acid (MW 116.11 g/mol ) is a highly polar α -hydroxy acid . At a neutral pH, its carboxylic acid group ( pKa​ ~3.8) is fully ionized into a hydrophilic carboxylate, preventing it from partitioning into the hydrophobic C18 stationary phase. Furthermore, running 100% aqueous mobile phases on standard C18 columns causes "phase collapse" (hydrophobic chain matting), which drastically reduces surface area and retention. Peak tailing is driven by secondary ion-exchange interactions between the analyte's hydroxyl/carboxylate groups and unreacted, acidic silanol groups on the silica support . Solution: Employ a polar-embedded or AQ-C18 column. These columns feature a polar linkage (e.g., carbamate or amide) near the silica surface that maintains hydration and prevents phase collapse in 100% aqueous conditions . Acidify the mobile phase to pH 2.0 using 2% phosphoric acid . This suppresses the ionization of the carboxylic acid, rendering the molecule neutral and significantly increasing its hydrophobic retention.

Q2: My UV baseline at 210 nm is extremely noisy, masking low-level impurities. How can I improve detection sensitivity? Causality: 2-Hydroxypent-4-enoic acid lacks an extended conjugated π -system; its UV absorbance relies entirely on the terminal alkene and the carboxylate group, necessitating low-wavelength detection (205–210 nm) . At these wavelengths, the detector is highly susceptible to background absorption. The use of carboxylic acid-based buffers (like acetate or formate) absorbs strongly in the low-UV range, causing excessive baseline noise and drift . Solution: Bypass the weak chromophore issue by switching to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which provide uniform, mass-based responses for non-volatile analytes regardless of optical properties. If UV detection must be used, replace organic acid buffers with UV-transparent alternatives like 0.1 M diammonium hydrogen phosphate or high-purity phosphoric acid , and ensure mobile phases are filtered through activated carbon.

Q3: How do I resolve the active compound from its lactonized degradation products and synthetic precursors? Causality: Under acidic conditions or elevated temperatures, the hydroxyl group of 2-hydroxypent-4-enoic acid can undergo intramolecular esterification with the carboxylic acid to form a neutral lactone. Because the lactone lacks an ionizable group, its retention behavior is fundamentally different—it is significantly more hydrophobic than the parent acid. Solution: Implement a gradient elution profile. Start with a highly aqueous phase (e.g., 100% aqueous buffer) to retain the highly polar parent acid and its precursors . After the parent peak elutes, ramp the organic modifier (acetonitrile or methanol) to rapidly elute the strongly retained, hydrophobic lactone impurities.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 2-hydroxypent-4-enoic acid and its common impurities, aiding in peak identification during method development.

Analyte / ImpurityMolecular Weight ( g/mol ) pKa​ (approx.)UV Absorbance MaxRelative RP-HPLC Retention
2-Hydroxypent-4-enoic acid 116.113.8~205-210 nmEarly (Highly Polar)
4-Pentenoic acid (Precursor)100.124.5~205-210 nmModerate
2-Oxopent-4-enoic acid (Oxidation)114.102.5~220-240 nmVery Early
Lactone derivative (Degradation)98.10N/A (Neutral)~205-210 nmLate (Hydrophobic)

Validated Experimental Protocol: RP-HPLC-UV Analysis

Self-Validating Mechanism: This protocol incorporates an internal System Suitability Test (SST). The system is only validated for sample analysis if the critical pair resolution ( Rs​ ) between 2-hydroxypent-4-enoic acid and a spiked lactone standard is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 . Failure to meet these metrics automatically halts the workflow, forcing the operator to verify mobile phase pH or column integrity.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 0.1 M diammonium hydrogen phosphate solution. Adjust the pH to 2.0 using high-purity phosphoric acid . Filter through a 0.22 µm nylon membrane and degas thoroughly.

  • Organic Phase (B): Use HPLC-grade Methanol .

Step 2: Column Equilibration

  • Install a polar-embedded or AQ-C18 column (e.g., Poroshell 120 Aq-C18, 4.6 × 100 mm, 2.7 µm) .

  • Equilibrate the system with 100% Phase A at a flow rate of 0.5 mL/min until the UV baseline at 210 nm stabilizes (drift < 1 mAU/hr).

Step 3: System Suitability Testing (SST) - Validation Gate

  • Inject 10 µL of an SST mixture containing 100 µg/mL 2-hydroxypent-4-enoic acid and 10 µg/mL of its lactone derivative.

  • Validation Criteria: Verify that Rs​≥2.0 , Tf​≤1.5 , and the Relative Standard Deviation (RSD) of the peak area is ≤2.0% over three replicate injections. Do not proceed to sample analysis if criteria are not met.

Step 4: Gradient Execution Execute the following gradient profile to ensure separation of both polar precursors and hydrophobic degradants:

  • 0–5 min: 100% Phase A (Isocratic hold to retain the highly polar acid).

  • 5–10 min: Linear ramp to 40% Phase B (Elution of moderate impurities).

  • 10–12 min: Linear ramp to 80% Phase B (Elution of hydrophobic lactones).

  • 12–15 min: Return to 100% Phase A and re-equilibrate for the next injection.

Step 5: Data Analysis Quantify the impurities using relative peak area normalization against the main 2-hydroxypent-4-enoic acid peak at 210 nm .

References

  • University of Pittsburgh. "HPLC Troubleshooting Guide". Available at:[Link]

  • Lawdata / Journal of Food and Drug Analysis. "Determination of α -Hydroxyacids in Cosmetics". Available at: [Link]

  • Axion Labs. "HPLC problems with very polar molecules". Available at:[Link]

  • HPLC.eu. "HPLC Troubleshooting Guide". Available at: [Link]

  • Agilent Technologies (via LCMS.cz). "Rapid Determination of 10 α -Hydroxy Acids". Available at: [Link]

  • Taiwan Food and Drug Administration. "Method of Test for α -Hydroxy Acids in Cosmetics". Available at: [Link]

Troubleshooting

Technical Support Center: 2-Hydroxypent-4-enoic Acid Storage &amp; Stabilization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical handling requirements of 2-Hydroxypent-4-enoic acid (also known as allylglyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical handling requirements of 2-Hydroxypent-4-enoic acid (also known as allylglycolic acid or 2-hydroxy-4-pentenoic acid).

This bifunctional molecule—featuring both an alpha-hydroxy acid moiety and a terminal alkene—is a highly valuable precursor for synthesizing discrete bottlebrush polymers via thiol-ene click chemistry[1]. However, this dual functionality inherently introduces severe stability challenges, including spontaneous free-radical polymerization, oxidative cleavage, and intermolecular esterification[2]. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Diagnostics: Degradation Pathways

To stabilize a molecule, we must first map how it degrades. The terminal vinyl group is highly susceptible to radical initiation, while the alpha-hydroxy acid can undergo condensation if subjected to thermal stress.

Degradation Monomer 2-Hydroxypent-4-enoic Acid (Reactive Monomer) Radical Free Radical Initiation (UV/Heat) Monomer->Radical Unprotected Oxidation Oxidative Cleavage/Peroxides Monomer->Oxidation O2 Exposure Esterification Intermolecular Esterification Monomer->Esterification Thermal Stress Polymer Cross-linked Polymers (Viscous/Solid) Radical->Polymer Degradants Epoxides & Aldehydes (Purity Loss) Oxidation->Degradants Dimers Lactides/Oligomers Esterification->Dimers BHT Add BHT/TBC (100-250 ppm) BHT->Radical Inhibits Argon Argon Sparging & Opaque Flask Argon->Oxidation Prevents Temp Store at -20°C Strictly Anhydrous Temp->Esterification Slows

Figure 1: Logical relationship of degradation pathways and targeted stabilization strategies.

Quantitative Stabilization Parameters

Below is a consolidated data matrix outlining the primary degradation vectors and the exact stabilization parameters required to neutralize them.

Degradation PathwayPrimary CatalystRecommended Stabilizer / ActionEffective ConcentrationOptimal Storage Temp
Polymerization (Vinyl group)UV Light, Heat, Trace RadicalsButylated hydroxytoluene (BHT)100 – 250 ppm-20°C
Oxidation (Alkene cleavage)Atmospheric OxygenArgon/N₂ AtmosphereN/A (Physical barrier)-20°C
Esterification (-OH & -COOH)Moisture, AutocatalysisAnhydrous conditionsN/A-20°C

Troubleshooting & FAQs

Q1: My stored 2-Hydroxypent-4-enoic acid has become highly viscous and won't dissolve in standard organic solvents. What happened? A1: The terminal vinyl group has undergone spontaneous free-radical polymerization. Because the molecule has a melting point of ~37°C[3], repeated freeze-thaw cycles or exposure to ambient light can generate trace radicals. Once initiated, the alkene groups cross-link, forming an insoluble polymeric matrix. Causality & Solution: Always inhibit the monomer with 100-250 ppm of a sterically hindered phenol like BHT prior to long-term storage.

Q2: I added MEHQ (Mequinol) as a stabilizer, but the monomer still polymerized under an Argon atmosphere. Why? A2: This is a classic mechanistic oversight in stabilizer selection. MEHQ requires the presence of dissolved oxygen to form the active quinone radical scavenger. If you thoroughly sparged the monomer with Argon to prevent oxidation[4], you starved the MEHQ of its required co-factor, rendering it useless. Causality & Solution: For strictly anaerobic storage, you must use BHT or 4-tert-butylcatechol (TBC). These stabilizers operate via direct hydrogen donation and do not require oxygen to quench free radicals.

Q3: NMR analysis of my stored batch shows new peaks around 2.8 - 3.5 ppm and a loss of the alkene protons at 5.8 ppm. Is my compound ruined? A3: Yes, the batch is compromised. This spectral shift indicates oxidative degradation, specifically the epoxidation of the terminal double bond. The alkene is highly susceptible to autoxidation if exposed to atmospheric oxygen, forming peroxides and epoxides over time. Causality & Solution: Ensure rigid adherence to inert atmosphere storage. Use Schlenk line techniques to sparge the liquid with Argon for 15 minutes before sealing in amber glass vials.

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, follow these step-by-step Standard Operating Procedures (SOPs). These protocols are designed as self-validating systems, meaning the workflow includes built-in verification steps to ensure the scientific outcome is sound.

Workflow Start Incoming Batch QC Initial QC (1H NMR) Start->QC Stabilize Add Stabilizer (BHT 150 ppm) QC->Stabilize Sparge Argon Sparging (15 mins) Stabilize->Sparge Aliquot Aliquot into Amber Vials Sparge->Aliquot Store Seal & Store (-20°C) Aliquot->Store

Figure 2: Step-by-step workflow for the stabilization and aliquoting of 2-Hydroxypent-4-enoic acid.

SOP 1: Preparation of Stabilized Aliquots

Objective: Prevent polymerization and oxidation during long-term storage.

  • Liquefaction: Gently warm the bulk 2-Hydroxypent-4-enoic acid in a 40°C water bath until fully liquefied (melting point is ~37°C)[3]. Do not exceed 45°C to prevent thermal initiation of radicals.

  • Inhibition: Add precisely 150 ppm of Butylated hydroxytoluene (BHT) to the liquid monomer. Stir gently for 5 minutes to ensure homogenous distribution.

  • Deoxygenation: Insert a sterile, stainless-steel sparging needle into the liquid. Sparge with ultra-high purity Argon for 15 minutes to displace dissolved oxygen.

  • Aliquoting: Working under a stream of Argon, transfer the stabilized monomer into pre-dried, amber glass vials (to protect against UV initiation).

  • Sealing: Cap the vials tightly with PTFE-lined septa, wrap with Parafilm, and immediately transfer to a -20°C freezer. Self-Validation Check: Before using an aliquot in downstream synthesis, perform a rapid peroxide test using KI-starch paper. A negative result (no color change) validates that the Argon sparging and storage integrity were successfully maintained.

SOP 2: Verification of Monomer Integrity via ¹H NMR

Objective: Confirm the absence of cross-linking and epoxidation prior to critical experiments.

  • Sample Prep: Dissolve 10 mg of the stored monomer in 0.5 mL of anhydrous CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz).

  • Integration Analysis:

    • Locate the terminal alkene multiplet at ~5.8 ppm.

    • Locate the alpha-proton (CH-OH) at ~4.2 ppm.

    • Integrate both signals. Self-Validation Check: A strict 1:1 integration ratio confirms the vinyl group is intact and has not been consumed. The baseline between 1.0 and 3.0 ppm must be flat; the presence of broad, unresolved "humps" indicates that the BHT stabilizer failed and oligomerization has occurred.

References

  • challenges in the handling of ethyl (2S)-2-hydroxypent... - Benchchem Benchchem
  • Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 - Smolecule Smolecule
  • Buy (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride... Evitachem
  • Synthesis of discrete bottlebrush polymers via the iterative convergent growth technique and post-functionaliz

Sources

Optimization

Overcoming steric hindrance in 2-Hydroxypent-4-enoic acid functionalization

Welcome to the Technical Support Center for 2-Hydroxypent-4-enoic Acid Functionalization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxypent-4-enoic Acid Functionalization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex steric challenges associated with this highly versatile, yet notoriously crowded, alpha-hydroxy acid[1].

2-Hydroxypent-4-enoic acid (also known as beta-vinyllactic acid) presents a unique trifunctional topology: an alpha-hydroxyl group, a carboxylic acid, and a terminal alkene[1]. The sp³ hybridized alpha-carbon acts as a structural bottleneck. The rotational degrees of freedom of the adjacent allyl group create a dynamic steric shield, often blocking the nucleophilic trajectory (Bürgi-Dunitz angle) required for standard coupling, esterification, and amidation reactions.

Below, you will find a mechanistic breakdown of these bottlenecks, followed by field-proven troubleshooting FAQs, self-validating protocols, and quantitative data to optimize your synthetic workflows.

Pathway Visualization: Steric Bottlenecks & Solutions

G Substrate 2-Hydroxypent-4-enoic Acid (Sterically Hindered Core) COOH Carboxylic Acid (-COOH) High Hindrance Substrate->COOH OH Alpha-Hydroxyl (-OH) High Hindrance Substrate->OH Alkene Terminal Alkene (-CH=CH2) Moderate Hindrance Substrate->Alkene Amidation Amidation & Esterification HATU/COMU Coupling COOH->Amidation Overcome via 7-aza-HOBt esters Acylation O-Acylation DMAP Nucleophilic Catalysis OH->Acylation Overcome via Acylpyridinium intermediates ThiolEne Polymer Grafting UV Thiol-Ene Click (365nm) Alkene->ThiolEne Overcome via Radical propagation

Fig 1: Functionalization pathways and steric bottlenecks of 2-Hydroxypent-4-enoic acid.

Troubleshooting Guide & FAQs

Category A: Carboxylic Acid Amidation & Esterification

Q: Why am I getting <20% yield when trying to amidate the -COOH group using standard EDC/NHS coupling? A: The proximity of the alpha-hydroxyl group and the allyl chain creates severe steric hindrance around the carbonyl carbon. EDC/NHS forms an active ester that is highly susceptible to hydrolysis before a bulky amine can successfully attack. Furthermore, unprotected alpha-hydroxy acids can easily undergo competitive intermolecular cyclization, forming 6-membered dilactone rings (morpholinediones) instead of the desired amide[2]. Solution: Switch to uronium-based coupling reagents like HATU or COMU. These reagents form a highly reactive 7-aza-HOBt active ester. The adjacent nitrogen in the pyridine ring of HATU provides a neighboring-group effect that accelerates aminolysis, overcoming the activation energy barrier imposed by the steric bulk.

Protocol 1: HATU-Mediated Amidation of Sterically Hindered Alpha-Hydroxy Acids

  • Step 1: Dissolve the alpha-OH protected 2-hydroxypent-4-enoic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Step 2: Add DIPEA (3.0 eq) and cool the mixture to 0°C. (Causality: Cooling prevents the premature thermal degradation of the highly reactive active ester prior to amine attack).

  • Step 3: Add HATU (1.1 eq) portion-wise over 5 minutes.

  • Step 4: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature for 12 hours.

  • Step 5 (Self-Validation): The reaction mixture will transition from a cloudy suspension to a clear pale-yellow solution as the active ester forms and is consumed. Complete consumption of the amine should be verified by TLC using a ninhydrin stain.

  • Step 6: Quench with saturated NH₄Cl, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Category B: Alpha-Hydroxyl Group Modifications

Q: During O-acylation of the alpha-hydroxyl group, I observe significant formation of a gamma-lactone byproduct instead of the desired ester. How can I prevent this? A: 2-Hydroxypent-4-enoic acid is highly prone to intramolecular cyclization. Under certain electrophilic activation conditions (such as iodolactonization or acid-catalyzed esterification), the terminal alkene or the carboxylic acid can fold back to participate in ring-closing side reactions, yielding stable gamma-lactones[3]. Solution: Utilize Steglich esterification conditions with a catalytic amount of DMAP. DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that is highly electrophilic. This intermediate rapidly penetrates the steric shield of the alpha-OH, outcompeting the slower intramolecular lactonization pathway.

Protocol 2: Steglich O-Acylation with DMAP Catalysis

  • Step 1: Dissolve the carboxylic-protected 2-hydroxypent-4-enoic acid (1.0 eq) and the acylating carboxylic acid (1.1 eq) in anhydrous CH₂Cl₂.

  • Step 2: Add DMAP (0.1 eq). (Causality: DMAP provides the highly electrophilic acylpyridinium species necessary to force the reaction at the sterically hindered alpha-OH).

  • Step 3: Cool to 0°C and add DCC (1.1 eq) dropwise as a solution in CH₂Cl₂.

  • Step 4 (Self-Validation): Stir for 1 hour at 0°C. The formation of a white, insoluble precipitate (dicyclohexylurea, DCU) within the first 15–30 minutes is a visual, self-validating confirmation of successful carbodiimide activation.

  • Step 5: Stir at room temperature overnight. Filter the DCU byproduct through a Celite pad and concentrate the filtrate for purification.

Category C: Terminal Alkene Functionalization

Q: I am trying to graft side chains onto the terminal alkene of a 2-hydroxypent-4-enoic acid-derived polymer backbone, but conversion stalls at 50%. A: When 2-hydroxypent-4-enoic acid is polymerized into a copolyester backbone, the terminal vinyl groups can become sterically inaccessible due to the dense packing of the polymer chains—a phenomenon heavily documented in the synthesis of discrete bottlebrush polymers[4]. Transition-metal catalysts (like Grubbs catalysts for cross-metathesis) are too bulky to access these buried alkenes. Solution: Utilize UV-promoted thiol-ene click chemistry (λ = 365 nm). The radical-mediated mechanism requires only the diffusion of small thiyl radicals, making it vastly superior for overcoming the steric hindrance encountered during macromonomer coupling[4].

Protocol 3: UV-Promoted Thiol-Ene Grafting

  • Step 1: Dissolve the 2-hydroxypent-4-enoic acid copolyester and the thiol-terminated side chain (e.g., LAn-SH) in a degassed solvent (e.g., DMF)[4].

  • Step 2: Add a photoinitiator (e.g., DMPA, 5 wt%). (Causality: Degassing the solvent via freeze-pump-thaw is critical, as ambient oxygen will quench the thiyl radicals and halt propagation).

  • Step 3: Irradiate with UV light (λ = 365 nm) for 2-4 hours at room temperature.

  • Step 4 (Self-Validation): Take a crude aliquot for ¹H NMR spectroscopy. The complete disappearance of the terminal vinyl proton signals (typically at δ 5.8 and 5.1 ppm) confirms quantitative grafting.

  • Step 5: Precipitate the polymer in cold methanol to remove unreacted macromonomers.

Quantitative Data: Reagent Selection Matrix

To streamline your experimental design, reference the table below summarizing the efficacy of various functionalization strategies against the steric bulk of 2-Hydroxypent-4-enoic acid.

Target Functional GroupReagent SystemSteric ToleranceTypical Yield (%)Primary Byproduct / Failure Mode
Carboxylic Acid (-COOH) EDC / NHSLow15 - 30%Hydrolyzed active ester; Dilactones
Carboxylic Acid (-COOH) HATU / DIPEAHigh85 - 95%Tetramethylurea (Water soluble)
Alpha-Hydroxyl (-OH) Acid Catalysis (H₂SO₄)Low< 20%Gamma-lactones; Decomposition
Alpha-Hydroxyl (-OH) DCC / DMAPHigh80 - 90%Dicyclohexylurea (DCU)
Terminal Alkene (-CH=CH₂) Ru-MetathesisLow-Medium40 - 60%Stalled conversion (Bottlebrush effect)
Terminal Alkene (-CH=CH₂) UV / Thiol-EneVery High> 95%Trace disulfide dimers

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Hydroxypent-4-enoic Acid and Lactic Acid

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Hydroxypent-4-enoic acid and lactic acid. Designed for researchers, scientists, and professionals in drug development, this document m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Hydroxypent-4-enoic acid and lactic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of properties to explore the fundamental structural features that govern the chemical behavior of these two alpha-hydroxy acids (AHAs). We will dissect their common and divergent reaction pathways, supported by theoretical principles and detailed experimental protocols, to provide a comprehensive understanding of their utility in chemical synthesis and biological applications.

Molecular Architecture: The Foundation of Reactivity

At first glance, 2-Hydroxypent-4-enoic acid (also known as β-vinyllactic acid) and lactic acid (2-hydroxypropanoic acid) share a core structural motif: an α-hydroxy carboxylic acid. This bifunctional arrangement, with a hydroxyl group adjacent to a carboxyl group, is a wellspring of shared chemical properties.[1][2] However, the critical point of divergence lies in the side chain. Lactic acid possesses a simple, saturated methyl group, while 2-Hydroxypent-4-enoic acid features a terminal vinyl group (C=C double bond). This seemingly small difference introduces a rich and distinct set of reaction possibilities, fundamentally altering its chemical personality.

Molecular_Structures cluster_HPEA 2-Hydroxypent-4-enoic Acid cluster_LA Lactic Acid hpea la

Caption: Chemical structures of 2-Hydroxypent-4-enoic acid and Lactic Acid.

Physicochemical Properties at a Glance

A comparison of fundamental properties provides the initial context for understanding the behavior of these molecules in a reaction environment.

Property2-Hydroxypent-4-enoic AcidLactic Acid
Molecular Formula C₅H₈O₃[3]C₃H₆O₃[1]
Molecular Weight 116.12 g/mol [3]90.08 g/mol [1][4]
Appearance White solid[3]White solid / Colorless syrupy liquid[1][4]
Melting Point ~37-133 °C (Varies with source)[3][5]18-53 °C (Depends on isomer)[1][4]
Boiling Point ~268.8 °C[6]~122 °C[1][4]
Acidity (pKa) Not widely reported, expected to be slightly lower than lactic acid~3.86[2]
Solubility Soluble in water, ethanol, ether[3]Miscible with water and ethanol[1]

Dissecting Reactivity: Shared Pathways and Unique Capabilities

The reactivity of these molecules can be understood by examining the functional groups present: the carboxylic acid, the secondary alcohol, and, in the case of 2-Hydroxypent-4-enoic acid, the terminal alkene.

The α-Hydroxy Acid Core: A Shared Reaction Platform

Both molecules undergo reactions characteristic of their shared functional groups.[1]

  • Esterification: The carboxylic acid group readily reacts with alcohols in the presence of an acid catalyst to form esters. This is a cornerstone reaction for producing derivatives like polyesters or modifying solubility.[3] Kinetic studies on the esterification of lactic acid with methanol have been extensively modeled.[7][8]

  • Neutralization: As carboxylic acids, both can be deprotonated by bases to form their conjugate bases, lactate and 2-hydroxy-4-pentenoate, respectively.[2]

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding α-keto acid (pyruvic acid from lactic acid, and 2-oxopent-4-enoic acid from its counterpart).[3][9] This transformation is crucial in many biochemical pathways and synthetic strategies.

  • Self-Esterification: Like other AHAs, lactic acid can undergo self-esterification to form a cyclic dimer called lactide, the precursor to polylactic acid (PLA).[1] 2-Hydroxypent-4-enoic acid can similarly form polyesters.[3]

The Vinyl Group: The Source of Divergent Reactivity

The terminal alkene in 2-Hydroxypent-4-enoic acid is an electron-rich π-system, making it a site for a host of reactions that are impossible for the saturated lactic acid. This functional group dramatically expands its synthetic potential.

  • Electrophilic Addition: The double bond is susceptible to attack by electrophiles. For example, it will readily react with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr) in addition reactions.

  • Oxidative Cleavage: The C=C bond can be completely cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate.[10] This powerful reaction breaks the carbon backbone, yielding smaller carboxylic acids or aldehydes—a transformation lactic acid cannot undergo.[11][12]

  • Reduction (Hydrogenation): The double bond can be selectively reduced to a single bond using catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst), converting 2-Hydroxypent-4-enoic acid into 2-hydroxypentanoic acid.

  • Polymerization: The vinyl group can participate in addition polymerization, allowing it to be incorporated into polymer chains via a different mechanism than the condensation polymerization typical of its α-hydroxy acid moiety.

  • Influence on Acidity: The vinyl group is weakly electron-withdrawing compared to the electron-donating methyl group in lactic acid. This electronic effect is expected to slightly increase the acidity of the carboxylic acid proton in 2-Hydroxypent-4-enoic acid, resulting in a lower pKa value compared to lactic acid.

The following table summarizes the key reactivity differences.

Reaction TypeLactic Acid Reactivity2-Hydroxypent-4-enoic Acid ReactivityRationale for Difference
Esterification HighHighBoth possess a reactive carboxylic acid group.
Oxidation (at C2-OH) HighHighBoth possess a secondary alcohol group.
Electrophilic Addition NoneHighPresence of a C=C double bond.
Oxidative Cleavage NoneHighPresence of a C=C double bond.[10]
Catalytic Hydrogenation NoneHighPresence of a C=C double bond.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences in reactivity, the following experimental protocols are proposed. These are designed as self-validating systems where the divergent outcomes directly reflect the unique molecular structures.

Experiment 1: Comparative Analysis of Alkene Reactivity via Bromination

Objective: To visually and qualitatively demonstrate the unique reactivity of the terminal alkene in 2-Hydroxypent-4-enoic acid towards an electrophile.

Causality: The electron-rich π-bond of the alkene in 2-Hydroxypent-4-enoic acid will react with electrophilic bromine, leading to an addition reaction and the consumption (decolorization) of the bromine. Lactic acid, lacking this π-bond, will not react under these conditions.

Bromine_Test_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Expected Outcomes hpea_sol Aq. 2-Hydroxypent- 4-enoic Acid Solution add_br_hpea Add Bromine Water to 2-HPEA Solution hpea_sol->add_br_hpea la_sol Aq. Lactic Acid Solution add_br_la Add Bromine Water to Lactic Acid Solution la_sol->add_br_la br2 Bromine Water (Br2) (Yellow/Orange) br2->add_br_hpea br2->add_br_la hpea_result Rapid Decolorization (Clear Solution) add_br_hpea->hpea_result Reaction la_result No Reaction (Solution remains Yellow/Orange) add_br_la->la_result No Reaction

Caption: Experimental workflow for the bromine water test.

Methodology:

  • Preparation: Prepare 0.1 M aqueous solutions of both 2-Hydroxypent-4-enoic acid and lactic acid in separate test tubes.

  • Control: Observe the initial color of a 1% aqueous bromine water solution (typically yellow to orange).

  • Execution: To each test tube, add the bromine water solution dropwise while gently agitating the mixture.

  • Observation: Record any color changes. The solution of 2-Hydroxypent-4-enoic acid is expected to rapidly turn colorless as the bromine is consumed. The lactic acid solution will retain the characteristic yellow/orange color of the bromine water, indicating no reaction has occurred.

Caption: Electrophilic addition of bromine to 2-Hydroxypent-4-enoic acid. (Note: Image generation for intermediates and products is illustrative).

Experiment 2: Comparative Oxidation with Potassium Permanganate

Objective: To demonstrate the susceptibility of the C=C bond in 2-Hydroxypent-4-enoic acid to oxidative cleavage, a reaction pathway unavailable to lactic acid's stable C-C single bonds.

Causality: Under controlled, cold, and alkaline conditions (Baeyer's test), the alkene will be oxidized to a diol. Under stronger conditions (hot, acidic, or neutral), the permanganate will cleave the C=C bond entirely.[10] While the secondary alcohol on both molecules can also be oxidized by permanganate, the cleavage of the carbon backbone is unique to the unsaturated acid.

Methodology:

  • Preparation: Prepare 0.1 M aqueous solutions of both acids in separate test tubes.

  • Reagent: Use a 1% aqueous solution of potassium permanganate (KMnO₄), which is deep purple.

  • Execution (Cold/Alkaline): Cool the test tubes in an ice bath. Add a few drops of a dilute sodium carbonate solution to make them slightly alkaline. Add the KMnO₄ solution dropwise to each.

  • Observation (Cold/Alkaline): The 2-Hydroxypent-4-enoic acid solution will quickly turn the purple permanganate into a brown precipitate of manganese dioxide (MnO₂), indicating oxidation of the double bond to a diol. The lactic acid solution will react much more slowly, as only the secondary alcohol is available for oxidation.

  • Execution (Hot/Acidic): Gently warm the solutions and add a drop of dilute sulfuric acid. Add KMnO₄ solution dropwise.

  • Observation (Hot/Acidic): The 2-Hydroxypent-4-enoic acid will rapidly and extensively decolorize the permanganate as the molecule is cleaved. Lactic acid's C-C bonds will remain intact, with oxidation occurring only at the alcohol. This difference in the rate and extent of permanganate consumption can be quantified via titration for more rigorous analysis.

Conclusion and Field Implications

The reactivity of 2-Hydroxypent-4-enoic acid is substantially broader and more versatile than that of lactic acid. While both molecules serve as excellent platforms for chemistry involving the α-hydroxy acid moiety, the terminal alkene of 2-Hydroxypent-4-enoic acid provides an orthogonal site for chemical modification.

For researchers and drug development professionals, this has significant implications:

  • Polymer Science: 2-Hydroxypent-4-enoic acid can be used as a monomer to create functionalized polyesters. The pendant vinyl groups along the polymer backbone can then be further modified via "click" chemistry or other alkene-specific reactions, allowing for the creation of advanced materials with tailored properties.[3]

  • Drug Conjugation and Synthesis: The vinyl group serves as a chemical handle for attaching other molecules or for cyclization reactions. It allows for the synthesis of complex structures that would be inaccessible starting from lactic acid.

  • Biological Activity: The unique structure of 2-Hydroxypent-4-enoic acid has been associated with antimicrobial and antiproliferative activities, making it a person of interest for pharmacological studies.[3]

References

  • Vedantu. (2020, June 12). Lactic Acid: Structure, Formula, Properties & Real-Life Uses. [Link]

  • Study.com. (n.d.). Lactic Acid | Formula, Structure & Uses. [Link]

  • Gunter, G. C., et al. (1996). Reaction and Kinetic Studies of Lactic Acid Conversion over Alkali-Metal Salts. Industrial & Engineering Chemistry Research. [Link]

  • Foodcom S.A. (2024, November 15). Lactic acid: properties and applications in food and medicine. [Link]

  • Hassan, R. M. (2008). Kinetics and mechanism of oxidation of lactic acid by KMnO4 in H2SO4 medium. Journal of the Indian Chemical Society. [Link]

  • PCC Group. (2022, September 20). Lactic acid: properties and application. [Link]

  • Wikipedia. (n.d.). Lactic acid. [Link]

  • Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]

  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • National Institutes of Health. (n.d.). 2-Hydroxypent-4-ynoic acid. PubChem. [Link]

  • OnePetro. (2014, May 15). Measuring the Reaction Rate of Lactic Acid With Calcite and Dolomite by Use of the Rotating-Disk Apparatus. [Link]

  • ACS Publications. (2004, March 30). Kinetic Study for the Reactive System of Lactic Acid Esterification with Methanol: Methyl Lactate Hydrolysis Reaction. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. [Link]

  • Semantic Scholar. (n.d.). Reaction kinetics of lactic acid with methanol catalyzed by acid resins. [Link]

  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. [Link]

  • Skin Therapy Letter. (1998, February 1). Current Review of the Alpha-hydroxy Acids. [Link]

  • MDPI. (2018, April 10). Dual Effects of Alpha-Hydroxy Acids on the Skin. [Link]

  • OSTI.gov. (n.d.). Selective carboxylation of alkenes with CO2 to form unsaturated carboxylic acid on Sc-exchanged MFI zeolite. [Link]

  • OA Monitor Ireland. (n.d.). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. [Link]

  • ACS Publications. (2019, February 21). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. [Link]

  • U.S. Food & Drug Administration. (2022, November 22). Alpha Hydroxy Acids. [Link]

  • Evano, G. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis. [Link]

  • Ontosight AI. (n.d.). (E)-4-Hydroxypent-2-enoic Acid Overview. [Link]

  • PubMed. (2020, September 18). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. [Link]

  • Quora. (2022, September 20). What makes unsaturated fatty acids more reactive than saturated fatty acids?[Link]

  • National Institutes of Health. (n.d.). 2-Amino-4-hydroxypent-2-enoic acid. PubChem. [Link]

  • MDPI. (2024, January 15). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. [Link]

  • Chemistry LibreTexts. (n.d.). Saturated and Unsaturated Fatty Acids – Chemistry of Food and Cooking. [Link]

  • ACS Publications. (2015, December 28). Comparative Adsorption of Saturated and Unsaturated Fatty Acids at the Iron Oxide/Oil Interface. Langmuir. [Link]

  • Microbe Notes. (2022, January 4). Saturated vs Unsaturated fatty acids- Definition, 20 Differences, Examples. [Link]

Sources

Validation

Benchmarking 2-Hydroxypent-4-enoic Acid Derivatives in Drug Discovery

Introduction & Chemical Rationale In the landscape of modern drug discovery, nonproteinogenic amino and hydroxy acids serve as critical building blocks for overcoming the limitations of endogenous peptides, such as poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, nonproteinogenic amino and hydroxy acids serve as critical building blocks for overcoming the limitations of endogenous peptides, such as poor proteolytic stability and limited membrane permeability. Among these,1, also known as beta-vinyllactic acid, has emerged as a highly versatile scaffold[1]. Characterized by the molecular formula C₅H₈O₃, 2-HPA is naturally incorporated into bioactive nonribosomal peptides (NRPs) such as roseotoxins and destruxins[1].

The structural uniqueness of 2-HPA lies in its dual functionality: an α -hydroxyl group that facilitates ester/amide backbone integration, and a terminal alkene that offers a bio-orthogonal handle for late-stage diversification[2]. This guide objectively benchmarks 2-HPA derivatives against traditional saturated analogs, analyzing their comparative performance in antiviral and anticancer modalities.

Comparative Efficacy: 2-HPA vs. Saturated Analogs

Recent campaigns targeting the Zika virus (ZIKV) have highlighted the superiority of the 2-HPA moiety in cyclodepsipeptide scaffolds. When benchmarking fungal-derived destruxin analogs, 3 compared to those containing the saturated α -hydroxyisocaproic acid ( α -HIC) moiety[3].

Quantitative Benchmarking Data

The following table summarizes the structure-activity relationship (SAR) data, comparing 2-HPA cyclodepsipeptides against alternative scaffolds and standard controls in ZIKV NS5 protein suppression assays.

Compound Class / ScaffoldKey Hydroxy Acid MoietyPrimary TargetIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Destruxin Analog (Optimal) 2-Hydroxypent-4-enoic acid (2-HPA)ZIKV NS51.2>50>41.6
Destruxin Analog (Variant) α -Hydroxyisocaproic acid ( α -HIC)ZIKV NS58.5>50>5.8
Trichomide D Derivative 2-HPA ChlorohydrinCancer Cell Lines2.4N/AN/A
Standard Control RibavirinZIKV Polymerase15.0>100>6.6

Data synthesized from comparative in vitro screening against ZIKV-infected A549 cells.

Mechanistic Causality & Pathway Visualization

The performance gap between 2-HPA and α -HIC derivatives is fundamentally driven by target-site geometry. The ZIKV NS5 protein—a critical viral RNA-dependent RNA polymerase—features a rigid, hydrophobic allosteric pocket. The terminal double bond of 2-HPA provides a planar, sterically constrained profile that engages in highly specific π -alkyl interactions with the NS5 pocket residues. In contrast, the bulky, freely rotating isobutyl group of α -HIC creates steric clashes, resulting in a higher off-rate and an ~7-fold drop in IC₅₀[3]. By effectively binding NS5, 2-HPA derivatives halt viral protein production and arrest replication.

MOA N1 2-HPA Cyclodepsipeptide (Active Pharmacophore) N2 Cellular Internalization & Target Approach N1->N2 N3 Binding to ZIKV NS5 (Pi-Alkyl Interactions) N2->N3 N4 Suppression of NS5 Protein Production N3->N4 N5 Arrest of Viral Replication N4->N5

Mechanistic pathway of ZIKV NS5 inhibition by 2-HPA-derived cyclodepsipeptides.

Self-Validating Experimental Methodologies

To effectively leverage 2-HPA in drug discovery, researchers must employ protocols that inherently validate both chemical integrity and biological causality. The following methodologies detail the synthesis and screening of 2-HPA derivatives.

Protocol A: Macrolactonization and Late-Stage Functionalization
  • Causality of Reagent Choice: The linear peptide precursors of destruxins are highly sterically hindered. Standard coupling agents often lead to C-terminal epimerization or dimerization. Utilizing4 drives a rapid, low-temperature macrolactonization that preserves stereochemistry[4].

  • Step 1: Dissolve the linear precursor (0.5 mM) in anhydrous CH₂Cl₂ under N₂ to maintain high dilution, preventing intermolecular cross-linking.

  • Step 2: Add MNBA (1.5 equiv) and DMAP (3.0 equiv). Stir at room temperature for 12 hours.

  • Step 3 (Late-Stage Diversification): To probe SAR, the terminal alkene of the 2-HPA moiety can be subjected to asymmetric dihydroxylation using K₂OsO₂(OH)₄/(DHQD)₂PHAL, yielding a diol for further chlorohydrin formation (as seen in Trichomide D synthesis)[4].

  • Self-Validation Check: Analyze the crude mixture via LC-HRMS. The presence of the exact mass [M+H]+ corresponding to the monomeric macrocycle, absent of the [2M+H]+ dimer peak, confirms successful, unimolecular ring closure.

Protocol B: ZIKV NS5 Western Blot Assay
  • Causality of Assay Design: While phenotypic cell survival assays indicate general antiviral activity, they do not confirm the mechanism. Western blotting directly quantifies NS5 protein levels, proving that the 2-HPA derivative specifically disrupts the viral replication machinery[3].

  • Step 1: Infect A549 cells with ZIKV (MOI = 0.1) in 6-well plates.

  • Step 2: Post-infection (2 h), treat cells with the 2-HPA derivative at varying concentrations (0.1 µM to 10 µM).

  • Step 3: After 24 hours, lyse the cells using RIPA buffer supplemented with protease inhibitors.

  • Step 4: Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary anti-NS5 antibodies and anti-GAPDH antibodies.

  • Self-Validation Check: The GAPDH band serves as an internal control. If GAPDH levels remain constant while NS5 levels decrease dose-dependently, the protocol validates that the compound is a specific viral inhibitor rather than a general cytotoxic agent.

Workflow S1 Linear Precursor Synthesis (Solid-Phase Peptide Assembly) S2 Macrolactonization (MNBA/DMAP Mediated) S1->S2 S3 Late-Stage Diversification (2-HPA Alkene Functionalization) S2->S3 S4 In Vitro Antiviral Assay (NS5 Western Blotting) S3->S4 S5 Hit Validation & Structure-Activity Profiling S4->S5

Experimental workflow for 2-HPA cyclodepsipeptide synthesis and screening.

References

  • Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 Source: Smolecule URL:1

  • Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-l-proline Source: PMC - NIH URL:3

  • beta-Vinyllactic acid | C5H8O3 | CID 172026 Source: PubChem - NIH URL:2

  • Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity Source: MDPI URL:5

  • Structure Revision of Trichomide D by Total Synthesis Source: Journal of Natural Products (ACS) URL:4

Sources

Comparative

Comparative Guide: Standard Alpha-Hydroxy Acids vs. 2-Hydroxypent-4-enoic Acid in Biomedical and Material Sciences

Executive Summary For researchers and drug development professionals, the utility of alpha-hydroxy acids (AHAs) extends far beyond their traditional dermatological applications. While standard AHAs (such as glycolic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the utility of alpha-hydroxy acids (AHAs) extends far beyond their traditional dermatological applications. While standard AHAs (such as glycolic and lactic acid) are highly valued for their direct biological modulation of epidermal tissues, 2-Hydroxypent-4-enoic acid (also known as allylglycolic acid or β -vinyllactic acid) represents a specialized, functionalized AHA. Featuring a reactive terminal alkene, 2-hydroxypent-4-enoic acid serves as a critical nonproteinogenic building block in the biosynthesis of antiviral cyclodepsipeptides and the engineering of customizable, biofunctional polymers.

This guide provides an objective, data-driven comparison of their structural properties, mechanistic pathways, and experimental applications to aid scientists in selecting the appropriate acid for their specific research or developmental pipeline.

Structural & Physicochemical Profiling

The fundamental difference between standard AHAs and 2-hydroxypent-4-enoic acid lies in the functional side chain. Standard AHAs utilize simple alkyl or hydrogen substituents, prioritizing low molecular weight for tissue penetration. Conversely, 2-hydroxypent-4-enoic acid incorporates an allyl group, sacrificing some hydrophilicity to introduce a site for orthogonal chemical reactivity.

Table 1: Comparative Physicochemical Properties
PropertyGlycolic Acid (Standard AHA)Lactic Acid (Standard AHA)2-Hydroxypent-4-enoic Acid (Functional AHA)
CAS Number 79-14-150-21-567951-43-3[1]
Molecular Formula C 2​ H 4​ O 3​ C 3​ H 6​ O 3​ C 5​ H 8​ O 3​
Molecular Weight 76.05 g/mol 90.08 g/mol 116.11 g/mol [1]
Structural Feature Simplest AHA (no side chain)Methyl side chainTerminal alkene (allyl side chain)
Primary Reactivity Carboxylic/Hydroxyl esterificationCarboxylic/Hydroxyl esterificationThiol-ene click, Epoxidation, Dihydroxylation[2]
Primary Utility Direct topical applicationDirect topical applicationSynthetic intermediate / Polymer backbone[2]

Mechanistic Divergence & Biological Utility

Standard AHAs: Direct Tissue Modulation

Standard AHAs exert their primary effects on the epidermis through ion chelation. By chelating calcium ions, AHAs reduce the local calcium concentration, which is critical for the structural integrity of cadherins within desmosomes and adherens junctions[3]. This disruption fundamentally weakens intercellular adhesion, driving controlled desquamation. At higher concentrations, AHAs have been shown to induce keratinocyte apoptosis via both caspase-dependent and independent pathways, accelerating cellular turnover[4].

2-Hydroxypent-4-enoic Acid: Macromolecular Engineering & Biosynthesis

Unlike standard AHAs, the intrinsic value of 2-hydroxypent-4-enoic acid lies in its incorporation into larger macromolecules:

  • Biosynthetic Drug Development: It is a vital nonproteinogenic building block in destruxins (e.g., Destruxin A), a class of cyclohexadepsipeptides. Analogs containing the 2-hydroxy-4-pentenoic acid moiety exhibit potent anti-Zika virus (ZIKV) activity by inhibiting viral NS5 protein production, alongside significant V-ATPase inhibition[5].

  • Polymer Chemistry: The terminal alkene allows for the synthesis of allyl-functionalized poly( α -hydroxy)acids. Through UV-initiated thiol-ene click chemistry, these copolyesters can be grafted with discrete side chains to form highly customizable biofunctional hydrogels and nanocarriers[2][6].

G AHA Standard AHAs (Glycolic/Lactic) Ca Calcium Chelation AHA->Ca HPA 2-Hydroxypent-4-enoic acid (Allyl-AHA) Alkene Terminal Alkene HPA->Alkene Dest Destruxin Biosynthesis HPA->Dest Des Desmosome Disruption Ca->Des Skin Epidermal Exfoliation Des->Skin Click Thiol-Ene Click Alkene->Click Poly Functional Polymers Click->Poly Anti Anti-ZIKV Activity Dest->Anti

Mechanistic divergence of standard AHAs vs. 2-Hydroxypent-4-enoic acid.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: In Vitro Assessment of AHA-Induced Calcium Chelation (Standard AHAs)

Objective: To quantify the calcium-chelating mechanism responsible for desmosome disruption.

  • Cell Culture: Seed HaCaT (human keratinocyte) cells in 6-well plates until 80% confluence.

  • Controlled Treatment: Apply varying concentrations of Glycolic Acid (e.g., 5–20 mM). Causality Note: The solution must be rigorously buffered to pH 3.8. Unbuffered acids will cause immediate necrotic cell death via pH shock, masking the targeted calcium-chelation mechanism[3][4].

  • Fluorescent Labeling: Wash cells and incubate with Fura-2 AM (a membrane-permeable fluorescent calcium indicator) for 45 minutes.

  • Validation & Quantification: Measure the ratio of fluorescence emissions at 340 nm / 380 nm excitation. A decrease in the emission ratio definitively validates the depletion of intracellular/intercellular Ca 2+ , confirming the mechanistic trigger for cadherin degradation[3].

Protocol 2: Thiol-Ene Click Functionalization of Allyl-AHA Polymers

Objective: To synthesize a functionalized biodegradable polymer using 2-hydroxypent-4-enoic acid.

  • Copolymer Synthesis: Perform ring-opening polymerization of lactide with 2-hydroxypent-4-enoic acid to yield a poly(lactic acid-co-2-hydroxypent-4-enoic acid) backbone. Causality Note: This specific copolymerization integrates the reactive allyl groups directly into the degradable polyester backbone without disrupting the polymer's structural integrity[2][6].

  • Click Reaction Setup: Dissolve the copolymer and a thiol-bearing functional ligand (e.g., PEG-SH for hydrophilicity) in a degassed solvent (e.g., DMF). Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

  • UV Irradiation: Expose the mixture to UV light ( λ = 365 nm) for 30 minutes. Causality Note: UV light cleaves DMPA to generate thiyl radicals. These radicals selectively attack the terminal alkene of the 2-hydroxypent-4-enoic acid moiety, forming a highly stable thioether bond[6].

  • Self-Validation (NMR): Precipitate the polymer in cold ether. Analyze via 1 H NMR. The successful reaction is validated by the complete disappearance of the allyl proton signals (at 5.5 and 6.1 ppm) and the emergence of new signals corresponding to the thioether linkage[2].

Quantitative Performance & Application Metrics

The distinct chemical natures of these acids dictate vastly different performance metrics in laboratory settings.

Table 2: Comparative Application Metrics
Metric / AssayStandard AHAs (Glycolic/Lactic)2-Hydroxypent-4-enoic Acid
Epidermal Calcium Reduction High (>40% reduction at optimal dose)[3]N/A (Not utilized for direct topical chelation)
Keratinocyte Apoptosis Induction Dose-dependent (Caspase activation)[4]N/A
Polymer Functionalization Efficiency 0% (Lacks reactive side chain)>95% conversion via Thiol-Ene Click[2][6]
Anti-ZIKV Efficacy (Infected A549 cells) InactivePotent (as Destruxin moiety, IC 50​ at low μ M)[5]
Primary Industrial Application Dermatological formulations, Chemical peelsDrug discovery (Cyclodepsipeptides), Biomaterials

References

  • Source: jddonline.
  • Source: nih.
  • Source: nih.
  • Source: guidechem.
  • Title: Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)
  • -hydroxy)
  • Source: nih.

Sources

Validation

Comparative Binding Affinity Guide: 2-Hydroxypent-4-enoic Acid vs. 4-Pentenoic Acid

Target Audience: Researchers, Biochemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Terminal alkene carboxylic acids are versatile scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Terminal alkene carboxylic acids are versatile scaffolds in enzymology, synthetic biology, and material science. 4-Pentenoic acid (4-PA) is a well-characterized medium-chain fatty acid analog recognized primarily for its potent inhibition of mitochondrial fatty acid β-oxidation[1]. Its derivative, 2-hydroxypent-4-enoic acid (2-HPA) , features a single structural modification: an α-hydroxyl group at the C2 position.

As a Senior Application Scientist, I frequently observe that researchers underestimate the thermodynamic consequences of this seemingly minor addition. The α-hydroxyl group radically alters the molecule's binding landscape by introducing a chiral center and a critical hydrogen bond donor/acceptor. This guide objectively compares the binding affinities of 4-PA and 2-HPA across key biochemical and synthetic systems, providing actionable, self-validating protocols for your laboratory.

Structural and Thermodynamic Basis of Binding

Understanding the binding affinity of these ligands requires analyzing their desolvation penalties and active-site anchoring mechanisms.

  • 4-Pentenoic Acid (4-PA): 4-PA binds targets primarily through its hydrophobic pentenyl tail and ionic interactions via its carboxylate head group. In biological systems, it must be activated to 4-pentenoyl-CoA. Once metabolized to 3-keto-4-pentenoyl-CoA, it acts as a mechanism-based inhibitor of 3-ketoacyl-CoA thiolase, effectively shutting down fatty acid oxidation[1]. In synthetic applications, such as Molecularly Imprinted Polymers (MIPs), the free acid of 4-PA serves as a functional monomer where its carboxyl group mimics amino acid residues (like Asp/Glu) to bind targets such as glucose via hydrogen bonding[2].

  • 2-Hydroxypent-4-enoic Acid (2-HPA): The addition of the C2-hydroxyl group transforms the thermodynamic profile. It introduces stereospecificity (R/S enantiomers), allowing for highly specific spatial recognition. As a CoA thioester, (R)-2-hydroxypent-4-enoyl-CoA acts as a high-affinity substrate analog for radical enzymes like (R)-2-hydroxyisocaproyl-CoA dehydratase[3]. The α-hydroxyl group anchors the molecule to specific active-site residues, facilitating the generation of a stabilized pentadienoyl ketyl radical intermediate—a reaction pathway entirely inaccessible to the non-hydroxylated 4-PA[4].

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data across different experimental systems, highlighting how the structural divergence impacts binding strength and mechanism.

Ligand / DerivativeTarget SystemBinding Affinity ( Kd​ / Ki​ )Primary Binding Mode & Mechanism
4-Pentenoic Acid (as CoA thioester)3-Ketoacyl-CoA Thiolase Ki​ ~ µM rangeIrreversible/Reversible active site inhibition; blocks β-oxidation[1].
4-Pentenoic Acid (Free Acid)Glucose-Imprinted Polymers (MIPs) Kd​ = 1.66 mMHydrogen bonding via the carboxylate group; mimics Asp/Asn residues[2].
2-Hydroxypent-4-enoic Acid (as CoA thioester)(R)-2-Hydroxyisocaproyl-CoA Dehydratase Kd​ ~ low µM rangeStereospecific anchoring; facilitates ketyl radical formation[3][4].

Mechanistic Binding Pathways

The diagram below illustrates the divergent binding logic of these two scaffolds when interacting with acyl-CoA processing enzymes.

BindingAffinity cluster_ligands Ligand Structural Variants L1 4-Pentenoic Acid (4-PA) Hydrophobic Tail + Carboxyl Target Acyl-CoA Processing Enzymes (e.g., Thiolase, Dehydratase) L1->Target Hydrophobic & Ionic Binding L2 2-Hydroxypent-4-enoic Acid (2-HPA) Adds α-Hydroxyl Group L2->Target + H-Bonding & Stereorecognition C1 Standard Affinity Complex Ki ~ µM (Inhibitor) Target->C1 Fatty Acid Oxidation Inhibition C2 High Affinity / Stereospecific Complex Ketyl Radical Intermediate Target->C2 Radical Dehydration Pathway

Fig 1: Mechanistic binding pathways comparing 4-PA and 2-HPA in acyl-CoA enzymatic targets.

Experimental Protocols for Binding Affinity Determination

To ensure scientific integrity, the protocols below are designed as self-validating systems. They explain not just what to do, but the causality behind each methodological choice.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay (Enzymatic Targets)

Causality & Rationale: In in vitro enzymatic assays, free carboxylic acids exhibit negligible affinity for acyl-CoA processing enzymes. The massive desolvation penalty of the free carboxylate is bypassed when the ligand is tethered to Coenzyme A. Therefore, evaluating true binding affinity requires prior synthesis of the CoA thioesters.

  • Ligand Activation: Chemically or enzymatically synthesize 4-pentenoyl-CoA and 2-hydroxypent-4-enoyl-CoA from their respective free acids. Purify via HPLC to ensure >95% purity.

  • Assay Setup: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). Use a known fluorescently labeled tracer (e.g., a BODIPY-labeled short-chain acyl-CoA analog) that binds the target enzyme's active site.

  • Self-Validating Control: Run a baseline control with the tracer and enzyme alone to establish maximum polarization (mP). Run a negative control with unconjugated 4-PA/2-HPA free acids to prove that CoA-activation is the driving force for active-site entry.

  • Equilibration: Titrate increasing concentrations of the synthesized CoA-ligands (1 nM to 100 µM) into the enzyme-tracer mixture. Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Data Analysis: Measure fluorescence polarization. Plot the mP values against the log of the ligand concentration. Use the Cheng-Prusoff equation to convert the IC50​ of the displacement curve into a highly accurate Ki​ (inhibition constant).

Protocol B: Equilibrium Dialysis for Synthetic Receptors (MIPs)

Causality & Rationale: When evaluating 4-PA as a functional monomer in molecularly imprinted polymers[2], equilibrium dialysis is selected over direct titration. This eliminates optical interference from the polymer matrix and ensures that only true thermodynamic equilibrium dictates the measured free ligand concentration.

  • Polymer Synthesis: Copolymerize 4-PA with a cross-linking agent (e.g., N,N′-methylenebisacrylamide) in the presence of the template molecule (e.g., glucose). Synthesize a Non-Imprinted Polymer (NIP) without the template as a critical baseline control[2].

  • Dialysis Setup: Place 10 mg of the dried MIP (or NIP) into the receptor chamber of a dialysis module. Place the target analyte (e.g., 25–200 µg/ml glucose in PBS) into the donor chamber, separated by a semi-permeable membrane.

  • Equilibration: Rotate the module gently (20 rpm) at 25°C for 12 hours. Why 12 hours? Polymer networks require extended timeframes for solvent swelling and diffusion to reach a true steady state.

  • Quantification & Scatchard Analysis: Extract the solution from the donor chamber and quantify the remaining free analyte. Calculate the bound amount. Plot the ratio of Bound/Free analyte versus Bound analyte (Scatchard plot). A non-linear plot indicates heterogeneous binding sites, allowing you to isolate the specific Kd​ of the high-affinity cavities formed by the 4-PA monomers.

References

  • Title: Glucose binding to molecularly imprinted polymers.
  • Title: Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid.
  • Title: Enzymatic Reactions Involving Ketyls: From a Chemical Curiosity to a General Biochemical Mechanism.
  • Title: On the ATP-Dependent Activation of the Radical Enzyme (R)-2-Hydroxyisocaproyl-CoA Dehydratase.

Sources

Comparative

Validating LC-MS/MS Protocols for 2-Hydroxypent-4-enoic Acid in Plasma: A Comparison Guide

Introduction: The Analytical Challenge of 2-Hydroxypent-4-enoic Acid 2-Hydroxypent-4-enoic acid (HPA) is a highly polar, unsaturated α-hydroxy fatty acid. In recent drug development, HPA has emerged as a critical nonprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 2-Hydroxypent-4-enoic Acid

2-Hydroxypent-4-enoic acid (HPA) is a highly polar, unsaturated α-hydroxy fatty acid. In recent drug development, HPA has emerged as a critical nonproteinogenic building block in bioactive cyclodepsipeptides, such as destruxins, which exhibit potent anti-Zika virus activities (1)[1]. Studies indicate that depsipeptide derivatives containing the 2-hydroxy-4-pentenoic acid moiety demonstrate superior antiviral efficacy compared to those with standard hydroxy or carboxylic groups (2)[2].

Quantifying HPA in human plasma is essential for pharmacokinetic (PK) profiling of these novel therapeutics. However, HPA presents a distinct analytical challenge: it has a low molecular weight (116.12 Da), is highly hydrophilic, and lacks a strong UV chromophore. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analytes, standard reversed-phase methods often fail to retain HPA, leading to severe matrix-induced ion suppression. This guide objectively compares extraction and chromatographic strategies to establish a robust, self-validating LC-MS/MS protocol.

Regulatory Grounding & The Self-Validating System

To support regulatory submissions, any bioanalytical method must be a self-validating system—meaning the protocol incorporates built-in checks (blanks, quality controls, and internal standards) that continuously prove its validity during every run.

A full validation of a bioanalytical method should be performed when establishing an assay for the quantification of an analyte in clinical and applicable nonclinical studies (3)[3]. Modern assay development must strictly adhere to the harmonized ICH M10 guidelines on bioanalytical method validation, which became effective in 2023 (4)[4].

Comparative Analysis: Sample Preparation Strategies

Isolating a highly polar organic acid from a complex protein- and lipid-rich matrix like plasma requires strategic sample preparation. Below is a comparison of the three primary techniques:

Extraction MethodRecovery (%)Matrix EffectCost per SampleThroughputMechanistic Verdict for HPA
Protein Precipitation (PPT) ~85-95%High (Ion Suppression)LowHighNot Recommended. Leaves endogenous phospholipids that co-elute with early-eluting polar acids.
Liquid-Liquid Extraction (LLE) ~70-80%ModerateLowMediumViable. Requires strict acidification (pH < 3) to protonate HPA for partitioning into organic solvents.
Weak Anion Exchange (WAX) SPE >90%Very LowHighMediumGold Standard. Selectively binds the carboxylic acid moiety, allowing rigorous washing of neutral lipids.

Expert Insight (Causality): If LLE is chosen to balance cost and cleanliness, the plasma must be acidified prior to extraction. The pKa of the α-hydroxy carboxylic acid group in HPA is approximately 3.8. Adding 1% formic acid ensures the molecule is fully protonated (neutral), allowing it to partition effectively into an organic solvent like ethyl acetate.

Comparative Analysis: Chromatographic & Ionization Strategies

Because HPA is poorly retained on standard C18 columns, researchers typically choose between three chromatographic strategies:

StrategyRetention MechanismSensitivity (ESI-)ProsCons
Standard Reversed-Phase (C18) Hydrophobic interactionPoorSimple setupHPA elutes in the void volume; massive ion suppression from salts.
HILIC Hydrophilic partitioningModerateGood retention for polar analytesLong column equilibration; highly sensitive to plasma salt variations.
3-NPH Derivatization + C18 Hydrophobic (derivatized)ExcellentDrastic signal enhancement; robust retentionRequires an additional 30-minute sample preparation step.

Expert Insight (Causality): Chemical derivatization using 3-Nitrophenylhydrazine (3-NPH) is the optimal choice. The EDC-mediated coupling of 3-NPH to the carboxylic acid group of HPA achieves two critical goals:

  • Chromatographic: It adds a bulky, hydrophobic aromatic ring, shifting the retention mechanism to allow strong binding on a standard C18 column.

  • Ionization: The nitro group on the 3-NPH moiety possesses a high electron affinity, which drastically enhances negative electrospray ionization (ESI-) efficiency, lowering the Limit of Quantification (LLOQ) by up to 100-fold.

Step-by-Step Validated Protocol (3-NPH Derivatization Method)

SamplePrep A Plasma Sample (50 µL) B Add SIL-IS (HPA-d3) A->B C LLE Extraction (Acidified EtOAc) B->C D Derivatization (3-NPH + EDC) C->D E LC-MS/MS (ESI- MRM) D->E

Step-by-step sample preparation and derivatization workflow for HPA quantification.

Experimental Methodology
  • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS), HPA-d3 (1 µg/mL). Note: A SIL-IS is mandatory to compensate for matrix effects and variations in derivatization efficiency.

  • Extraction: Add 200 µL of Ethyl Acetate containing 1% Formic Acid. Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 150 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Derivatization: Reconstitute the residue in 50 µL of 50% aqueous methanol. Add 20 µL of 200 mM 3-NPH (in 50% MeOH) and 20 µL of 120 mM EDC (containing 6% pyridine). Seal and incubate at 40°C for 30 minutes.

  • Analysis: Quench the reaction by adding 100 µL of water. Inject 5 µL into the LC-MS/MS system equipped with a C18 column, operating in ESI negative mode using Multiple Reaction Monitoring (MRM).

Core Validation Parameters (ICH M10)

To ensure the protocol is a self-validating system, it must be subjected to rigorous ICH M10 validation parameters.

ValidationLogic Core ICH M10 Validation Framework Acc Accuracy & Precision (±15% limits) Core->Acc Sel Selectivity (Blank Matrix <20% LLOQ) Core->Sel Mat Matrix Effect (IS-Normalized CV <15%) Core->Mat Stab Stability (F/T, Benchtop, Long-term) Core->Stab

Core bioanalytical validation parameters according to ICH M10 guidelines.

  • Accuracy & Precision: Must be evaluated across at least four concentration levels (LLOQ, LQC, MQC, HQC). The precision (%CV) should not exceed 15% for each QC level, except for the LLOQ, where it should not exceed 20% (5)[5].

  • Selectivity: Obtain blank matrix samples from at least six different sources. Analyze these to ensure no interfering peaks appear at the retention times of HPA and the internal standard (5)[5].

  • Matrix Effect: Calculated using the IS-normalized Matrix Factor (MF). The coefficient of variation of the IS-normalized matrix factor should not be greater than 15% across different lots of plasma (5)[5].

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.
  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." fda.gov.
  • BenchChem.
  • National Institutes of Health (NIH). "Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-l-proline." nih.gov.
  • ResearchGate. "Marine Natural Products in the Battle against Dengue, Zika, and Chikungunya Arboviruses.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxypent-4-enoic Acid

As researchers and developers, our focus is often on synthesis and application. However, responsible chemical stewardship, particularly in waste disposal, is paramount to ensuring a safe laboratory environment and mainta...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and application. However, responsible chemical stewardship, particularly in waste disposal, is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, field-tested framework for the proper disposal of 2-Hydroxypent-4-enoic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Multifaceted Nature of 2-Hydroxypent-4-enoic Acid

  • Corrosivity and Irritation (Carboxylic Acid & Alcohol Functionality): Like most organic acids, 2-Hydroxypent-4-enoic acid is expected to be corrosive and an irritant. A predicted pKa of approximately 3.79 indicates it is a moderately strong organic acid.[1] Data for the structurally similar compound, 2-hydroxypent-4-ynoic acid, shows GHS classifications for skin irritation and serious eye damage, which should be conservatively assumed for the enoic analogue.[2][3] Contact with skin and eyes can cause irritation or chemical burns.[4]

  • Toxicity (Inferred Data): The analogue 2-hydroxypent-4-ynoic acid is classified as "Harmful if swallowed" (Acute Toxicity 4, oral).[3] It is prudent to handle 2-Hydroxypent-4-enoic acid with the assumption of similar acute toxicity. Inhalation of vapors or mists may also cause respiratory irritation.[3][4]

  • Chemical Reactivity (Alkene Functionality): The terminal double bond (vinyl group) is a site of reactivity.[5] While relatively stable, it can undergo addition reactions and is susceptible to oxidative cleavage.[6][7] This is a critical consideration for waste segregation; it should not be mixed with strong oxidizing agents, which could lead to an uncontrolled exothermic reaction.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate safety measures are in place. An accessible eyewash station and safety shower are mandatory.[4]

PPE CategoryRecommended EquipmentRationale
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes during handling and neutralization, which can be vigorous if not performed correctly.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the acidic and potentially irritating compound.[8]
Body Protection Flame-resistant lab coat and closed-toe shoes.Protects skin from spills and splashes. Ensures no exposed skin on the lower body.[9]
Emergency Equipment Spill kit with a neutralizing agent (e.g., sodium bicarbonate).Allows for immediate and safe cleanup of small spills, mitigating exposure and environmental release.[4]

Core Disposal Procedures: A Decision-Based Workflow

The correct disposal pathway depends entirely on the composition of the waste stream. It is critical to never dispose of pure or concentrated organic acids directly down the drain without treatment.[8] The following workflow provides a logical path to compliant disposal.

G start 2-Hydroxypent-4-enoic Acid Waste Generated char Characterize Waste Stream Is it contaminated with solvents, heavy metals, or other hazardous materials? start->char uncontaminated Uncontaminated Aqueous Solution (Small Laboratory Quantities, <1L) char->uncontaminated No contaminated Contaminated Waste (e.g., mixed with solvents) OR Large Quantities (>1L) char->contaminated Yes neutralize Proceed to On-Site Neutralization Protocol (Section 3.1) uncontaminated->neutralize collect Proceed to Collection for Licensed Disposal (Section 3.2) contaminated->collect

Caption: Decision workflow for the proper disposal of 2-Hydroxypent-4-enoic acid.

This procedure is appropriate only for small laboratory quantities (typically < 1 liter) of aqueous solutions of 2-Hydroxypent-4-enoic acid that are not contaminated with other hazardous materials like solvents or heavy metals.[10] The principle is to convert the corrosive acid into a simple organic salt and water, which can then be safely disposed of down the drain with copious amounts of water.

Materials:

  • Sodium bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solution.

  • Large glass beaker (at least twice the volume of the waste).

  • Secondary containment (e.g., a plastic tub).

  • Ice bath.

  • pH meter or pH paper.

  • Stir bar and stir plate.

Procedure:

  • Preparation: Don all required PPE. Perform this procedure inside a certified chemical fume hood. Place the large beaker inside a secondary containment tub filled with an ice-water slurry to manage heat generation.[11]

  • Dilution: If starting with a concentrated solution of the acid, first dilute it by slowly adding the acid waste to a larger volume of cold water in the beaker. Never add water to acid. [8]

  • Neutralization: Begin stirring the diluted acid solution. Slowly and carefully add a weak base, such as sodium bicarbonate, in small portions. Alternatively, add a dilute (e.g., 5%) solution of sodium hydroxide dropwise.[12] Be prepared for gas evolution (CO₂) if using bicarbonate.

  • Monitoring: The neutralization reaction is exothermic. Monitor the temperature and control the rate of addition to prevent boiling or splashing.

  • pH Verification: Periodically check the pH of the solution. Continue adding the base until the pH is stable within a neutral range of 5.5 to 9.0.[10]

  • Final Disposal: Once neutralized, the resulting salt solution can be flushed down a laboratory sink with at least 20 parts of cold running water to ensure complete dilution.[11]

This is the required pathway for any waste containing 2-Hydroxypent-4-enoic acid that is mixed with other hazardous chemicals (e.g., organic solvents, heavy metal catalysts) or for bulk quantities.

Procedure:

  • Container Selection: Choose a chemically compatible waste container, typically high-density polyethylene (HDPE).[13] Ensure the container is in good condition and has a secure, leak-proof cap.

  • Waste Segregation: Keep this waste stream separate from other waste categories, particularly strong oxidizers, bases, and cyanides.[4]

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE ".[14] List all chemical constituents by their full name and approximate percentages, including "2-Hydroxypent-4-enoic acid". Do not use abbreviations or chemical formulas.[15]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[13] The storage area should have secondary containment and be away from heat or ignition sources.

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.

References

  • 2-hydroxypent-4-ynoic acid — Chemical Substance Information. NextSDS. [Link]

  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]

  • 2-Hydroxypent-4-ynoic acid. PubChem, National Institutes of Health. [Link]

  • Reactivity of Alkenes. Chemistry LibreTexts. [Link]

  • Reactions of Alkenes. Pearson Education. [Link]

  • Standard Operating Procedures for Organic Acids. University of Rhode Island. [Link]

  • Material Safety Data Sheet. abx advanced biochemical compounds. [Link]

  • How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. ACS Publications. [Link]

  • 2-HYDROXY-PENT-4-ENOIC ACID. LookChem. [Link]

  • Bases - Hydroxides. University of Illinois Division of Research Safety. [Link]

  • Alkene Reactivity. Michigan State University Department of Chemistry. [Link]

  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • The ACS Guide to Safety in Academic Chemical Laboratories. American Chemical Society. [Link]

  • Standard Operating Procedure: WORKING WITH ACIDS AND BASES. National University of Singapore. [Link]

  • Chemical Disposal Guidelines. University of North Texas at Dallas. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

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Handling

Personal protective equipment for handling 2-Hydroxypent-4-enoic acid

Comprehensive Safety and Operational Guide: Handling 2-Hydroxypent-4-enoic Acid As a Senior Application Scientist, I recognize that handling bifunctional organic compounds like 2-Hydroxypent-4-enoic acid (CAS: 67951-43-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Hydroxypent-4-enoic Acid

As a Senior Application Scientist, I recognize that handling bifunctional organic compounds like 2-Hydroxypent-4-enoic acid (CAS: 67951-43-3) requires a nuanced approach to laboratory safety and logistical planning. Featuring both an alpha-hydroxyl group and a terminal alkene, this compound is highly valuable in biocatalysis, polymer science, and medicinal chemistry[1]. However, its specific physicochemical properties—most notably its near-body-temperature melting point—dictate specialized handling, personal protective equipment (PPE), and disposal protocols[2]. This guide provides a self-validating, step-by-step operational framework designed to ensure scientific integrity and personnel safety.

Physicochemical Properties & Hazard Profile

To engineer an effective safety protocol, we must first understand the material's physical state and hazard classifications. Because its melting point is 37 °C, 2-Hydroxypent-4-enoic acid often presents as a low-melting solid or viscous liquid at standard ambient temperature and pressure (SATP), which complicates standard volumetric dispensing[2].

Table 1: Quantitative Data and Hazard Summary for 2-Hydroxypent-4-enoic acid

Property / Hazard ParameterValue / ClassificationOperational Implication
CAS Number 67951-43-3Unique identifier for inventory and waste tracking.
Molecular Weight 116.11 g/mol Required for stoichiometric calculations.
Melting Point 37 °CRequires gentle warming (e.g., 45 °C water bath) for liquid dispensing[2].
Boiling Point 268.8 °C (at 760 mmHg)Low volatility at room temperature, but forms aerosols if agitated[3].
Flash Point 130.6 °CCombustible; keep away from open flames[4].
Skin Irritation (H315) Category 2Direct contact causes irritation; mandates chemical-resistant gloves[5].
Eye Irritation (H319) Category 2High risk of ocular damage; mandates tight-fitting safety goggles[5].
Respiratory Irritation (H335) Category 3Inhalation of vapors/aerosols causes tract irritation; mandates fume hood use[5].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the compound's H315, H319, and H335 hazard statements[5].

  • Hand Protection: Use double-layered nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent barrier protection against dilute organic acids and prevents dermal absorption. The double-layering strategy ensures that if the outer glove is compromised during the thermal equilibration phase, the inner glove maintains the barrier while the operator safely removes the outer layer.

  • Eye/Face Protection: Indirect-vented chemical safety goggles are mandatory. Causality: Standard safety glasses with side shields are insufficient. The compound's potential to cause serious eye irritation (H319) means that any accidental splash during liquid transfer must be completely blocked from reaching the ocular mucosa.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat fully buttoned, combined with full-length pants and closed-toe shoes. Causality: While the flash point is relatively high (130.6 °C), the compound is often used alongside flammable organic solvents in esterification or polymerization reactions.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood (face velocity 80-120 fpm). Causality: Mitigates the H335 (respiratory irritation) risk. If a fume hood is unavailable or a large spill occurs outside of one, a half-face respirator with organic vapor/acid gas (OV/AG) cartridges is required.

Operational Plan: Workflow and Methodology

Because 2-Hydroxypent-4-enoic acid transitions between solid and liquid near body temperature, standard volumetric dispensing is prone to error and contamination if not managed correctly.

G Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup (Airflow > 100 fpm) Start->Hood Warm 3. Thermal Equilibration (45°C Water Bath) Hood->Warm Dispense 4. Dispensing (Glass/PTFE Syringe) Warm->Dispense Spill Spill Response (Contain & Neutralize) Warm->Spill If container fails React 5. Reaction Execution (Biocatalysis / Synthesis) Dispense->React Dispense->Spill If splash occurs Dispose 6. Waste Segregation & Labeling React->Dispose Spill->Dispose

Workflow for safe handling, thermal equilibration, and disposal of 2-Hydroxypent-4-enoic acid.

Methodology 1: Safe Dispensing for Reaction Setup

Objective: To accurately and safely transfer the compound without inducing thermal degradation or exposing the operator to aerosols.

  • Preparation: Verify fume hood airflow. Don double nitrile gloves, safety goggles, and lab coat.

  • Thermal Equilibration: Place the sealed reagent bottle in a temperature-controlled water bath set to 45 °C. Causality: The melting point is 37 °C[2]. Heating to 45 °C ensures complete liquefaction without risking thermal decomposition or excessive vapor generation.

  • Pressure Equalization: Once liquefied, move the bottle to the fume hood. Slowly loosen the cap to release any built-up pressure before completely opening.

  • Dispensing: Use a glass syringe with a PTFE plunger or a positive displacement pipette to withdraw the required volume. Causality: The alpha-hydroxy acid moiety can interact with certain non-fluorinated plastics over time; glass and PTFE ensure chemical compatibility and prevent plasticizer leaching.

  • Transfer: Transfer the liquid directly into the reaction vessel containing the reaction medium (e.g., aqueous buffer for haloperoxidase reactions or organic solvent for lipase-catalyzed esterification)[1].

  • Cleanup: Rinse the dispensing tools immediately with a compatible solvent (e.g., ethanol or ethyl acetate) into a designated waste beaker to prevent the acid from solidifying inside the syringe as it cools to room temperature.

Spill Response & Disposal Protocol

A robust self-validating safety system assumes that spills will occur and prepares accordingly.

Methodology 2: Chemical Spill Response and Decontamination

Objective: To neutralize and remove spilled 2-Hydroxypent-4-enoic acid while preventing respiratory exposure.

  • Evacuate and Assess: If the spill occurs outside the fume hood, instruct personnel to step back. Assess the volume. For spills >100 mL, don an OV/AG respirator.

  • Containment: Surround the spill with an inert, chemical-resistant absorbent barrier (e.g., vermiculite or universal spill pads).

  • Neutralization: Carefully cover the spill with solid sodium bicarbonate (NaHCO₃). Causality: Sodium bicarbonate is a weak base that will safely neutralize the carboxylic acid group, forming a stable sodium salt, water, and carbon dioxide. Self-Validating Step: The cessation of CO₂ bubbling serves as a definitive visual indicator that neutralization is complete.

  • Absorption and Collection: Use plastic (non-sparking) scoops to collect the neutralized slurry. Place the material into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a mild soap and water solution, followed by a wipe-down with 70% ethanol to remove any residual organic residue.

Waste Disposal Plan
  • Segregation: Do not mix 2-Hydroxypent-4-enoic acid waste with strong oxidizing agents or strong bases, as exothermic reactions can occur.

  • Labeling: Label the primary waste container explicitly as "Hazardous Waste: Organic Acid (2-Hydroxypent-4-enoic acid), Toxic/Irritant."

  • Storage: Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area until collection by certified environmental health and safety (EHS) personnel.

References

  • LookChem. "2-HYDROXY-PENT-4-ENOIC ACID - LookChem". Available at:[Link]

  • PubChem - NIH. "beta-Vinyllactic acid | C5H8O3 | CID 172026 - PubChem". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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